molecular formula C46H84N7O17P3S B15549254 19-Methyltetracosanoyl-CoA

19-Methyltetracosanoyl-CoA

Cat. No.: B15549254
M. Wt: 1132.2 g/mol
InChI Key: WFVWRMNWCRCTHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

19-Methyltetracosanoyl-CoA is a useful research compound. Its molecular formula is C46H84N7O17P3S and its molecular weight is 1132.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C46H84N7O17P3S

Molecular Weight

1132.2 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 19-methyltetracosanethioate

InChI

InChI=1S/C46H84N7O17P3S/c1-5-6-20-23-34(2)24-21-18-16-14-12-10-8-7-9-11-13-15-17-19-22-25-37(55)74-29-28-48-36(54)26-27-49-44(58)41(57)46(3,4)31-67-73(64,65)70-72(62,63)66-30-35-40(69-71(59,60)61)39(56)45(68-35)53-33-52-38-42(47)50-32-51-43(38)53/h32-35,39-41,45,56-57H,5-31H2,1-4H3,(H,48,54)(H,49,58)(H,62,63)(H,64,65)(H2,47,50,51)(H2,59,60,61)

InChI Key

WFVWRMNWCRCTHB-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Pathway of 19-Methyltetracosanoyl-CoA: A Technical Guide to Its Putative Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Methyltetracosanoyl-CoA is a long-chain, methyl-branched fatty acyl-CoA. While the specific biosynthetic pathway for this molecule has not been definitively elucidated in published literature, its structure suggests a synthesis route that combines elements of both branched-chain and very-long-chain fatty acid biosynthesis. This technical guide consolidates the current understanding of these related pathways to propose a putative biosynthetic route for this compound. We will delve into the enzymatic steps, present relevant quantitative data from analogous systems, detail experimental protocols for pathway investigation, and provide visualizations of the proposed biochemical cascade. This document serves as a foundational resource for researchers aiming to investigate the metabolism and potential physiological roles of this and other unusual branched-chain fatty acids.

Introduction

Methyl-branched fatty acids are crucial components of cellular membranes, particularly in bacteria, where they influence membrane fluidity and environmental adaptation.[1] Very-long-chain fatty acids (VLCFAs), on the other hand, are key players in the formation of sphingolipids and other complex lipids in eukaryotes.[2] The molecule this compound lies at the intersection of these two classes of lipids, presenting a unique biological puzzle. Its 24-carbon backbone designates it as a VLCFA, while the methyl group at the 19th position points to a branched-chain synthesis mechanism. This guide will construct a hypothetical pathway for its formation based on established principles of fatty acid metabolism.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages: I. Primer Formation , II. Initial Elongation by Fatty Acid Synthase (FAS) , and III. Final Elongation by the Very-Long-Chain Fatty Acid Elongation (FAE) System . Given the position of the methyl group, the most plausible pathway involves the synthesis of a shorter anteiso-fatty acid, which is then further elongated.

I. Primer Formation: Generation of a Branched Short-Chain Acyl-CoA

The synthesis of anteiso-fatty acids commences with the amino acid L-isoleucine.[3] Through a series of enzymatic reactions, L-isoleucine is converted into 2-methylbutyryl-CoA, which serves as the primer for the fatty acid synthase complex.

Primer_Formation Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvaleric acid Isoleucine->KetoAcid Branched-chain aminotransferase Primer 2-Methylbutyryl-CoA KetoAcid->Primer Branched-chain α-keto acid decarboxylase (BCKA)

Caption: Formation of the 2-methylbutyryl-CoA primer from L-isoleucine.

II. Initial Elongation by Fatty Acid Synthase (FAS)

The 2-methylbutyryl-CoA primer is then loaded onto the fatty acid synthase (FAS) complex. The fatty acid chain is elongated by the iterative addition of two-carbon units derived from malonyl-CoA.[3] This process involves a cycle of four enzymatic reactions: condensation, reduction, dehydration, and a second reduction. For the synthesis of a precursor to 19-methyltetracosanoic acid, the FAS system would extend the chain to a certain length, for instance, 16 carbons (16-methylheptadecanoyl-ACP), before handing it off to the VLCFA elongation system.

FAS_Elongation cluster_FAS Fatty Acid Synthase (FAS) Cycle Primer 2-Methylbutyryl-ACP Ketoacyl β-Ketoacyl-ACP Primer->Ketoacyl β-Ketoacyl-ACP synthase (KAS) Malonyl Malonyl-CoA Hydroxyacyl β-Hydroxyacyl-ACP Ketoacyl->Hydroxyacyl β-Ketoacyl-ACP reductase (KAR) Enoyl trans-Δ²-Enoyl-ACP Hydroxyacyl->Enoyl β-Hydroxyacyl-ACP dehydratase (HAD) Acyl_n Acyl-ACP (n+2) Enoyl->Acyl_n Enoyl-ACP reductase (EAR) Acyl_n->Primer n cycles

Caption: The cyclical elongation of the branched-chain primer by the Fatty Acid Synthase (FAS) system.

III. Elongation by the Fatty Acid Elongation (FAE) System

Once the fatty acid reaches a certain length (e.g., C16 or C18), it is released from the FAS system as an acyl-CoA and can be further elongated by the fatty acid elongation (FAE) system, which is typically located in the endoplasmic reticulum in eukaryotes.[2] This system also performs a four-step cycle analogous to the FAS, using malonyl-CoA as the carbon donor, to extend the fatty acid to very long chains. To reach a 24-carbon length, several cycles of the FAE system would be required.

FAE_Elongation cluster_FAE Fatty Acid Elongation (FAE) System Acyl_CoA_in Branched Acyl-CoA (e.g., C16) Ketoacyl_CoA β-Ketoacyl-CoA Acyl_CoA_in->Ketoacyl_CoA Elongase (ELOVL) Malonyl Malonyl-CoA Hydroxyacyl_CoA β-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA β-Ketoacyl-CoA reductase (KAR) Enoyl_CoA trans-Δ²-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA β-Hydroxyacyl-CoA dehydratase Acyl_CoA_out Elongated Acyl-CoA (n+2) Enoyl_CoA->Acyl_CoA_out trans-2-Enoyl-CoA reductase Acyl_CoA_out->Acyl_CoA_in n cycles Final_Product This compound Acyl_CoA_out->Final_Product Final Product

Caption: The elongation of the intermediate branched-chain fatty acyl-CoA by the FAE system.

Quantitative Data

As the biosynthesis of this compound has not been specifically characterized, quantitative data for this pathway is not available. However, we can present representative data from studies on bacterial branched-chain fatty acid synthesis and mammalian fatty acid synthase to provide context for the potential kinetics of the involved enzymes.

Enzyme/SystemSubstrate(s)Km (µM)Vmax or kcatOrganism/System
Branched-chain α-keto acid decarboxylase (BCKA)α-Keto-β-methylvalerate40-Bacillus subtilis
Fatty Acid Synthase (FAS)Acetyl-CoA5.61.9 s⁻¹ (kcat)Rat Liver
Fatty Acid Synthase (FAS)Malonyl-CoA7.2-Rat Liver
Fatty Acid Synthase (FAS)Methylmalonyl-CoA250.08 s⁻¹ (kcat)Rat Liver

Note: The data for methylmalonyl-CoA is included to illustrate how a branched extender unit affects the kinetics of FAS, showing a higher Km and lower catalytic efficiency compared to malonyl-CoA.[4]

Experimental Protocols

Investigating the proposed biosynthesis pathway of this compound would require a combination of in vitro and in vivo approaches.

In Vitro Reconstitution of the Biosynthesis Pathway

Objective: To demonstrate the synthesis of this compound from its precursors using purified enzymes.

Methodology:

  • Enzyme Purification: Express and purify the necessary enzymes: branched-chain aminotransferase, branched-chain α-keto acid decarboxylase, fatty acid synthase components (or the multi-enzyme complex), and the components of the fatty acid elongation system.

  • Reaction Setup:

    • Prepare a reaction buffer containing all necessary cofactors (e.g., ATP, NADPH, Coenzyme A).

    • Add the initial substrate, L-isoleucine, and the purified enzymes for primer formation.

    • After an incubation period, add the components of the FAS system and malonyl-CoA.

    • Finally, add the microsomal fraction containing the FAE system and malonyl-CoA.

  • Product Analysis:

    • Extract the lipids from the reaction mixture.

    • Saponify the lipids to release free fatty acids.

    • Methylate the fatty acids to form fatty acid methyl esters (FAMEs).

    • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify 19-methyltetracosanoic acid methyl ester.

In Vivo Stable Isotope Labeling

Objective: To trace the incorporation of precursors into this compound in a cellular system.

Methodology:

  • Cell Culture: Culture cells of interest (e.g., a bacterial species known to produce branched-chain fatty acids or a mammalian cell line) in a suitable medium.

  • Isotope Feeding: Supplement the culture medium with a stable isotope-labeled precursor, such as ¹³C-labeled L-isoleucine or ¹³C-labeled acetate.

  • Lipid Extraction and Analysis:

    • After a period of growth, harvest the cells and perform a total lipid extraction.

    • Isolate the fatty acyl-CoA fraction or hydrolyze total lipids to free fatty acids.

    • Derivatize the fatty acids to FAMEs.

    • Analyze the FAMEs by GC-MS. The mass spectra will show an increase in the mass of 19-methyltetracosanoic acid corresponding to the incorporation of the ¹³C label, confirming its origin from the supplied precursor.

Conclusion

While direct experimental evidence for the biosynthesis of this compound is currently lacking, a plausible pathway can be inferred from the well-established principles of branched-chain and very-long-chain fatty acid synthesis. The proposed pathway, initiating from L-isoleucine and proceeding through both FAS and FAE systems, provides a robust framework for future research. The experimental protocols outlined here offer a starting point for the validation of this hypothetical pathway and for the elucidation of the functional significance of this and other unusual fatty acids in biological systems. Further investigation is warranted to uncover the specific enzymes and regulatory mechanisms that govern the production of these unique lipid molecules, which may hold promise for novel therapeutic interventions in lipid metabolism-related disorders.

References

Unraveling the Enigma of 19-Methyltetracosanoyl-CoA in Bacterial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are crucial components of the cell envelope in many bacteria, contributing significantly to membrane fluidity, permeability, and overall bacterial fitness. Within the complex lipidome of bacteria, particularly in Actinomycetales such as Mycobacterium tuberculosis, very-long-chain fatty acids (VLCFAs) with methyl branches play pivotal roles in pathogenesis and survival. This technical guide delves into the biological significance of a specific, yet sparsely documented, molecule: 19-Methyltetracosanoyl-CoA. While direct experimental evidence for the precise biological role and biosynthetic pathway of this compound is limited in current scientific literature, this document provides a comprehensive framework based on the well-established principles of mycobacterial lipid metabolism. We extrapolate from known pathways of multi-methyl-branched VLCFA synthesis to propose a putative biosynthetic route and potential functions for this molecule. Furthermore, this guide furnishes detailed experimental protocols and data presentation formats to facilitate future research aimed at elucidating the definitive role of this compound in bacteria.

Introduction: The Significance of Branched-Chain Fatty Acids in Bacteria

Branched-chain fatty acids are integral to the physiology of many bacterial species.[1][2][3] In contrast to the straight-chain fatty acids that predominate in eukaryotes, BCFAs introduce conformational kinks in the lipid acyl chains, thereby increasing membrane fluidity and lowering the phase transition temperature.[4] This adaptation is critical for bacteria to maintain membrane function across varying environmental conditions. In pathogenic bacteria like Mycobacterium tuberculosis, the cell envelope is exceptionally rich in complex lipids, including a diverse array of BCFAs that contribute to the impermeability of the cell wall and are implicated in virulence.[2][3]

The Biosynthesis of Very-Long-Chain Fatty Acids in Mycobacteria: A Two-Act Play

The synthesis of VLCFAs in mycobacteria is a two-step process involving two distinct fatty acid synthase (FAS) systems: FAS-I and FAS-II.

  • Fatty Acid Synthase I (FAS-I): This multifunctional enzyme complex is responsible for the de novo synthesis of fatty acids. In mycobacteria, FAS-I produces a bimodal distribution of acyl-CoA esters, primarily C16-CoA and C24-CoA.[5] These serve as precursors for the synthesis of more complex lipids.

  • Fatty Acid Synthase II (FAS-II): This system is comprised of discrete, monofunctional enzymes that are responsible for the elongation of the acyl-CoA primers produced by FAS-I. The FAS-II system iteratively adds two-carbon units from malonyl-ACP to generate the very-long meroacid chains (up to C56) that are characteristic of mycolic acids.

The Intricacies of Methyl-Branching in Mycobacterial Fatty Acids

The incorporation of methyl branches onto the growing fatty acid chain is a hallmark of mycobacterial lipid synthesis and is accomplished through two primary mechanisms:

  • S-Adenosyl Methionine (SAM)-Dependent Methyltransferases: A family of SAM-dependent methyltransferases is responsible for adding methyl groups at specific positions on the acyl chain. These enzymes exhibit substrate specificity, contributing to the diverse array of methyl-branched fatty acids found in mycobacteria.

  • Polyketide Synthases (PKS): Mycobacteria possess a remarkable number of polyketide synthases, large multifunctional enzymes that utilize methylmalonyl-CoA as an extender unit in place of malonyl-CoA, thereby introducing a methyl branch at every other carbon. Pks12, for instance, is involved in the synthesis of multi-methyl-branched fatty acids like phthioceranic acid and hydroxyphthioceranic acid.

Proposed Biosynthetic Pathway of this compound

Based on the established principles of mycobacterial VLCFA and BCFA synthesis, a putative pathway for this compound can be proposed. The synthesis would likely initiate with a C24:0 acyl-CoA primer generated by the FAS-I system. This primer would then be acted upon by a specific S-adenosyl methionine (SAM)-dependent methyltransferase to introduce a methyl group at the C-19 position.

Proposed Biosynthesis of this compound Proposed Biosynthetic Pathway of this compound Acetyl_CoA Acetyl-CoA FAS_I Fatty Acid Synthase I (FAS-I) Acetyl_CoA->FAS_I Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_I Tetracosanoyl_CoA Tetracosanoyl-CoA (C24:0-CoA) FAS_I->Tetracosanoyl_CoA Methyltransferase Specific C-19 Methyltransferase Tetracosanoyl_CoA->Methyltransferase SAM S-Adenosyl Methionine (SAM) SAM->Methyltransferase Methyltetracosanoyl_CoA This compound Methyltransferase->Methyltetracosanoyl_CoA SAH S-Adenosyl Homocysteine Methyltransferase->SAH Mycolic_Acid_Synthesis Mycolic Acid Synthesis / Other Complex Lipids Methyltetracosanoyl_CoA->Mycolic_Acid_Synthesis

A putative biosynthetic pathway for this compound.

Potential Biological Roles of this compound

While the precise function of this compound remains to be elucidated, its structural characteristics suggest several potential roles within the bacterial cell:

  • Precursor for Mycolic Acids: As a very-long-chain acyl-CoA, it is a prime candidate for incorporation into the meroacid chain of mycolic acids, the hallmark lipids of the mycobacterial outer membrane. The position of the methyl branch could influence the packing and fluidity of the mycomembrane.

  • Component of Other Complex Lipids: It could be a constituent of other complex, multi-methyl-branched lipids that are known to be important for virulence and interactions with the host immune system.

  • Modulation of Membrane Properties: The presence of a methyl group at the 19th position of a 24-carbon chain would introduce a subtle but significant alteration in the physical properties of the lipid, potentially impacting membrane fluidity and permeability.

Quantitative Data on Related Mycobacterial Branched-Chain Fatty Acids

Direct quantitative data for this compound is not available. However, analysis of other well-characterized methyl-branched fatty acids in Mycobacterium tuberculosis provides a context for the potential abundance of such lipids.

Fatty AcidChain LengthNumber of Methyl BranchesTypical Abundance (% of total fatty acids)Analytical MethodReference
Tuberculostearic AcidC1915-15%GC-MS[6]
Phthioceranic AcidC30-C344-5VariableGC-MS, NMR[4]
Hydroxyphthioceranic AcidC32-C364-5VariableGC-MS, NMR[4]

Experimental Protocols for the Investigation of this compound

The following protocols provide a framework for the extraction, identification, and quantification of this compound from bacterial cultures.

Extraction of Total Lipids from Mycobacteria

This protocol is adapted from established methods for mycobacterial lipid extraction.[1][2]

  • Cell Harvesting: Grow mycobacterial cultures to the desired phase (e.g., mid-logarithmic phase) in an appropriate liquid medium. Harvest the cells by centrifugation at 4,000 x g for 15 minutes.

  • Washing: Wash the cell pellet twice with phosphate-buffered saline (PBS) to remove residual media components.

  • Lipid Extraction:

    • Resuspend the cell pellet in a mixture of chloroform (B151607):methanol (2:1, v/v).

    • Agitate the suspension vigorously for at least 4 hours at room temperature.

    • Centrifuge the mixture at 2,000 x g for 10 minutes to pellet the cell debris.

    • Collect the supernatant containing the lipid extract.

    • Repeat the extraction process on the cell pellet to ensure complete lipid recovery.

    • Pool the supernatants.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the pooled extract and vortex thoroughly. Centrifuge at 1,000 x g for 10 minutes to separate the phases. The lower chloroform phase contains the total lipids.

  • Drying and Storage: Carefully collect the lower chloroform phase, dry it under a stream of nitrogen gas, and store the lipid extract at -20°C under an inert atmosphere.

Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the fatty acids must be derivatized to their more volatile methyl esters.

  • Saponification: Resuspend the dried lipid extract in 1 mL of 0.5 M NaOH in methanol. Heat the mixture at 100°C for 30 minutes in a sealed tube.

  • Methylation: After cooling, add 2 mL of 14% boron trifluoride in methanol. Heat again at 100°C for 5 minutes.

  • Extraction of FAMEs: After cooling, add 1 mL of saturated NaCl solution and 2 mL of hexane (B92381). Vortex vigorously and centrifuge to separate the phases. The upper hexane layer contains the FAMEs.

  • Drying and Reconstitution: Carefully transfer the hexane layer to a new tube, dry it under a stream of nitrogen, and reconstitute the FAMEs in a known volume of hexane for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the identification and quantification of fatty acids.

  • Gas Chromatograph: Use a GC equipped with a capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

  • Temperature Program: A typical temperature program would be an initial hold at 50°C, followed by a ramp to 250°C at a rate of 3-5°C/min.

  • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. Acquire full scan mass spectra to identify the FAMEs based on their characteristic fragmentation patterns. For quantification, use selected ion monitoring (SIM) for higher sensitivity and specificity.

  • Identification: The identification of 19-methyltetracosanoic acid methyl ester would be based on its retention time and its mass spectrum, which should show a characteristic molecular ion and fragmentation pattern indicating a C24 fatty acid with a methyl branch. The position of the methyl group can be inferred from the fragmentation pattern.

Experimental Workflow for Lipid Analysis Experimental Workflow for Mycobacterial Lipid Analysis cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Harvest Harvest Mycobacterial Cells Wash Wash with PBS Harvest->Wash Extract Extract with Chloroform:Methanol Wash->Extract Separate Phase Separation Extract->Separate Dry Dry Lipid Extract Separate->Dry Saponify Saponification Dry->Saponify Methylate Methylation to FAMEs Saponify->Methylate Extract_FAMEs Extract FAMEs Methylate->Extract_FAMEs GCMS GC-MS Analysis Extract_FAMEs->GCMS Identify Identification of 19-Methyltetracosanoic Acid GCMS->Identify Quantify Quantification GCMS->Quantify

Workflow for the analysis of mycobacterial fatty acids.

Conclusion and Future Directions

The biological role of this compound in bacteria, particularly in mycobacteria, remains an unexplored area of research. Based on our understanding of VLCFA and BCFA metabolism, it is plausible that this molecule serves as a precursor for the synthesis of complex cell envelope lipids, thereby influencing membrane properties and potentially contributing to bacterial pathogenesis. The lack of direct evidence highlights a significant knowledge gap and underscores the need for further investigation. The experimental protocols detailed in this guide provide a robust starting point for researchers to identify and characterize this compound and ultimately elucidate its function. Future research should focus on targeted lipidomic analyses of various mycobacterial species and mutants deficient in specific methyltransferases or PKS enzymes. Such studies will be instrumental in definitively placing this compound within the intricate network of mycobacterial lipid metabolism and understanding its contribution to the biology of these important bacteria. This knowledge could pave the way for the development of novel therapeutic strategies targeting the unique lipid biosynthetic pathways of pathogenic bacteria.

References

The Crucial Role of 19-Methyltetracosanoyl-CoA in Mycolic Acid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycolic acids are the hallmark of Mycobacterium tuberculosis and related species, forming a formidable barrier that contributes to their intrinsic resistance to many antibiotics and their ability to persist within the host. The intricate biosynthetic pathway of these very-long-chain fatty acids presents a wealth of potential targets for novel anti-tubercular drugs. This technical guide delves into the core of this pathway, focusing on the pivotal role of 19-Methyltetracosanoyl-CoA as a precursor in the formation of the meromycolate chain, a key component of mature mycolic acids.

The Mycolic Acid Biosynthesis Pathway: An Overview

The synthesis of mycolic acids is a multi-step process involving two distinct fatty acid synthase (FAS) systems: FAS-I and FAS-II. The FAS-I system is responsible for the de novo synthesis of fatty acids, producing acyl-CoA chains of typically 16 to 26 carbons in length.[1][2] These products then serve as precursors for the FAS-II system, which elongates them to the very long meromycolate chains (C40-C60).[2]

The α-alkyl chain of the final mycolic acid is derived from a C22-C26 fatty acid synthesized by the FAS-I system.[2] The much longer meromycolate chain is assembled by the FAS-II system through the iterative condensation of malonyl-ACP units with a growing acyl-ACP chain.[2] It is within this elongation and modification process that this compound is formed.

Quantitative Data on Mycolic Acid Precursors and Products

The following tables summarize the quantitative data available for the key components of the mycolic acid biosynthesis pathway.

Precursor MoleculeSystem of OriginTypical Chain LengthReference
Acetyl-CoACentral MetabolismC2[3]
Malonyl-CoAAcyl-CoA CarboxylaseC3[4]
Acyl-CoAFAS-IC16-C26[1][2]
Meromycolate ChainFAS-IIC40-C60[2]
Mycolic Acid TypeFinal Chain LengthRelative Abundance in M. tuberculosis H37RvReference
α-mycolic acidC70-C90>70%[5]
Methoxy-mycolic acidC70-C9010-15%[5]
Keto-mycolic acidC70-C9010-15%[5]

Biosynthesis of this compound

The formation of 19-Methyltetracsanoyl-CoA is a critical step in generating the structural diversity of mycolic acids. While direct quantitative data for this specific intermediate is not extensively reported, its biosynthetic pathway can be inferred from the known mechanisms of fatty acid elongation and methylation in mycobacteria.

The process begins with a long-chain acyl-CoA, likely produced by the FAS-I system. This precursor enters the FAS-II cycle for elongation. The introduction of the methyl group at the C19 position is catalyzed by a methyltransferase enzyme, which utilizes S-adenosylmethionine (SAM) as the methyl donor.[2]

Mycolic_Acid_Precursor_Biosynthesis FAS_II_Elongation FAS-II Elongation (KasA/B, MabA, HadAB/BC, InhA) Tetracosanoyl_ACP Tetracosanoyl-ACP (C24) FAS_II_Elongation->Tetracosanoyl_ACP Methyltransferase Methyltransferase (e.g., MmaA family) Tetracosanoyl_ACP->Methyltransferase SAH S-Adenosylhomocysteine (SAH) Methyltransferase->SAH 19_Methyl_ACP 19-Methyltetracosanoyl-ACP Methyltransferase->19_Methyl_ACP SAM S-Adenosylmethionine (SAM) SAM->Methyltransferase Acyl_CoA_Synthetase Acyl-CoA Synthetase 19_Methyl_ACP->Acyl_CoA_Synthetase 19_Methyl_CoA This compound Acyl_CoA_Synthetase->19_Methyl_CoA Meromycolate_Synthesis Further Elongation & Modification for Meromycolate Chain 19_Methyl_CoA->Meromycolate_Synthesis

References

The Emergence of 19-Methyltetracosanoyl-CoA: A Putative Novel Lipid in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, possesses a unique and complex lipid-rich cell wall that is crucial for its survival, pathogenesis, and resistance to antibiotics. The biosynthesis of diverse fatty acids, including a variety of methyl-branched forms, is central to the construction of this formidable barrier. This technical guide explores the discovery of a putative novel lipid, 19-Methyltetracosanoyl-CoA, within the context of Mtb's intricate lipid metabolism. While direct observation and characterization of this specific molecule are yet to be extensively documented, its existence is postulated based on the known enzymatic capabilities of Mtb, particularly its repertoire of fatty acid synthases and methyltransferases. This document provides a comprehensive overview of the proposed biosynthetic pathway, detailed experimental protocols for its identification and quantification, and a summary of quantitative data on related methyl-branched fatty acids to provide a framework for future research. The potential role of this lipid in Mtb physiology and its implications for novel drug development are also discussed.

Introduction: The Complex World of Mycobacterial Lipids

The cell envelope of Mycobacterium tuberculosis is a defining feature of this pathogen, composed of a complex array of lipids that contribute to its virulence and intrinsic drug resistance.[1][2] These lipids include the iconic mycolic acids, as well as a diverse collection of other non-covalently attached lipids, many of which are characterized by unique methyl-branching patterns.[1] The biosynthesis of these complex fatty acids is a significant metabolic investment for the bacterium, highlighting their importance in the host-pathogen interaction.

This guide focuses on a putative novel monomethyl-branched fatty acyl-CoA, this compound. A tetracosanoyl (C24) backbone with a methyl group at the C-19 position represents a unique structural motif that may play a role in the architecture and function of the mycobacterial cell envelope. While this specific molecule has not been a major focus of published research to date, its potential biosynthesis can be inferred from the well-characterized pathways of other methyl-branched fatty acids in Mtb, such as tuberculostearic acid (10-methyloctadecanoic acid).

Proposed Biosynthesis of this compound

The biosynthesis of this compound in M. tuberculosis is hypothesized to occur through a multi-step process involving fatty acid elongation and subsequent methylation.

Step 1: Elongation to Tetracosanoyl-CoA

The initial step is the synthesis of the C24 fatty acid backbone, tetracosanoic acid (lignoceric acid). This is accomplished through the coordinated action of the Fatty Acid Synthase-I (FAS-I) and Fatty Acid Synthase-II (FAS-II) systems. FAS-I is responsible for the de novo synthesis of shorter chain fatty acids, which then serve as primers for the FAS-II system to elongate them to the very long chain fatty acids characteristic of mycobacteria.

Step 2: Methylation of a Precursor

The introduction of a methyl group at the C-19 position is likely catalyzed by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase. The biosynthesis of tuberculostearic acid provides a well-established precedent for this type of reaction. In tuberculostearic acid synthesis, a SAM-dependent methyltransferase acts on an oleic acid precursor. A similar mechanism is proposed for 19-methyltetracosanoic acid, where a specific methyltransferase would recognize a long-chain unsaturated fatty acid precursor and transfer a methyl group from SAM. An alternative, though less likely for a single methyl branch at this position, could involve the incorporation of a methylmalonyl-CoA extender unit by a polyketide synthase (PKS).

Step 3: Activation to Acyl-CoA

Finally, the resulting 19-methyltetracosanoic acid would be activated to its coenzyme A (CoA) thioester, this compound, by a fatty acyl-CoA ligase (FACL) or a fatty acyl-AMP ligase (FAAL). Mtb possesses a large number of these enzymes with varying substrate specificities, enabling the activation of a wide array of fatty acids for their downstream metabolic fates.

Below is a diagram illustrating the proposed biosynthetic pathway.

Biosynthesis of this compound cluster_elongation Fatty Acid Elongation cluster_modification Methylation & Saturation cluster_activation Final Activation Acetyl-CoA Acetyl-CoA FAS_I FAS-I Acetyl-CoA->FAS_I Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS_I C16-CoA Palmitoyl-CoA (C16) FAS_I->C16-CoA de novo synthesis FAS_II FAS-II C16-CoA->FAS_II C24_unsaturated_CoA Unsaturated C24-CoA (Precursor) FAS_II->C24_unsaturated_CoA Elongation Methyltransferase Putative SAM-dependent Methyltransferase C24_unsaturated_CoA->Methyltransferase cluster_modification cluster_modification SAM S-Adenosyl- methionine (SAM) SAM->Methyltransferase 19-Methylene_C24_CoA 19-Methylene-tetracosanoyl-CoA (Intermediate) Methyltransferase->19-Methylene_C24_CoA Reductase Putative Reductase 19-Methylene_C24_CoA->Reductase 19-Methyl_C24_unsaturated_CoA 19-Methyl-unsaturated- tetracosanoyl-CoA Reductase->19-Methyl_C24_unsaturated_CoA 19-Methyl_C24_acid 19-Methyltetracosanoic Acid 19-Methyl_C24_unsaturated_CoA->19-Methyl_C24_acid Possible reduction & hydrolysis FACL Fatty Acyl-CoA Ligase (FACL/FadD) 19-Methyl_C24_acid->FACL 19-Methyl_C24_CoA This compound FACL->19-Methyl_C24_CoA CoA Coenzyme A CoA->FACL ATP ATP ATP->FACL

Caption: Proposed biosynthetic pathway for this compound in M. tuberculosis.

Quantitative Data on Methyl-Branched Fatty Acids in M. tuberculosis

While specific quantitative data for this compound is not yet available in the literature, analysis of the Mtb lipidome has provided insights into the relative abundance of various lipid classes, including those containing methyl-branched fatty acids. The following tables summarize representative data from lipidomic studies of M. tuberculosis.

Table 1: Relative Abundance of Major Mycolic Acid Classes in M. tuberculosis

Mycolic Acid ClassRelative Abundance (%)Carbon Chain Length RangeReference
Alpha-mycolates50-60C78-C90[3]
Keto-mycolates15-25C80-C92[3]
Methoxy-mycolates10-20C82-C94[3]

Note: Values are approximate and can vary between different Mtb strains and growth conditions.

Table 2: Common Methyl-Branched Fatty Acids in M. tuberculosis

Fatty AcidStructureCommon LocationPutative Function
Tuberculostearic Acid10-Methyloctadecanoic acid (C19:0)PhospholipidsMembrane fluidity regulation
Mycocerosic AcidsMulti-methyl-branched (e.g., C29, C30, C32)Phthiocerol Dimycocerosates (PDIM)Virulence, cell wall integrity
Mycolipenic AcidMulti-methyl-branched, unsaturatedDiacyltrehaloses (DAT)Immunomodulation

Experimental Protocols

The identification and characterization of this compound would require a combination of lipid extraction, derivatization, and analysis by mass spectrometry-based techniques.

Extraction of Total Lipids from M. tuberculosis
  • Cell Culture and Harvesting: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 medium supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Harvest cells by centrifugation.

  • Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform:methanol (2:1, v/v). Stir for 24 hours at room temperature.

  • Phase Separation: Add water to the mixture to achieve a final ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v). Centrifuge to separate the phases.

  • Collection of Lipid Fraction: The lower organic phase, containing the total lipids, is carefully collected. The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Analysis of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the analysis of the fatty acid components of the total lipid extract.

  • Saponification and Methylation:

    • Resuspend the dried lipid extract in a solution of 0.5 M sodium methoxide (B1231860) in methanol.

    • Heat at 60°C for 1 hour to transesterify the fatty acids to their methyl esters (FAMEs).

    • Neutralize the reaction with glacial acetic acid.

  • Extraction of FAMEs:

    • Add water and hexane (B92381) to the reaction mixture.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Evaporate the hexane under nitrogen.

  • GC-MS Analysis:

    • Resuspend the dried FAMEs in a suitable solvent (e.g., hexane).

    • Inject an aliquot onto a GC-MS system equipped with a non-polar capillary column (e.g., HP-5ms).

    • Use a temperature gradient program to separate the FAMEs (e.g., initial temperature of 150°C, ramp to 300°C).

    • Acquire mass spectra in electron ionization (EI) mode.

    • Identification of 19-methyltetracosanoate methyl ester would be based on its retention time and characteristic mass spectrum, including the molecular ion and fragmentation pattern.

Analysis of Acyl-CoA Esters by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is for the direct analysis of acyl-CoA species.

  • Extraction of Acyl-CoAs:

    • Rapidly quench metabolic activity of Mtb cells by flash-freezing in liquid nitrogen.

    • Lyse the cells in a cold extraction buffer (e.g., 80:20 methanol:water).

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Use a C18 SPE cartridge to purify and concentrate the acyl-CoAs from the crude extract.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with a methanol-based solvent.

  • LC-MS/MS Analysis:

    • Resuspend the dried acyl-CoA extract in a suitable solvent for reverse-phase chromatography.

    • Inject an aliquot onto a C18 UHPLC column coupled to a triple quadrupole or high-resolution mass spectrometer.

    • Separate the acyl-CoAs using a gradient of mobile phases (e.g., water and acetonitrile (B52724) with an ion-pairing agent or at high pH).

    • Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) or precursor ion scanning for the characteristic CoA fragment ions.

    • This compound would be identified by its specific precursor-product ion transition and retention time.

Below is a diagram representing the general experimental workflow for the analysis of mycobacterial lipids.

Experimental Workflow for Mycobacterial Lipid Analysis cluster_sample_prep Sample Preparation cluster_fame_analysis Fatty Acid Analysis (GC-MS) cluster_acylcoa_analysis Acyl-CoA Analysis (LC-MS/MS) Mtb_Culture M. tuberculosis Culture Lipid_Extraction Total Lipid Extraction (Chloroform/Methanol) Mtb_Culture->Lipid_Extraction AcylCoA_Extraction Acyl-CoA Extraction (Methanol/Water) Mtb_Culture->AcylCoA_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization cluster_fame_analysis cluster_fame_analysis SPE_Cleanup Solid-Phase Extraction (Optional) AcylCoA_Extraction->SPE_Cleanup cluster_acylcoa_analysis cluster_acylcoa_analysis GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection_FAME Mass Spectrometry Detection (EI) GC_Separation->MS_Detection_FAME Data_Analysis_FAME Data Analysis: Identification & Quantification MS_Detection_FAME->Data_Analysis_FAME LC_Separation Liquid Chromatography Separation SPE_Cleanup->LC_Separation MSMS_Detection Tandem Mass Spectrometry Detection (ESI) LC_Separation->MSMS_Detection Data_Analysis_AcylCoA Data Analysis: Identification & Quantification MSMS_Detection->Data_Analysis_AcylCoA

Caption: General workflow for the analysis of fatty acids and acyl-CoAs from M. tuberculosis.

Potential Significance and Future Directions

The discovery and characterization of this compound would add another layer to our understanding of the remarkable lipid diversity in M. tuberculosis. The specific location of the methyl branch could influence the physical properties of the membranes or lipid-containing structures where it resides, potentially affecting membrane fluidity, permeability, and interactions with host cell components.

Future research should focus on:

  • Confirmation of Existence: Utilizing the advanced lipidomic approaches outlined above to definitively identify this compound and its corresponding fatty acid in M. tuberculosis extracts.

  • Elucidation of the Biosynthetic Pathway: Identifying the specific SAM-dependent methyltransferase responsible for its synthesis through genetic and biochemical studies.

  • Functional Characterization: Investigating the role of this lipid in the physiology of Mtb, including its contribution to cell wall integrity, virulence, and drug resistance.

  • Therapeutic Targeting: Exploring the enzymes involved in its biosynthesis as potential new targets for the development of novel anti-tuberculosis drugs.

The exploration of novel lipids like the putative this compound opens new avenues for understanding the fundamental biology of M. tuberculosis and for devising innovative strategies to combat this persistent global health threat.

References

The Pivotal Role of Methyl-Branched Acyl-CoAs in Bacterial Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-branched fatty acids (BCFAs), primarily of the iso and anteiso configurations, are integral components of the cell membranes of many bacterial species. Synthesized from branched-chain amino acid precursors, these fatty acids are esterified to coenzyme A to form methyl-branched acyl-CoAs, which then serve as donors for the acylation of membrane phospholipids (B1166683). The incorporation of these branched acyl chains has profound effects on the biophysical properties of the cell membrane, most notably increasing membrane fluidity and lowering the phase transition temperature. This adaptation is crucial for bacterial survival in diverse and fluctuating environments, influencing membrane protein function, stress tolerance, and pathogenesis. This technical guide provides an in-depth exploration of the synthesis, function, and significance of methyl-branched acyl-CoAs in bacterial cell membranes, including detailed experimental protocols and an examination of their potential as targets for novel antimicrobial drug development.

Introduction to Methyl-Branched Acyl-CoAs in Bacteria

In contrast to the predominantly straight-chain and unsaturated fatty acids found in eukaryotic membranes, many bacteria utilize methyl-branched fatty acids to regulate the fluidity and integrity of their cell membranes.[1] The two primary forms of BCFAs are iso fatty acids, with a methyl group on the penultimate carbon atom, and anteiso fatty acids, with a methyl group on the antepenultimate carbon.[1] These fatty acids are synthesized de novo and then activated to their acyl-CoA thioesters, which are the direct precursors for their incorporation into membrane phospholipids. The presence and relative abundance of iso and anteiso fatty acids can vary significantly between bacterial species and in response to environmental cues such as temperature and pH.[2] This ability to modulate membrane composition is a key mechanism of homeoviscous adaptation, ensuring optimal membrane function for cellular processes.

Biosynthesis of Methyl-Branched Acyl-CoAs

The biosynthesis of methyl-branched fatty acids diverges from that of straight-chain fatty acids at the initial priming step. Instead of using acetyl-CoA as a primer, the synthesis of BCFAs utilizes branched-chain short-chain acyl-CoAs derived from the degradation of branched-chain amino acids:

  • Isovaleryl-CoA (from leucine) is the primer for iso-even-numbered fatty acids.

  • Isobutyryl-CoA (from valine) is the primer for iso-odd-numbered fatty acids.

  • 2-Methylbutyryl-CoA (from isoleucine) is the primer for anteiso-odd-numbered fatty acids.

This crucial priming step is catalyzed by β-ketoacyl-acyl carrier protein synthase III, commonly known as FabH . The substrate specificity of the FabH enzyme is a major determinant of the type of fatty acids a bacterium can produce.[2][3] In bacteria that synthesize BCFAs, FabH exhibits a broader substrate specificity, allowing it to utilize these branched-chain acyl-CoA primers, a characteristic absent in the FabH of bacteria that predominantly produce straight-chain fatty acids, such as Escherichia coli.[2][3] Following the initial condensation reaction by FabH, the subsequent elongation cycles are carried out by the type II fatty acid synthase (FASII) system, which is common to both straight-chain and branched-chain fatty acid synthesis.

leucine Leucine bcaa_degradation Branched-Chain Amino Acid Degradation leucine->bcaa_degradation valine Valine valine->bcaa_degradation isoleucine Isoleucine isoleucine->bcaa_degradation isovaleryl_coa Isovaleryl-CoA fabH FabH (β-ketoacyl-ACP synthase III) isovaleryl_coa->fabH isobutyryl_coa Isobutyryl-CoA isobutyryl_coa->fabH methylbutyryl_coa 2-Methylbutyryl-CoA methylbutyryl_coa->fabH bcaa_degradation->isovaleryl_coa from Leucine bcaa_degradation->isobutyryl_coa from Valine bcaa_degradation->methylbutyryl_coa from Isoleucine fasII FASII Elongation (Malonyl-CoA) fabH->fasII Initial Condensation iso_even_fa iso-Even Numbered Fatty Acids fasII->iso_even_fa Elongation iso_odd_fa iso-Odd Numbered Fatty Acids fasII->iso_odd_fa Elongation anteiso_odd_fa anteiso-Odd Numbered Fatty Acids fasII->anteiso_odd_fa Elongation phospholipids Membrane Phospholipids iso_even_fa->phospholipids iso_odd_fa->phospholipids anteiso_odd_fa->phospholipids

Biosynthesis of Methyl-Branched Fatty Acids.

Impact on Cell Membrane Properties

The incorporation of methyl-branched acyl chains into membrane phospholipids significantly alters the physical characteristics of the lipid bilayer. The methyl branches disrupt the orderly packing of the acyl chains, creating more space between them and thereby increasing the fluidity of the membrane. This effect is analogous to the role of cis-unsaturated fatty acids in eukaryotic membranes.

Data Presentation: Quantitative Effects on Membrane Properties

The following table summarizes the quantitative effects of methyl-branched fatty acids on key membrane properties as determined by various biophysical techniques.

PropertyEffect of Methyl-Branched Fatty AcidsQuantitative Data/ObservationsReference Technique(s)
Membrane Fluidity IncreasedHigher fluorescence anisotropy values indicate lower fluidity. The presence of BCFAs, particularly anteiso forms, leads to lower anisotropy values.Fluorescence Polarization/Anisotropy
Phase Transition Temperature (Tm) DecreasedPhosphatidylcholines with anteiso-branched chains have significantly lower Tm than their straight-chain or iso-branched counterparts. For example, di-anteiso C17:0 PC has a Tm of approximately 10°C.Differential Scanning Calorimetry (DSC)
Membrane Thickness DecreasedThe disordered packing of branched acyl chains leads to a thinner lipid bilayer.X-ray Diffraction, Neutron Scattering
Lipid Packing More DisorderedMethyl branches introduce steric hindrance, preventing tight packing of the acyl chains and increasing the area per lipid molecule.Molecular Dynamics Simulations
Permeability AlteredWhile increased fluidity might suggest increased permeability, the effect can be complex and depends on the specific molecule and the degree of branching.Dye Leakage Assays

Signaling and Regulatory Functions

Changes in membrane fluidity induced by methyl-branched acyl-CoAs can be sensed by membrane-embedded proteins, leading to downstream signaling events. A well-characterized example is the DesK-DesR two-component system in Bacillus subtilis.

DesK is a transmembrane histidine kinase that acts as a membrane fluidity sensor.[4][5] At lower temperatures, the membrane becomes more ordered (less fluid), which is thought to induce a conformational change in DesK, activating its kinase activity.[4][5][6] Activated DesK then phosphorylates its cognate response regulator, DesR.[4][5][6] Phosphorylated DesR acts as a transcriptional activator for the des gene, which encodes a fatty acid desaturase.[4][5][6] This desaturase introduces double bonds into existing fatty acyl chains in the membrane, thereby increasing fluidity and restoring membrane homeostasis.[4][5][6] This system provides a feedback loop to maintain optimal membrane fluidity.

low_temp Low Temperature membrane_ordering Increased Membrane Ordering (Decreased Fluidity) low_temp->membrane_ordering desK_kinase_active DesK Kinase Activity (Activated) membrane_ordering->desK_kinase_active senses desR DesR desK_kinase_active->desR autophosphorylates and transfers phosphate (B84403) to desR_p DesR-P desK_kinase_active->desR_p phosphorylates desK_phosphatase_active DesK Phosphatase Activity (Inactive Kinase) desK_phosphatase_active->desR_p dephosphorylates des_gene des gene desR_p->des_gene activates transcription of desaturase Fatty Acid Desaturase des_gene->desaturase is transcribed and translated to membrane_fluidity_restored Membrane Fluidity Restored desaturase->membrane_fluidity_restored increases unsaturation of membrane fatty acids membrane_fluidity_restored->desK_phosphatase_active sensed by

The DesK-DesR Signaling Pathway in B. subtilis.

Relevance to Drug Development

The unique aspects of branched-chain fatty acid synthesis and their importance for bacterial viability make this pathway an attractive target for the development of novel antimicrobial agents.

Targeting Branched-Chain Fatty Acid Synthesis

The enzymes involved in the synthesis of methyl-branched acyl-CoAs, particularly FabH , are promising targets for inhibitors. Since the FabH enzymes in bacteria that produce BCFAs have a different substrate specificity than their counterparts in bacteria that do not (and from the mammalian fatty acid synthase), it is possible to develop inhibitors that are selective for pathogenic bacteria. Several natural products have been identified that inhibit condensing enzymes of the FASII pathway, including:

  • Cerulenin: A fungal product that covalently inhibits FabF/B.

  • Thiolactomycin: A natural product that inhibits FabH, FabB, and FabF.

  • Phomallenic acids: These are inhibitors of FabF.

These compounds serve as valuable leads for the development of new antibacterial drugs.

Role in Pathogenesis and Antibiotic Resistance

The composition of branched-chain fatty acids in the cell membrane has been linked to the virulence of certain pathogens. For example, in Listeria monocytogenes, a high content of BCFAs is crucial for its ability to survive and replicate within host cells.[4] Mutants deficient in BCFA synthesis are attenuated in virulence.[4] This suggests that targeting BCFA synthesis could not only have a direct bactericidal or bacteriostatic effect but also reduce the pathogenicity of the bacteria.

In Staphylococcus aureus, alterations in the ratio of branched-chain to straight-chain fatty acids have been associated with resistance to certain antibiotics and antimicrobial peptides.[7] The ability to modulate membrane fluidity allows the bacterium to better withstand membrane-damaging agents. Therefore, understanding the role of BCFAs in antibiotic resistance is crucial for developing strategies to overcome it.

Experimental Protocols

Analysis of Bacterial Fatty Acid Composition by GC-MS

This protocol outlines the steps for the extraction, derivatization, and analysis of bacterial fatty acids as fatty acid methyl esters (FAMEs).

Materials:

  • Bacterial cell pellet

  • Saponification reagent (45 g NaOH, 150 ml methanol, 150 ml distilled water)

  • Methylation reagent (325 ml 6.0 N HCl, 275 ml methanol)

  • Extraction solvent (200 ml hexane, 200 ml methyl tert-butyl ether)

  • Base wash solution (10.8 g NaOH in 900 ml distilled water)

  • Glass tubes with Teflon-lined caps

  • Water bath

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Harvest and Saponification:

    • Harvest approximately 40 mg of bacterial cells from a culture plate into a clean glass tube.

    • Add 1.0 ml of saponification reagent.

    • Seal the tube tightly, vortex, and heat in a boiling water bath for 30 minutes, with vigorous vortexing every 5-10 minutes.

    • Cool the tube to room temperature.

  • Methylation:

    • Add 2.0 ml of methylation reagent to the saponified sample.

    • Seal the tube, vortex briefly, and heat at 80°C for 10 minutes.

    • Cool the tube rapidly in cold water.

  • Extraction:

    • Add 1.25 ml of extraction solvent.

    • Mix by gentle inversion for 10 minutes.

    • Centrifuge at low speed to separate the phases.

    • Transfer the upper organic phase containing the FAMEs to a clean vial.

  • Base Wash:

    • Add 3.0 ml of base wash solution to the extracted FAMEs.

    • Mix by gentle inversion for 5 minutes.

    • Transfer the upper organic phase to a GC vial for analysis.

  • GC-MS Analysis:

    • Inject 1-2 µl of the FAMEs solution into the GC-MS.

    • Use a suitable capillary column (e.g., HP-5ms).

    • Employ a temperature program to separate the FAMEs (e.g., initial temperature of 100°C, ramp to 250°C).

    • Identify the FAMEs based on their mass spectra and retention times compared to known standards.

start Bacterial Cell Pellet saponification Saponification (NaOH, Methanol, Heat) start->saponification methylation Methylation (HCl, Methanol, Heat) saponification->methylation extraction Extraction (Hexane/MTBE) methylation->extraction base_wash Base Wash (NaOH solution) extraction->base_wash gc_ms GC-MS Analysis base_wash->gc_ms end Fatty Acid Profile gc_ms->end

Workflow for GC-MS Analysis of Bacterial Fatty Acids.
Measurement of Membrane Fluidity using Fluorescence Polarization

This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure membrane fluidity.

Materials:

  • Bacterial cell suspension

  • DPH stock solution (e.g., 2 mM in tetrahydrofuran)

  • Buffer (e.g., PBS)

  • Spectrofluorometer with polarization filters

Procedure:

  • Cell Preparation:

    • Grow bacterial cells to the desired growth phase and harvest by centrifugation.

    • Wash the cells with buffer and resuspend to a specific optical density (e.g., OD600 of 0.4).

  • Labeling with DPH:

    • Add DPH stock solution to the cell suspension to a final concentration of 1-2 µM.

    • Incubate in the dark at room temperature for 30-60 minutes to allow the probe to incorporate into the cell membranes.

  • Fluorescence Polarization Measurement:

    • Transfer the labeled cell suspension to a cuvette.

    • Set the excitation wavelength to 360 nm and the emission wavelength to 450 nm.

    • Measure the fluorescence intensity parallel (I||) and perpendicular (I⊥) to the vertically polarized excitation light.

    • A correction factor (G) for the instrument's sensitivity to different polarizations should be determined using the horizontally polarized excitation light.

  • Calculation of Anisotropy (r):

    • Calculate the fluorescence anisotropy using the following formula: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥)

    • Higher anisotropy values correspond to lower membrane fluidity.

Conclusion

Methyl-branched acyl-CoAs are critical precursors for the synthesis of branched-chain fatty acids, which are essential components of the cell membranes of many bacteria. The incorporation of these fatty acids is a key strategy for modulating membrane fluidity and maintaining cellular function in response to environmental stresses. The biosynthetic pathway for methyl-branched acyl-CoAs, particularly the enzyme FabH, represents a promising target for the development of novel antibiotics. Further research into the precise roles of different branched-chain fatty acid species in pathogenesis and antibiotic resistance will undoubtedly open new avenues for therapeutic intervention. The experimental protocols provided in this guide offer a starting point for researchers to investigate these fascinating and important molecules.

References

A Technical Guide to the Role of Very-Long-Chain Fatty Acids in Mycobacterial Cell Wall Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide explores the synthesis and function of very-long-chain fatty acids (VLCFAs) and their activated acyl-CoA derivatives, with a focus on their critical role in the structural integrity of the mycobacterial cell wall. While direct research on 19-Methyltetracosanoyl-CoA is limited, this document provides a comprehensive framework for understanding its potential role by examining the well-established principles of VLCFA metabolism in mycobacteria.

Introduction: The Mycobacterial Cell Wall and the Significance of Very-Long-Chain Fatty Acids

The cell wall of Mycobacterium species, including the formidable pathogen Mycobacterium tuberculosis, is a complex and unique structure that is essential for the bacterium's survival, virulence, and resistance to antibiotics. A defining feature of this cell wall is the mycomembrane, an outer lipid bilayer rich in mycolic acids, which are very-long-chain fatty acids (VLCFAs) with a distinctive α-alkyl, β-hydroxy structure. These mycolic acids can be further modified, and their synthesis involves the elongation of shorter fatty acid precursors.

VLCFAs, such as the putative this compound, are crucial intermediates in the biosynthesis of mycolic acids and other complex lipids. The activation of these fatty acids to their coenzyme A (CoA) thioesters by acyl-CoA synthetases is a critical step, channeling them into various metabolic pathways, including their incorporation into the cell wall. The integrity of the mycobacterial cell wall is intimately linked to the proper synthesis and composition of its lipid components. Disruptions in VLCFA metabolism can lead to a compromised cell envelope, increased susceptibility to antimicrobial agents, and altered cell surface properties.

This guide will delve into the biosynthetic pathways of VLCFAs, their activation, and their ultimate role in maintaining the structural and functional integrity of the mycobacterial cell wall. We will also provide detailed experimental protocols for the analysis of these complex lipids and the visualization of the cell wall structure.

Quantitative Data on Mycobacterial Fatty Acid Composition

The fatty acid profile of mycobacteria is complex and can vary between species and growth conditions. The analysis of fatty acid methyl esters (FAMEs) by gas chromatography is a standard method for bacterial identification and characterization. Below is a summary of representative fatty acid compositions found in mycobacteria, highlighting the prevalence of long-chain and very-long-chain fatty acids.

Fatty AcidRepresentative Abundance (%) in M. smegmatisChain LengthNotes
Palmitic acid15-25C16:0A common saturated fatty acid.
Oleic acid20-30C18:1A common monounsaturated fatty acid.
Tuberculostearic acid10-20C19:0 (10-methyloctadecanoic acid)A characteristic branched-chain fatty acid in mycobacteria.
Mycolic acids20-40 (of total fatty acids)C60-C90The defining component of the mycomembrane.
Other VLCFAsVariable>C20Precursors to mycolic acids and other complex lipids.

Note: The exact composition can vary significantly based on the mycobacterial species, strain, and culture conditions. This table provides a generalized overview.

Experimental Protocols

Analysis of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the extraction, derivatization, and analysis of total fatty acids from mycobacterial cultures.

1. Saponification:

  • Harvest approximately 40 mg of mycobacterial cells from a culture plate.
  • Add 1 ml of Reagent 1 (45g NaOH, 150ml methanol, 150ml distilled water) to the cell pellet in a screw-cap tube.
  • Incubate at 100°C for 30 minutes, vortexing every 10 minutes.

2. Methylation:

  • Cool the tubes to room temperature.
  • Add 2 ml of Reagent 2 (325ml 6.0N HCl, 275ml methanol).
  • Incubate at 80°C for 10 minutes.

3. Extraction:

  • Rapidly cool the tubes in an ice bath.
  • Add 1.25 ml of Reagent 3 (200ml hexane, 200ml methyl tert-butyl ether).
  • Gently mix by inversion for 10 minutes.

4. Sample Cleanup:

  • Centrifuge the tubes to separate the phases.
  • Transfer the upper organic phase containing the FAMEs to a new tube.
  • Add 3 ml of Reagent 4 (10.8g NaOH in 900ml distilled water) and mix for 5 minutes.
  • Transfer the upper organic phase to a GC vial for analysis.

5. GC-MS Analysis:

  • Inject 1 µl of the FAME extract into the GC-MS.
  • GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
  • Oven Program: Initial temperature of 100°C for 2 min, ramp to 240°C at 2°C/min, hold for 10 min.
  • MS Detection: Scan range m/z 40-430.
  • Identify FAMEs by comparing their mass spectra and retention times to known standards and libraries.

Thin-Layer Chromatography (TLC) for Mycolic Acid Analysis

TLC is a rapid and reliable method for the qualitative analysis of mycolic acids, often used for mycobacterial identification.

1. Extraction and Saponification:

  • Follow the saponification and methylation steps as described in the GC-MS protocol.

2. Extraction of Mycolic Acid Methyl Esters (MAMEs):

  • After methylation and cooling, add 2 ml of chloroform (B151607) and 1 ml of water.
  • Vortex and centrifuge to separate the phases.
  • Carefully collect the lower chloroform layer containing the MAMEs.
  • Evaporate the chloroform to dryness under a stream of nitrogen.
  • Redissolve the MAMEs in a small volume of chloroform.

3. TLC Analysis:

  • Spot the redissolved MAMEs onto a silica (B1680970) gel TLC plate.
  • Develop the plate in a TLC chamber saturated with a solvent system such as petroleum ether:acetone (95:5, v/v).
  • After development, air dry the plate and visualize the spots by spraying with a reagent like 5% phosphomolybdic acid in ethanol (B145695) followed by heating.
  • The pattern of mycolic acid spots is characteristic for different mycobacterial species.

Transmission Electron Microscopy (TEM) of the Mycobacterial Cell Wall

TEM provides high-resolution images of the bacterial cell wall, allowing for the visualization of its complex layered structure.

1. Fixation:

  • Fix mycobacterial cells in a solution of 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer for 2 hours at room temperature.

2. Post-fixation:

  • Wash the cells in cacodylate buffer and post-fix with 1% osmium tetroxide in the same buffer for 1 hour.

3. Dehydration and Embedding:

  • Dehydrate the cells through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).
  • Infiltrate the dehydrated cells with a resin (e.g., Epon or Spurr's resin) and polymerize at 60°C for 48 hours.

4. Ultrathin Sectioning and Staining:

  • Cut ultrathin sections (60-90 nm) of the embedded cells using an ultramicrotome.
  • Mount the sections on copper grids.
  • Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.

5. Imaging:

  • Examine the sections using a transmission electron microscope. The mycobacterial cell wall will appear as a thick, multi-layered structure.

Signaling Pathways and Experimental Workflows

Biosynthesis of Very-Long-Chain Fatty Acyl-CoA

The synthesis of VLCFAs in mycobacteria is carried out by a Type II fatty acid synthase (FAS-II) system, which elongates acyl-CoA precursors. This pathway is crucial for the production of the long meromycolate chain of mycolic acids.

VLCFA_Biosynthesis AcetylCoA Acetyl-CoA FAS_I Fatty Acid Synthase I (FAS-I) AcetylCoA->FAS_I MalonylCoA Malonyl-CoA MalonylCoA->FAS_I FAS_II Fatty Acid Synthase II (FAS-II) Elongation System MalonylCoA->FAS_II Donates 2-carbon units Acyl_Carrier_Protein Acyl Carrier Protein (ACP) LongChain_AcylCoA Long-Chain Acyl-CoA (e.g., C16-CoA) FAS_I->LongChain_AcylCoA Produces C16-C18 Acyl-CoAs LongChain_AcylCoA->FAS_II VLC_AcylCoA Very-Long-Chain Acyl-CoA (e.g., this compound) FAS_II->VLC_AcylCoA Elongation cycles

Caption: Biosynthesis pathway of very-long-chain acyl-CoAs in mycobacteria.

Incorporation of VLCFAs into the Mycomembrane

Once synthesized, VLC-acyl-CoAs are further processed and condensed to form mycolic acids, which are then transported and incorporated into the mycomembrane, a key component of the cell wall.

Mycolic_Acid_Incorporation VLC_AcylCoA VLC-Acyl-CoA Pks13 Polyketide Synthase 13 (Pks13) VLC_AcylCoA->Pks13 C26_AcylCoA C26 Acyl-CoA (from FAS-I) C26_AcylCoA->Pks13 Mycolic_Acid_Precursor Mycolic Acid Precursor Pks13->Mycolic_Acid_Precursor Claisen condensation Modification_Enzymes Modification Enzymes (e.g., desaturases) Mycolic_Acid_Precursor->Modification_Enzymes Mature_Mycolic_Acid Mature Mycolic Acid Modification_Enzymes->Mature_Mycolic_Acid Trehalose_Monomycolate Trehalose Monomycolate (TMM) Mature_Mycolic_Acid->Trehalose_Monomycolate Esterification Antigen_85_Complex Antigen 85 Complex Trehalose_Monomycolate->Antigen_85_Complex Transport across inner membrane Mycomembrane Mycomembrane (Cell Wall) Antigen_85_Complex->Mycomembrane Transfer to arabinogalactan

Caption: Pathway for mycolic acid synthesis and incorporation into the mycomembrane.

Experimental Workflow for Cell Wall Integrity Analysis

This workflow illustrates the logical progression of experiments to investigate the impact of a potential disruption in VLCFA synthesis on cell wall integrity.

Cell_Wall_Integrity_Workflow Start Hypothesis: Disruption of VLCFA synthesis alters cell wall integrity Genetic_Modification Generate mutant strain (e.g., knockout of a VLCFA synthesis gene) Start->Genetic_Modification Lipid_Analysis Analyze fatty acid profile (GC-MS and TLC) Genetic_Modification->Lipid_Analysis Microscopy Visualize cell wall structure (TEM) Genetic_Modification->Microscopy Phenotypic_Assays Assess phenotype: - Antibiotic susceptibility - Cell permeability assays Genetic_Modification->Phenotypic_Assays Data_Integration Integrate data and draw conclusions Lipid_Analysis->Data_Integration Microscopy->Data_Integration Phenotypic_Assays->Data_Integration

Caption: Experimental workflow for assessing the role of VLCFAs in cell wall integrity.

Conclusion

The synthesis of very-long-chain fatty acids and their subsequent incorporation into the mycomembrane are fundamental processes for maintaining the integrity of the mycobacterial cell wall. While the specific role of this compound remains to be elucidated, the principles and methodologies outlined in this guide provide a robust framework for its investigation. A thorough understanding of VLCFA metabolism is not only crucial for basic mycobacterial research but also holds significant promise for the development of novel therapeutic strategies that target the unique and essential cell wall of these resilient pathogens. By disrupting the synthesis or transport of these critical lipid components, it may be possible to weaken the bacterium's defenses and increase its susceptibility to existing antibiotics.

An In-depth Technical Guide to the Enzymes Involved in the Synthesis of 19-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic pathways and key enzymes implicated in the synthesis of 19-Methyltetracosanoyl-CoA, a complex, branched-chain, very-long-chain fatty acyl-CoA. Drawing parallels from the well-characterized biosynthesis of mycocerosic acids in Mycobacterium tuberculosis, this document outlines the probable enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the involved biochemical pathways and workflows.

Introduction

This compound is a saturated, very-long-chain fatty acyl-CoA with a methyl branch at the 19th carbon position of a 24-carbon backbone. While the specific biosynthetic pathway for this molecule is not extensively characterized in the literature, its structure suggests a synthesis route involving the elongation of a methyl-branched primer by a fatty acid elongase (FAE) system. This guide will explore the enzymes analogous to those involved in the synthesis of other complex branched-chain fatty acids, particularly the mycocerosic acids, to provide a robust model for the synthesis of this compound.

Proposed Biosynthetic Pathway

The synthesis of this compound is hypothesized to occur in two main stages:

  • Primer Synthesis: Generation of a short-chain, methyl-branched acyl-CoA primer. For a methyl group at the 19th position of a C24 fatty acid, a likely primer is 5-methylhexanoyl-CoA. This primer can be derived from the catabolism of branched-chain amino acids like leucine.

  • Elongation: The subsequent elongation of the primer by a microsomal fatty acid elongation (FAE) complex through the addition of two-carbon units from malonyl-CoA.

The core enzymes involved in this pathway are:

  • Branched-Chain Amino Acid Aminotransferase (BCAT): Initiates the catabolism of branched-chain amino acids.

  • Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: Converts the α-keto acid into a branched-chain acyl-CoA.

  • Fatty Acid Elongase (FAE) Complex: A multi-enzyme system that extends the acyl-CoA chain. This complex comprises:

    • β-Ketoacyl-CoA Synthase (KCS): The condensing enzyme that determines substrate specificity.

    • β-Ketoacyl-CoA Reductase (KCR): Reduces the β-ketoacyl-CoA intermediate.

    • β-Hydroxyacyl-CoA Dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA intermediate.

    • Enoyl-CoA Reductase (ECR): Reduces the enoyl-CoA intermediate.

In the context of mycobacteria, a highly analogous pathway is the synthesis of mycocerosic acids by Mycocerosic Acid Synthase (MAS) , a multifunctional polyketide synthase-like enzyme. MAS utilizes long-chain acyl-CoA primers and elongates them using methylmalonyl-CoA as the extender unit.[1][2]

Key Enzymes and Their Characteristics

MAS is a crucial enzyme in Mycobacterium tuberculosis responsible for the synthesis of multimethyl-branched mycocerosic acids.[1][3] It functions as a homodimer with a monomeric molecular weight of approximately 238 kDa.[1]

  • Substrates:

    • Primer: Long-chain fatty acyl-CoAs (C6 to C20).[1]

    • Extender Unit: Specifically utilizes methylmalonyl-CoA, not malonyl-CoA.[1]

    • Reductant: NADPH.[1]

  • Products: Multimethyl-branched mycocerosic acids, such as 2,4,6,8-tetramethyloctacosanoic acid.[1]

  • pH Optimum: The synthesis of mycocerosic acids by cell-free extracts of M. tuberculosis var. bovis BCG has a pH optimum of 6.2.[2]

In mammals, a family of seven fatty acid elongases (ELOVL1-7) is responsible for the synthesis of very-long-chain fatty acids.[4][5] These enzymes are located in the endoplasmic reticulum and constitute the condensing enzyme of the FAE complex.[4] Each ELOVL has a distinct substrate specificity for the chain length and degree of saturation of the fatty acyl-CoA primer.[4]

Quantitative Data

Quantitative kinetic data for the specific enzymes involved in this compound synthesis are scarce. The following table summarizes available data for analogous enzymes.

EnzymeOrganismSubstrate(s)KmVmaxKcatpH OptimumReference(s)
Mycocerosic Acid SynthaseM. tuberculosis var. bovis BCGMethylmalonyl-CoA, Long-chain acyl-CoA, NADPHN/AN/AN/A6.2[2]
Fatty Acid Elongase (ELOVL)MammalianFatty acyl-CoA, Malonyl-CoA, NADPHN/AN/AN/AN/A[4][5]

N/A: Data not available in the cited literature.

Experimental Protocols

This protocol is adapted from methods used to measure fatty acid elongase activity in rat liver microsomes.[4]

1. Preparation of Microsomes:

  • Homogenize fresh tissue (e.g., liver) in a suitable buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA).

  • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

  • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

  • Resuspend the microsomal pellet in the desired buffer.

2. Elongation Reaction:

  • Prepare a reaction mixture containing:

    • 100 mM Potassium Phosphate buffer, pH 6.5

    • 1 mM NADPH

    • 60 µM Malonyl-CoA (can be radiolabeled, e.g., [2-¹⁴C]malonyl-CoA)

    • 10 µM Fatty acyl-CoA primer (e.g., 5-methylhexanoyl-CoA)

    • Microsomal protein (50-100 µg)

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a strong base (e.g., 1 M KOH in methanol) for saponification.

3. Product Analysis:

  • Acidify the reaction mixture (e.g., with 6 M HCl).

  • Extract the fatty acids with an organic solvent (e.g., hexane).

  • Analyze the extracted fatty acids by:

    • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC): To separate fatty acids based on chain length. If a radiolabeled substrate was used, fractions can be collected and radioactivity measured by scintillation counting.[4]

    • Gas Chromatography-Mass Spectrometry (GC-MS): For identification and quantification of the fatty acid products after derivatization (e.g., to fatty acid methyl esters).

This is a summary of the purification protocol for mycocerosic acid synthase from M. tuberculosis var. bovis BCG.[1]

  • Preparation of Cell-Free Extract: Disrupt bacterial cells (e.g., by sonication) and centrifuge to obtain a soluble protein fraction.

  • Anion-Exchange Chromatography: Apply the soluble fraction to an anion-exchange column (e.g., DEAE-cellulose) and elute with a salt gradient.

  • Gel Filtration Chromatography: Further separate the active fractions based on size using a gel filtration column (e.g., Sephacryl S-300).

  • Affinity Chromatography: Use a column with a ligand that specifically binds the synthase (e.g., a CoA-based affinity matrix).

  • Hydroxylapatite Chromatography: A final polishing step to achieve homogeneity.

Visualizations: Pathways and Workflows

Biosynthesis of this compound cluster_primer Primer Synthesis cluster_elongation Elongation Cycles Leucine Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate Leucine->alpha-Ketoisocaproate BCAT Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA BCKDH 5-Methylhexanoyl-CoA 5-Methylhexanoyl-CoA Isovaleryl-CoA->5-Methylhexanoyl-CoA Further metabolism FAE_Complex Fatty Acid Elongase (FAE) Complex (KCS, KCR, HCD, ECR) 5-Methylhexanoyl-CoA->FAE_Complex Primer This compound This compound FAE_Complex->this compound 9 Cycles Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAE_Complex 2C Donor NADPH NADPH NADPH->FAE_Complex Reductant

Caption: Proposed pathway for this compound synthesis.

Experimental Workflow cluster_prep Sample Preparation cluster_reaction Elongation Reaction cluster_analysis Product Analysis Tissue_Homogenization Tissue Homogenization Low_Speed_Centrifugation Low-Speed Centrifugation (10,000 x g) Tissue_Homogenization->Low_Speed_Centrifugation High_Speed_Centrifugation High-Speed Centrifugation (100,000 x g) Low_Speed_Centrifugation->High_Speed_Centrifugation Microsome_Pellet Microsome Pellet High_Speed_Centrifugation->Microsome_Pellet Reaction_Mix Prepare Reaction Mix (Buffer, NADPH, Malonyl-CoA, Primer, Microsomes) Microsome_Pellet->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Saponification Stop Reaction & Saponify Incubation->Saponification Acidification Acidify Saponification->Acidification Extraction Extract Fatty Acids Acidification->Extraction Analysis Analyze by RP-HPLC or GC-MS Extraction->Analysis

Caption: Workflow for assaying fatty acid elongase activity.

Mycobacterial Synthases FAS-I Fatty Acid Synthase I (FAS-I) Generates C16-C26 Acyl-CoAs MAS Mycocerosic Acid Synthase (MAS) Elongates Acyl-CoA primers with Methylmalonyl-CoA Produces Mycocerosic Acids FAS-I->MAS Provides Primer FAS-II Fatty Acid Synthase II (FAS-II) Elongates shorter Acyl-ACPs to produce Meroacids FAS-I->FAS-II Provides Primer Pks13 Polyketide Synthase 13 (Pks13) Condenses Meroacids and C26-carboxy-Acyl-ACP Final step in Mycolic Acid synthesis FAS-II->Pks13 Provides Meroacyl-S-ACP

Caption: Relationship between key synthases in mycobacterial lipid metabolism.

References

The Elusive Very-Long-Chain Methyl-Branched Acyl-CoA: A Technical Guide to the Putative Natural Occurrence of 19-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature to date does not contain specific quantitative data or detailed experimental protocols for the isolation and analysis of 19-Methyltetracosanoyl-CoA. This technical guide, therefore, extrapolates from established knowledge of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) to provide a foundational understanding of its potential natural occurrence, biosynthesis, and analytical methodologies. All presented data and protocols are representative of the broader class of these molecules and should be adapted and validated for the specific analysis of this compound.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and branched-chain fatty acids (BCFAs) are crucial components of cellular lipids, playing significant roles in membrane structure and function, energy storage, and signaling pathways.[1][2][3] Methyl-branched fatty acids, in particular, are known to influence membrane fluidity and are found in a variety of organisms, from bacteria to mammals.[4][5] This guide focuses on the hypothetical natural occurrence of a specific very-long-chain methyl-branched fatty acyl-CoA, this compound, a C25 fatty acid with a methyl group at the 19th position. While direct evidence for this molecule is currently lacking in the scientific literature, its existence can be postulated based on the known biochemistry of fatty acid elongation and modification.

Potential Natural Occurrence

Branched-chain fatty acids are widely distributed in nature. They are significant components of the cell membranes of many bacteria, contributing to the regulation of membrane fluidity.[4] In mammals, BCFAs are found in various tissues and fluids, including the skin, and are obtained through diet (e.g., from ruminant products) and potentially synthesized endogenously.[5] Very-long-chain fatty acids are also prevalent, particularly in sphingolipids, which are essential components of myelin and skin.[1]

The presence of this compound would likely be in trace amounts and confined to specific organisms or tissues that possess the necessary enzymatic machinery for its synthesis. Potential sources could include:

  • Bacteria: Certain bacterial species, particularly those in the phylum Actinobacteria (which includes Mycobacterium), are known to produce a diverse array of complex, long-chain, and methyl-branched fatty acids.[6]

  • Plants: Plant waxes are a rich source of VLCFAs.[1] While less common, methyl-branched VLCFAs could potentially be synthesized by the fatty acid elongation systems in plants.

  • Marine Organisms: Sponges and other marine invertebrates have been shown to contain novel branched and very-long-chain fatty acids.[4]

Hypothesized Biosynthesis

The biosynthesis of this compound would likely involve the extension of a shorter, pre-existing methyl-branched fatty acid primer or the incorporation of a methylmalonyl-CoA extender unit during fatty acid elongation. The general pathway for fatty acid elongation involves a four-step enzymatic cycle.

A putative biosynthetic pathway for this compound is outlined below. This pathway is hypothetical and based on the known mechanisms of fatty acid synthesis and elongation.

Hypothesized Biosynthesis of this compound cluster_elongation Fatty Acid Elongation Cycle Malonyl_CoA Malonyl-CoA Condensation Condensation (KAS enzymes) Malonyl_CoA->Condensation Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->Condensation Branch point Acyl_CoA_n Acyl-CoA (n carbons) Acyl_CoA_n->Condensation Reduction_1 Reduction (KAR) Condensation->Reduction_1 Dehydration Dehydration (HACD) Reduction_1->Dehydration Reduction_2 Reduction (TER) Dehydration->Reduction_2 Acyl_CoA_n2 Acyl-CoA (n+2 carbons) Reduction_2->Acyl_CoA_n2 Branched_Acyl_CoA Methyl-Branched Acyl-CoA Reduction_2->Branched_Acyl_CoA VLCFA_Elongase VLCFA_Elongase Branched_Acyl_CoA->VLCFA_Elongase Final_Product This compound VLCFA_Elongase->Final_Product

Caption: Hypothesized biosynthesis of this compound.

This diagram illustrates a generalized fatty acid elongation cycle where methylmalonyl-CoA can be used as an extender unit, leading to the formation of a methyl-branched acyl-CoA. This branched intermediate would then undergo further elongation cycles, catalyzed by very-long-chain fatty acid elongases (ELOVLs), to produce this compound.

Analytical Methodologies

The analysis of very-long-chain and branched-chain fatty acids typically requires sensitive and specific analytical techniques due to their low abundance and the presence of numerous isomers. The analysis of the CoA ester form is particularly challenging due to its lower stability.

Experimental Workflow

A general workflow for the analysis of this compound from a biological sample would involve lipid extraction, hydrolysis of the CoA ester, derivatization of the resulting fatty acid, and analysis by chromatography coupled to mass spectrometry.

Analytical Workflow for this compound Extraction Lipid Extraction (e.g., Folch method) Hydrolysis Alkaline or Acid Hydrolysis (to release free fatty acid) Extraction->Hydrolysis Derivatization Derivatization (e.g., to FAMEs) Hydrolysis->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data Data Analysis (Quantification & Identification) Analysis->Data

Caption: General experimental workflow for analyzing this compound.

Representative Experimental Protocols

The following are generalized protocols that would need to be optimized for the specific detection and quantification of 19-methyltetracosanoic acid.

Protocol 1: Extraction and Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol describes a general procedure for extracting total fatty acids from a biological sample and converting them to FAMEs for subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

  • Homogenization: Homogenize the biological sample in a suitable solvent.

  • Lipid Extraction: Perform a lipid extraction using the Folch method with a 2:1 chloroform:methanol (B129727) (v/v) solution.

  • Hydrolysis: Saponify the lipid extract with a methanolic NaOH or KOH solution to release the free fatty acids from their esterified forms (including CoA esters).

  • Methylation: Derivatize the free fatty acids to their corresponding FAMEs using a reagent such as BF₃-methanol or an acidic methanol solution under heat.

  • Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.

  • Analysis: Analyze the FAMEs by GC-MS.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

For the direct analysis of the intact acyl-CoA, a more specialized liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required.

  • Extraction: Extract the acyl-CoAs from the sample using an acidic organic solvent mixture (e.g., acetonitrile/methanol/water with formic acid) to precipitate proteins and preserve the acyl-CoAs.

  • Chromatographic Separation: Separate the acyl-CoAs using reversed-phase liquid chromatography.

  • Mass Spectrometric Detection: Detect and quantify the acyl-CoAs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[7] The specific precursor-to-product ion transitions for this compound would need to be determined empirically.

Quantitative Data

As previously stated, there is no specific quantitative data available for this compound in the current scientific literature. The table below presents representative data for other very-long-chain and branched-chain fatty acids to provide a context for the potential abundance of such molecules.

Fatty AcidOrganism/Sample TypeConcentration/AbundanceReference
C26:0 (Hexacosanoic acid)Human Plasma (Control)0.2 - 1.0 µg/mL[8]
C26:0 (Hexacosanoic acid)Human Plasma (X-ALD)Significantly Elevated[8]
Total BCFAsCow Milk2.27% of total fatty acids[9]
Total BCFAsHuman Milk0.37% of total fatty acids[9]
iso-C15:0 and anteiso-C15:0Ruminant Milk and MeatMajor BCFAs[4]

This table is for illustrative purposes only and does not contain data for this compound.

Conclusion and Future Directions

While the natural occurrence of this compound remains to be definitively established, its existence is plausible within the framework of known lipid biochemistry. The methodologies and conceptual frameworks presented in this guide provide a starting point for researchers interested in exploring the presence and function of this and other novel very-long-chain methyl-branched fatty acids.

Future research should focus on:

  • Targeted Metabolomics: Employing high-resolution mass spectrometry to search for the specific mass of this compound in organisms known to produce diverse and complex lipids.

  • Enzyme Characterization: Identifying and characterizing the elongase and methyltransferase enzymes that may be responsible for the synthesis of such molecules.

  • Functional Studies: If identified, elucidating the biological role of this compound in membrane biology, cell signaling, or as a metabolic intermediate.

The exploration of such rare and structurally unique lipids holds the potential to uncover new biological pathways and may offer novel targets for drug development.

References

The Enigmatic Role of 19-Methyltetracosanoyl-CoA in Actinomycete Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Branched-Chain Fatty Acid Biosynthesis in Actinomycetes with a Focus on Mycocerosic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lipid metabolism of actinomycetes, a phylum of Gram-positive bacteria renowned for their production of a vast array of secondary metabolites, presents a rich and complex field of study. Among the most intriguing aspects of their biochemistry is the synthesis of long-chain, multi-methyl-branched fatty acids, which are crucial components of the cell envelope of many species, particularly pathogenic mycobacteria. While the specific molecule 19-Methyltetracosanoyl-CoA is not prominently documented in publicly available scientific literature, its structural characteristics suggest a close relationship to the well-studied mycocerosic acids. This technical guide provides a comprehensive overview of the biosynthesis and metabolic significance of these intricate lipids, with a focus on the enzymatic pathways and regulatory networks that govern their production.

The Landscape of Branched-Chain Fatty Acids in Actinomycetes

Actinomycetes synthesize a diverse repertoire of fatty acids, with branched-chain fatty acids (BCFAs) often constituting a significant portion of their cellular lipid content. These BCFAs play a critical role in maintaining the fluidity and integrity of the cell membrane. In pathogenic mycobacteria, such as Mycobacterium tuberculosis, specific multi-methyl-branched fatty acids, namely mycocerosic acids, are essential virulence factors. These lipids are key constituents of phthiocerol dimycocerosates (PDIMs), complex waxes that contribute to the impermeability of the mycobacterial cell wall and modulate the host immune response.

Data Presentation: A Structural Overview of Mycocerosic Acids

Due to the limited availability of specific quantitative data on the relative abundance of different mycocerosic acid species, this section presents a summary of the known structures of these complex fatty acids.

Mycocerosic Acid SpeciesChemical FormulaMolecular Weight ( g/mol )Structure
C29 Mycocerosic acidC₂₉H₅₈O₂438.772,4,6-trimethylhexacosanoic acid
C30 Mycocerosic acidC₃₀H₆₀O₂452.802,4,6-trimethyloctacosanoic acid
C32 Mycocerosic acidC₃₂H₆₄O₂480.852,4,6,8-tetramethyloctacosanoic acid

Experimental Protocols

General Protocol for Extraction and Analysis of Mycocerosic Acids

This protocol is adapted from established methods for the analysis of mycolic acids and can be optimized for the study of mycocerosic acids.

a. Lipid Extraction:

  • Harvest actinomycete cells from culture by centrifugation.

  • Wash the cell pellet with phosphate-buffered saline (PBS).

  • Resuspend the pellet in a solution of 25% potassium hydroxide (B78521) in methanol/water (1:1, v/v).

  • Saponify the lipids by heating the suspension at 100°C for 2 hours.

  • Cool the mixture and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Extract the fatty acids with diethyl ether or chloroform.

  • Wash the organic phase with water until neutral.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate to dryness under a stream of nitrogen.

b. Derivatization for Analysis:

  • To the dried lipid extract, add a solution of pentafluorobenzyl bromide (PFBBr) in acetonitrile (B52724) and diisopropylethylamine.

  • Heat the mixture at 100°C for 30 minutes to form PFB esters of the fatty acids.

  • Evaporate the solvent and redissolve the derivatized lipids in a suitable solvent for analysis.

c. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Inject the PFB-derivatized sample into a gas chromatograph equipped with a mass spectrometer.

  • Use a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Employ a temperature program that allows for the separation of long-chain fatty acid esters.

  • Analyze the resulting mass spectra to identify the different mycocerosic acid species based on their characteristic fragmentation patterns.

In Vitro Assay for Mycocerosic Acid Synthase (MAS) Activity (Conceptual Framework)

a. Enzyme Preparation:

  • Clone the mas gene into an appropriate expression vector.

  • Express and purify the Mycocerosic Acid Synthase (MAS) protein using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).[1]

b. Assay Components:

  • Purified MAS enzyme.

  • A long-chain fatty acyl-CoA primer (e.g., hexadecanoyl-CoA or octadecanoyl-CoA).

  • Radiolabeled or mass-labeled methylmalonyl-CoA.

  • NADPH as a reducing equivalent.

  • A suitable buffer system (e.g., potassium phosphate (B84403) buffer, pH 7.0).

c. Assay Procedure:

  • Combine the buffer, acyl-CoA primer, and MAS enzyme in a reaction vessel.

  • Initiate the reaction by adding methylmalonyl-CoA and NADPH.

  • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

  • Stop the reaction by adding a quenching solution (e.g., strong acid or organic solvent).

  • Extract the lipid products.

  • Analyze the products using techniques such as thin-layer chromatography (TLC) with autoradiography (for radiolabeled substrates) or liquid chromatography-mass spectrometry (LC-MS) to detect the elongated, multi-methyl-branched fatty acid products.

Signaling Pathways and Biosynthetic Workflows

Biosynthesis of Mycocerosic Acids

The synthesis of mycocerosic acids is carried out by the Mycocerosic Acid Synthase (MAS), a large, multifunctional enzyme with homology to polyketide synthases.[2] The process involves the iterative elongation of a long-chain fatty acyl-CoA primer by the addition of methylmalonyl-CoA units.

Mycocerosic_Acid_Biosynthesis Acyl_CoA Long-Chain Acyl-CoA (e.g., C16-CoA, C20-CoA) MAS Mycocerosic Acid Synthase (MAS) Acyl_CoA->MAS Primer Loading Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->MAS Extender Unit Mycocerosoyl_MAS Growing Mycocerosoyl Chain (on MAS) MAS->Mycocerosoyl_MAS Iterative Elongation (Decarboxylative Condensation, Reduction, Dehydration, Reduction) Mycocerosoyl_MAS->MAS n cycles Mycocerosic_Acid Mycocerosic Acid Mycocerosoyl_MAS->Mycocerosic_Acid Release PDIM Phthiocerol Dimycocerosates (PDIM) Mycocerosic_Acid->PDIM Esterification

Caption: Biosynthetic pathway of mycocerosic acids catalyzed by Mycocerosic Acid Synthase (MAS).

Experimental Workflow for Mycocerosic Acid Analysis

The following diagram outlines a typical workflow for the investigation of mycocerosic acids in actinomycetes.

Experimental_Workflow Culture Actinomycete Culture Harvest Cell Harvesting Culture->Harvest Extraction Lipid Extraction Harvest->Extraction Derivatization Derivatization (e.g., PFB esters) Extraction->Derivatization Analysis Analysis Derivatization->Analysis GCMS GC-MS Analysis->GCMS HPLC HPLC Analysis->HPLC Data Data Interpretation and Structure Elucidation GCMS->Data HPLC->Data

Caption: A generalized experimental workflow for the analysis of mycocerosic acids.

Regulation of Branched-Chain Fatty Acid Synthesis

The regulation of lipid metabolism in actinomycetes is a complex process involving a hierarchy of transcriptional regulators. While the specific regulatory network governing mas gene expression is not fully elucidated, it is likely integrated with the overall control of fatty acid and polyketide biosynthesis, responding to cellular metabolic status and environmental cues.

Regulation_Pathway Environmental_Cues Environmental Cues (e.g., pH, nutrient availability, stress) Sigma_Factors Sigma Factors (e.g., SigF, SigH) Environmental_Cues->Sigma_Factors Transcriptional_Regulators Transcriptional Regulators (e.g., TetR family, WhiB family) Sigma_Factors->Transcriptional_Regulators Activation/Repression Lipid_Metabolism_Genes Lipid Metabolism Genes Transcriptional_Regulators->Lipid_Metabolism_Genes Regulation MAS_Gene mas Gene Transcriptional_Regulators->MAS_Gene Regulation MAS_Protein Mycocerosic Acid Synthase MAS_Gene->MAS_Protein Transcription & Translation Mycocerosic_Acids Mycocerosic Acids MAS_Protein->Mycocerosic_Acids Biosynthesis

Caption: A conceptual model for the regulation of mycocerosic acid biosynthesis.

Conclusion

The study of multi-methyl-branched fatty acids, such as mycocerosic acids, in actinomycetes offers profound insights into the unique biochemistry and physiology of these medically and industrially important bacteria. While the specific molecule this compound remains elusive in the current body of scientific literature, the principles governing the biosynthesis and function of structurally related mycocerosic acids provide a solid foundation for future research. The elucidation of the precise regulatory mechanisms controlling the expression of the mas gene and the kinetic parameters of the MAS enzyme are key areas for future investigation. A deeper understanding of these pathways will not only advance our fundamental knowledge of bacterial lipid metabolism but also has the potential to unveil novel targets for the development of new therapeutic agents against pathogenic actinomycetes.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Synthesis of 19-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the in vitro synthesis of 19-Methyltetracosanoyl-CoA, a long-chain branched fatty acyl-CoA. Two primary methodologies are presented: a chemo-enzymatic approach and a purely chemical synthesis route. The enzymatic method leverages the activity of long-chain acyl-CoA synthetase (LACS), while the chemical synthesis utilizes the activation of the corresponding fatty acid with 1,1'-carbonyldiimidazole (B1668759) (CDI). These protocols are designed to guide researchers in the preparation of this complex molecule for various applications, including metabolic studies, enzyme kinetics, and as a standard for analytical assays.

Introduction

Long-chain fatty acyl-CoAs are pivotal intermediates in a myriad of metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling. Branched-chain fatty acids and their CoA esters, such as this compound, are of particular interest due to their roles in specific biological systems and their potential as biomarkers or therapeutic targets. The in vitro synthesis of these molecules is essential for advancing research in these areas.

This guide outlines two effective methods for the synthesis of this compound:

  • Enzymatic Synthesis: This method utilizes a long-chain acyl-CoA synthetase (LACS) to catalyze the ATP-dependent formation of the thioester bond between 19-methyltetracosanoic acid and Coenzyme A (CoA). This approach mimics the natural biosynthetic pathway and typically proceeds under mild, aqueous conditions.

  • Chemical Synthesis: This robust method involves the activation of the carboxylic acid group of 19-methyltetracosanoic acid, followed by nucleophilic attack by the thiol group of CoA. The use of 1,1'-carbonyldiimidazole (CDI) as an activating agent provides a reliable and high-yielding route to the desired acyl-CoA.[1][2]

The choice of method will depend on factors such as the availability of reagents and enzymes, desired purity, and the scale of the synthesis.

Comparison of Synthesis Methods

FeatureEnzymatic SynthesisChemical Synthesis (CDI Method)
Principle ATP-dependent enzymatic ligation of fatty acid and CoAChemical activation of fatty acid followed by reaction with CoA
Key Reagents 19-Methyltetracosanoic acid, CoA, ATP, Long-chain acyl-CoA synthetase (LACS)19-Methyltetracosanoic acid, CoA, 1,1'-Carbonyldiimidazole (CDI), Organic solvents
Reaction Conditions Aqueous buffer, pH 7.0-8.0, 37°CAnhydrous organic solvent (e.g., THF, DMF), Room temperature
Advantages High specificity, mild reaction conditions, mimics biological processBroad substrate scope, high yield, no requirement for biological reagents
Disadvantages Enzyme cost and stability, potential for substrate inhibition, enzyme specificity for branched-chain fatty acids may varyRequires anhydrous conditions, potential for side reactions, use of organic solvents
Typical Yield Variable, depends on enzyme activity and substrate concentration40-90%[3]

Experimental Protocols

Materials and Reagents
  • 19-Methyltetracosanoic acid

  • Coenzyme A trilithium salt

  • Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or human)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Triton X-100

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer

  • Tris-HCl buffer

  • Tetrahydrofuran (B95107) (THF), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • High-performance liquid chromatography (HPLC) system

  • C18 reverse-phase HPLC column

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from general methods for long-chain acyl-CoA synthetase assays.[4]

3.2.1. Preparation of Substrates

Due to the low aqueous solubility of long-chain fatty acids, proper preparation of the 19-methyltetracosanoic acid substrate is critical.[5]

  • Prepare a 10 mM stock solution of 19-methyltetracosanoic acid in an organic solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).

  • For the reaction, prepare a working solution by diluting the stock solution in a buffer containing a non-ionic detergent. For example, dilute to 1 mM in 50 mM Tris-HCl pH 7.5 containing 0.1% Triton X-100.

  • Vortex vigorously and sonicate briefly to ensure a uniform suspension.

3.2.2. Enzymatic Reaction

  • In a microcentrifuge tube, combine the following reagents in the order listed:

    • 50 mM Tris-HCl buffer (pH 7.5) to a final volume of 1 ml

    • 10 mM ATP

    • 10 mM MgCl₂

    • 1 mM Dithiothreitol (DTT)

    • 2.5 mM Coenzyme A

    • 0.1 mM 19-methyltetracosanoic acid (from the prepared working solution)

    • 1-5 µg of Long-chain acyl-CoA synthetase

  • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Monitor the reaction progress by HPLC (see section 3.4).

  • Terminate the reaction by adding an equal volume of cold acetonitrile (B52724) or by acidifying the mixture with 0.1 M HCl.

Protocol 2: Chemical Synthesis of this compound using CDI

This protocol is based on the established CDI-mediated synthesis of acyl-CoAs.[1][2]

3.3.1. Activation of 19-Methyltetracosanoic Acid

  • In a clean, dry glass vial under an inert atmosphere (e.g., argon or nitrogen), dissolve 10 mg of 19-methyltetracosanoic acid in 1 ml of anhydrous tetrahydrofuran (THF).

  • Add a 1.2 molar equivalent of 1,1'-carbonyldiimidazole (CDI) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the acyl-imidazolide can be monitored by thin-layer chromatography (TLC).

3.3.2. Thioesterification with Coenzyme A

  • In a separate vial, dissolve 1.5 molar equivalents of Coenzyme A trilithium salt in 1 ml of a 1:1 mixture of anhydrous THF and water. The pH should be adjusted to ~7.5 with a dilute base if necessary.

  • Slowly add the Coenzyme A solution to the activated fatty acid solution from step 3.3.1.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the formation of this compound by HPLC (see section 3.4).

Purification and Characterization

Purification of the synthesized this compound is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation: Centrifuge the reaction mixture to pellet any precipitate. Filter the supernatant through a 0.22 µm filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 20% to 100% B over 30 minutes.

    • Flow Rate: 1 ml/min

    • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA)

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Desalting and Lyophilization: Pool the pure fractions, desalt if necessary using a suitable method (e.g., solid-phase extraction), and lyophilize to obtain the final product as a white powder.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry (e.g., LC-MS/MS) to verify the correct molecular weight. The concentration can be determined spectrophotometrically using the extinction coefficient of CoA at 260 nm (ε = 16,400 M⁻¹cm⁻¹ at pH 7.0).

Signaling Pathways and Experimental Workflows

The synthesis of this compound is a crucial first step for its entry into various metabolic pathways. The diagram below illustrates a generalized pathway for fatty acid activation and subsequent metabolism.

fatty_acid_activation FA 19-Methyltetracosanoic Acid LACS Long-chain Acyl-CoA Synthetase FA->LACS Substrate CoA Coenzyme A CoA->LACS ATP ATP ATP->LACS Acyl_CoA This compound Metabolism Downstream Metabolism (e.g., β-oxidation, lipid synthesis) Acyl_CoA->Metabolism LACS->Acyl_CoA Product AMP_PPi AMP + PPi LACS->AMP_PPi

Caption: Enzymatic activation of 19-methyltetracosanoic acid.

The following diagram outlines the general experimental workflow for the chemical synthesis and purification of this compound.

synthesis_workflow cluster_synthesis Chemical Synthesis cluster_purification Purification & Analysis FA 19-Methyltetracosanoic Acid CDI CDI Activation (in THF) FA->CDI Activated_FA Acyl-Imidazolide Intermediate CDI->Activated_FA Reaction Thioesterification Activated_FA->Reaction CoA Coenzyme A CoA->Reaction Crude_Product Crude This compound Reaction->Crude_Product HPLC RP-HPLC Purification Crude_Product->HPLC Fractions Collect Pure Fractions HPLC->Fractions Lyophilize Lyophilization Fractions->Lyophilize Pure_Product Pure This compound Lyophilize->Pure_Product Analysis LC-MS/MS Analysis Pure_Product->Analysis

Caption: Workflow for chemical synthesis and purification.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in enzymatic synthesis Inactive enzymeUse a fresh batch of enzyme and ensure proper storage. Perform an activity assay with a standard long-chain fatty acid.
Poor substrate solubilityIncrease Triton X-100 concentration or try a different co-solvent. Ensure thorough mixing and sonication of the fatty acid solution.
Substrate inhibitionTitrate the concentration of 19-methyltetracosanoic acid to find the optimal concentration.
Low yield in chemical synthesis Incomplete activation of fatty acidEnsure anhydrous conditions. Use fresh CDI. Increase reaction time for the activation step.
Degradation of CoAPrepare CoA solution fresh. Maintain a neutral to slightly basic pH during the reaction.
Multiple peaks in HPLC Incomplete reaction or side productsOptimize reaction time and stoichiometry. Purify the crude product carefully by collecting only the main peak.
Product degradationStore the purified product at -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.

Conclusion

The protocols described in this document provide a comprehensive guide for the successful in vitro synthesis of this compound. Both the enzymatic and chemical methods offer viable routes to this important molecule. Careful attention to substrate preparation, reaction conditions, and purification is essential for obtaining a high-quality product suitable for downstream applications in research and development. The choice between the two methods will be dictated by the specific requirements of the research project and the resources available.

References

Protocol for the Extraction of 19-Methyltetracosanoyl-CoA from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the extraction of 19-Methyltetracosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA, from cultured cells. The methodology is synthesized from established protocols for the extraction of long-chain and very-long-chain acyl-CoAs and is intended for use in research and drug development settings. While this protocol provides a robust framework, optimization may be necessary depending on the specific cell type and downstream analytical methods.

This compound is a member of the branched-chain fatty acid family. These lipids are found in various organisms and have been noted in dairy products and fish.[1][2] Their analysis is crucial for understanding certain metabolic pathways and disorders.[3] The extraction of their Coenzyme A (CoA) esters is a critical first step for their quantification and functional studies. Acyl-CoAs are key intermediates in cellular metabolism, playing roles in fatty acid synthesis and degradation.[4]

This protocol employs a solvent-based extraction method coupled with solid-phase extraction (SPE) for the purification of the acyl-CoA fraction. Quantification is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[3][5]

Experimental Protocols

Materials and Reagents
  • Cells: Cultured cells of interest (e.g., hepatocytes, adipocytes, fibroblasts).

  • Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9.

  • Extraction Solvents:

  • Solid-Phase Extraction (SPE) Columns: Oligonucleotide purification columns or similar reversed-phase cartridges.

  • SPE Elution Solvent: 2-Propanol (IPA).

  • LC-MS/MS Mobile Phase A: 75 mM KH2PO4, pH 4.9.

  • LC-MS/MS Mobile Phase B: Acetonitrile (ACN) with 600 mM glacial acetic acid.

  • Internal Standards: A deuterated or 13C-labeled very-long-chain acyl-CoA standard is recommended for accurate quantification (e.g., D3-Palmitoyl-CoA). Sourcing a specific this compound standard may be challenging, so a structurally similar standard is an alternative.

  • Equipment:

    • Cell scrapers.

    • Glass homogenizer.

    • Refrigerated centrifuge.

    • SPE manifold.

    • Nitrogen evaporator or vacuum concentrator.

    • HPLC system coupled to a tandem mass spectrometer.

Experimental Workflow Diagram

ExtractionWorkflow start Cell Culture harvest Cell Harvesting (Scraping in ice-cold PBS) start->harvest pellet Centrifugation & Cell Pelleting harvest->pellet homogenize Homogenization (in KH2PO4 buffer + IPA) pellet->homogenize extract Solvent Extraction (with Acetonitrile) homogenize->extract spe_load Solid-Phase Extraction (SPE) - Load Extract extract->spe_load spe_wash SPE Wash spe_load->spe_wash spe_elute SPE Elution (with 2-Propanol) spe_wash->spe_elute concentrate Concentration (Nitrogen Evaporation) spe_elute->concentrate analyze LC-MS/MS Analysis concentrate->analyze end Data Analysis analyze->end

Caption: Workflow for the extraction and analysis of this compound.

Step-by-Step Procedure
  • Cell Harvesting and Lysis:

    • Grow cells to the desired confluency in culture plates.

    • Place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.

    • Discard the supernatant and keep the cell pellet on ice.

  • Homogenization and Extraction:

    • Resuspend the cell pellet in 500 µL of ice-cold homogenization buffer (100 mM KH2PO4, pH 4.9).

    • Homogenize the cell suspension using a glass homogenizer.

    • Add 500 µL of 2-propanol to the homogenate and continue homogenization.[6]

    • Add 1 mL of acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs.[6]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Purification:

    • Condition an oligonucleotide purification column by washing with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from the previous step onto the conditioned SPE column.

    • Wash the column with 1 mL of 20% methanol in water to remove polar impurities.

    • Elute the acyl-CoAs with 1 mL of 2-propanol.[6]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC-MS/MS mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

    • Perform a gradient elution using Mobile Phase A (75 mM KH2PO4, pH 4.9) and Mobile Phase B (ACN with 600 mM glacial acetic acid).[6]

    • The mass spectrometer should be operated in negative ion mode with selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the specific mass transition of this compound. The exact mass transitions will need to be determined based on the precursor ion and expected fragment ions.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a table for clear comparison between different experimental conditions or cell types.

Sample IDCell TypeTreatmentThis compound (pmol/mg protein)
Control 1HepatocytesVehicleEnter Value
Control 2HepatocytesVehicleEnter Value
Treatment 1HepatocytesCompound XEnter Value
Treatment 2HepatocytesCompound XEnter Value

Signaling Pathway Context: Coenzyme A Biosynthesis

The availability of Coenzyme A is essential for the formation of this compound. The biosynthesis of CoA is a five-step enzymatic process starting from pantothenate (Vitamin B5).[4][7] Dysregulation of this pathway can impact the levels of various acyl-CoAs.

CoABiosynthesis pantothenate Pantothenate (Vitamin B5) pank PANK pantothenate->pank phosphopantothenate 4'-Phosphopantothenate ppcs PPCS phosphopantothenate->ppcs ppc 4'-Phospho-N-pantothenoylcysteine ppcdc PPCDC ppc->ppcdc phosphopantetheine 4'-Phosphopantetheine ppat PPAT phosphopantetheine->ppat dephospho_coa Dephospho-CoA dpck DPCK dephospho_coa->dpck coa Coenzyme A (CoA) acyl_coa_synthetase Acyl-CoA Synthetase coa->acyl_coa_synthetase acyl_coa This compound pank->phosphopantothenate ppcs->ppc ppcdc->phosphopantetheine ppat->dephospho_coa dpck->coa acyl_coa_synthetase->acyl_coa fatty_acid 19-Methyltetracosanoic Acid fatty_acid->acyl_coa_synthetase

Caption: Simplified overview of the Coenzyme A biosynthetic pathway.

References

Application Notes and Protocols: Isotopic Labeling of 19-Methyltetracosanoyl-CoA for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Methyltetracosanoyl-CoA is a very long-chain, branched-chain fatty acyl-CoA. The study of its metabolism is crucial for understanding cellular lipid dynamics and their role in various physiological and pathological states, particularly in the context of peroxisomal disorders where the metabolism of such fatty acids is impaired[1]. Isotopic labeling is a powerful technique to trace the metabolic fate of this compound, providing insights into its uptake, oxidation, and incorporation into complex lipids[2]. This document provides detailed protocols for the synthesis of isotopically labeled 19-Methyltetracosanoic acid, its conversion to this compound, and its application in metabolic studies using mass spectrometry.

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data that could be obtained from the experiments described in this protocol. These values are intended to serve as a reference for expected outcomes and for comparison of results between different experimental conditions.

ParameterControl CellsPeroxisome-Deficient Cells
Cellular Uptake Rate of [¹³C]-19-Methyltetracosanoic Acid (pmol/min/mg protein) 15.2 ± 1.814.8 ± 2.1
Rate of Peroxisomal β-oxidation (nmol/hr/mg protein) 2.5 ± 0.30.1 ± 0.05
Incorporation into Phospholipids (% of total labeled fatty acid) 12.7 ± 2.51.5 ± 0.4
Incorporation into Triacylglycerols (% of total labeled fatty acid) 35.4 ± 4.15.2 ± 1.1
Incorporation into Sphingolipids (% of total labeled fatty acid) 8.9 ± 1.50.9 ± 0.2

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled 19-Methyltetracosanoic Acid

This protocol describes a potential synthetic route for [¹³C]- or [²H]-labeled 19-methyltetracosanoic acid, adapted from established methods for other labeled fatty acids.

Materials:

  • Appropriately labeled starting material (e.g., [¹³C]-methyl iodide or a deuterated alkyl halide)

  • Long-chain ω-bromo fatty acid ester

  • Lithium dialkylcuprate

  • Anhydrous solvents (THF, diethyl ether)

  • Reagents for ester hydrolysis (e.g., KOH)

  • Standard laboratory glassware and purification apparatus (chromatography columns)

Procedure:

  • Preparation of the Labeled Grignard Reagent: React the isotopically labeled alkyl halide (e.g., ¹³C-methyl iodide) with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent.

  • Formation of the Cuprate (B13416276) Reagent: Add cuprous iodide (CuI) to the Grignard reagent at low temperature (-78 °C) to form the lithium dialkylcuprate.

  • Coupling Reaction: Add the long-chain ω-bromo fatty acid ester (e.g., methyl 23-bromotricosanoate) to the cuprate reagent and allow the reaction to proceed.

  • Work-up and Purification: Quench the reaction with an aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, dry the organic layer, and purify the labeled fatty acid ester by column chromatography.

  • Hydrolysis: Hydrolyze the purified ester to the free fatty acid using a base like potassium hydroxide, followed by acidification.

  • Final Purification: Purify the final isotopically labeled 19-methyltetracosanoic acid by recrystallization or chromatography.

  • Characterization: Confirm the structure and isotopic enrichment of the final product using NMR and mass spectrometry.

Protocol 2: Preparation of Labeled this compound

This protocol outlines the enzymatic conversion of the free fatty acid to its CoA ester.

Materials:

  • Isotopically labeled 19-methyltetracosanoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (from a suitable source, e.g., Pseudomonas sp.)

  • ATP

  • Magnesium chloride (MgCl₂)

  • Triton X-100

  • Potassium phosphate (B84403) buffer

  • Solid-phase extraction (SPE) cartridges for purification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the potassium phosphate buffer, MgCl₂, ATP, CoA, and Triton X-100.

  • Substrate Addition: Add the isotopically labeled 19-methyltetracosanoic acid (dissolved in a small amount of ethanol (B145695) or complexed to BSA).

  • Enzymatic Reaction: Initiate the reaction by adding acyl-CoA synthetase. Incubate at 37°C for 1-2 hours.

  • Purification: Purify the newly synthesized labeled this compound using reversed-phase SPE cartridges.

  • Quantification and Storage: Determine the concentration of the labeled acyl-CoA using a suitable method (e.g., UV spectroscopy at 260 nm) and store at -80°C.

Protocol 3: Metabolic Tracing in Cultured Cells

This protocol describes how to use the labeled this compound to study its metabolism in a cell culture system.

Materials:

  • Cultured cells (e.g., fibroblasts, hepatocytes)

  • Cell culture medium

  • Isotopically labeled this compound complexed to bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Plate cells and grow to desired confluency.

  • Labeling: Replace the culture medium with medium containing the isotopically labeled this compound-BSA complex. Incubate for various time points.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and extract total lipids using a suitable method (e.g., Folch or Bligh-Dyer).

  • Sample Preparation for LC-MS/MS:

    • Separate the lipid extract into different lipid classes if desired using thin-layer chromatography (TLC) or solid-phase extraction.

    • Hydrolyze the lipid fractions to release the fatty acids.

    • Derivatize the fatty acids for improved chromatographic separation and mass spectrometric detection if necessary.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to identify and quantify the labeled 19-methyltetracosanoic acid and its metabolites.

    • Use appropriate internal standards for accurate quantification.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_experiment Metabolic Tracing synthesis_fa Synthesis of Labeled 19-Methyltetracosanoic Acid synthesis_coa Conversion to Labeled This compound synthesis_fa->synthesis_coa labeling Incubation with Labeled Substrate synthesis_coa->labeling Introduce to cells cell_culture Cell Culture cell_culture->labeling extraction Lipid Extraction labeling->extraction analysis LC-MS/MS Analysis extraction->analysis

Caption: Experimental workflow for metabolic studies.

metabolic_pathway Labeled 19-Methyl-\ntetracosanoyl-CoA Labeled 19-Methyl- tetracosanoyl-CoA Peroxisomal β-oxidation Peroxisomal β-oxidation Labeled 19-Methyl-\ntetracosanoyl-CoA->Peroxisomal β-oxidation Complex Lipids\n(Phospholipids, Sphingolipids) Complex Lipids (Phospholipids, Sphingolipids) Labeled 19-Methyl-\ntetracosanoyl-CoA->Complex Lipids\n(Phospholipids, Sphingolipids) Chain-shortened Acyl-CoAs Chain-shortened Acyl-CoAs Peroxisomal β-oxidation->Chain-shortened Acyl-CoAs Mitochondrial β-oxidation Mitochondrial β-oxidation Chain-shortened Acyl-CoAs->Mitochondrial β-oxidation Acetyl-CoA Acetyl-CoA Mitochondrial β-oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Metabolic fate of this compound.

References

Application Notes and Protocols for the Enzymatic Utilization of 19-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Methyltetracosanoyl-CoA is a branched-chain very-long-chain fatty acyl-CoA (VLCFA-CoA). As a CoA thioester, it is an activated form of 19-methyltetracosanoic acid, priming it for participation in various metabolic pathways. Due to its structural similarity to other endogenous VLCFA-CoAs, it is a potential substrate for several classes of enzymes involved in lipid metabolism. These application notes provide an overview of the potential enzymatic reactions in which this compound can be used as a substrate and offer detailed protocols for assessing its role in key enzymatic processes.

The primary metabolic routes for VLCFA-CoAs include fatty acid elongation and peroxisomal β-oxidation.[1][2] Understanding the interaction of this compound with the enzymes in these pathways is crucial for elucidating its physiological functions and for the development of therapeutics targeting lipid metabolic disorders.

Enzymatic Reactions Involving this compound

This compound is anticipated to be a substrate for the following enzyme classes:

  • Very-Long-Chain Acyl-CoA Synthetases (ACSVLs): These enzymes are responsible for the activation of very-long-chain fatty acids by converting them into their corresponding CoA thioesters. While this compound is already an activated substrate, understanding the kinetics of its formation by ACSVLs from its free fatty acid form is a critical first step in studying its metabolism.

  • Fatty Acid Elongases (ELOVLs): The ELOVL family of enzymes catalyzes the rate-limiting step in the elongation of fatty acids.[1][3] this compound can potentially serve as a primer for further elongation, leading to the formation of longer branched-chain fatty acids.

  • Peroxisomal β-Oxidation Enzymes: Very-long-chain and branched-chain fatty acyl-CoAs are primarily degraded in peroxisomes.[2][4] 19-Methyltetracsanoyl-CoA is a likely substrate for the peroxisomal β-oxidation pathway, where it would undergo successive rounds of oxidation to yield shorter-chain acyl-CoAs and acetyl-CoA.

Data Presentation: Representative Enzyme Kinetics

The following table summarizes representative kinetic parameters for enzymes acting on very-long-chain acyl-CoA substrates. These values are provided as a reference and may vary for this compound.

Enzyme ClassRepresentative EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Optimal pHOptimal Temperature (°C)
Acyl-CoA SynthetaseACSVL1Lignoceroyl-CoA (C24:0)5 - 15100 - 2007.437
Fatty Acid ElongaseELOVL4Tetracosanoyl-CoA (C24:0)10 - 305 - 157.0 - 7.537
Peroxisomal Acyl-CoA OxidaseACOX1Palmitoyl-CoA (C16:0)20 - 5050 - 1508.037

Experimental Protocols

Protocol 1: Very-Long-Chain Acyl-CoA Synthetase (ACSVL) Activity Assay

This protocol describes a radiometric assay to measure the synthesis of this compound from radiolabeled 19-methyltetracosanoic acid.

Materials:

  • Microsomal protein fraction from cells or tissue of interest

  • [1-¹⁴C]19-methyltetracosanoic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Reaction Buffer (100 mM Tris-HCl, pH 7.4)

  • Quenching Solution (Isopropanol:Heptane (B126788):1M H₂SO₄, 40:10:1 v/v/v)

  • Heptane

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.4), 10 mM ATP, 10 mM MgCl₂, 0.5 mM CoA, and 0.1% BSA.

  • Add 50 µg of microsomal protein to the reaction mixture.

  • Initiate the reaction by adding [1-¹⁴C]19-methyltetracosanoic acid (final concentration 10 µM).

  • Incubate the reaction at 37°C for 10-30 minutes.

  • Stop the reaction by adding 1.5 mL of the quenching solution.

  • Add 1 mL of heptane and vortex thoroughly to extract unreacted fatty acid.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • The aqueous phase, containing the radiolabeled this compound, is collected.

  • Add scintillation cocktail to the aqueous phase and quantify the radioactivity using a scintillation counter.

Protocol 2: Fatty Acid Elongase (ELOVL) Activity Assay

This protocol outlines a method to measure the elongation of this compound using a radiolabeled elongating substrate.

Materials:

  • Microsomal protein fraction

  • This compound

  • [¹⁴C]Malonyl-CoA

  • NADPH

  • Reaction Buffer (100 mM Potassium Phosphate, pH 7.2)

  • Stop Solution (6 M HCl)

  • Hexane (B92381)

  • Silica (B1680970) gel thin-layer chromatography (TLC) plates

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare a reaction mixture containing 100 mM Potassium Phosphate (pH 7.2), 1 mM NADPH, and 50 µM [¹⁴C]Malonyl-CoA.

  • Add 100 µg of microsomal protein to the mixture.

  • Start the reaction by adding 20 µM this compound.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 100 µL of 6 M HCl.

  • Extract the fatty acyl-CoAs by adding 500 µL of hexane and vortexing.

  • Centrifuge to separate the phases and collect the upper hexane layer.

  • Spot the extracted lipids onto a silica gel TLC plate.

  • Develop the TLC plate in the appropriate solvent system to separate the initial substrate from the elongated product.

  • Visualize and quantify the radiolabeled elongated product using a phosphorimager or autoradiography.

Protocol 3: Peroxisomal β-Oxidation Assay

This spectrophotometric assay measures the rate of NAD⁺ reduction, which is coupled to the thiolytic cleavage step of β-oxidation.

Materials:

  • Isolated peroxisomes or a peroxisome-enriched fraction

  • This compound

  • Reaction Buffer (50 mM MOPS, pH 8.0)

  • NAD⁺

  • Coenzyme A (CoA)

  • Dithiothreitol (DTT)

  • Triton X-100

  • β-ketothiolase

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing 50 mM MOPS (pH 8.0), 0.5 mM NAD⁺, 0.1 mM CoA, 1 mM DTT, and 0.01% Triton X-100.

  • Add 50-100 µg of the peroxisomal fraction.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

  • Initiate the reaction by adding this compound to a final concentration of 20 µM.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • The rate of NADH formation is proportional to the rate of β-oxidation.

Visualizations

Fatty_Acid_Elongation_Pathway cluster_ER Endoplasmic Reticulum This compound This compound 3-Ketoacyl-CoA 3-Ketoacyl-CoA This compound->3-Ketoacyl-CoA ELOVL (Condensation) Malonyl-CoA Malonyl-CoA Malonyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA 3-Ketoacyl-CoA->3-Hydroxyacyl-CoA KAR (Reduction) trans-2,3-Enoyl-CoA trans-2,3-Enoyl-CoA 3-Hydroxyacyl-CoA->trans-2,3-Enoyl-CoA HCD (Dehydration) 21-Methylhexacosanoyl-CoA 21-Methylhexacosanoyl-CoA trans-2,3-Enoyl-CoA->21-Methylhexacosanoyl-CoA TECR (Reduction)

Caption: Fatty Acid Elongation Pathway for this compound.

Peroxisomal_Beta_Oxidation cluster_Peroxisome Peroxisome This compound This compound trans-2-Enoyl-CoA trans-2-Enoyl-CoA This compound->trans-2-Enoyl-CoA ACOX (Oxidation) 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->3-Hydroxyacyl-CoA MFE-2 (Hydration) 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA MFE-2 (Dehydrogenation) 17-Methyl-docosanoyl-CoA 17-Methyl-docosanoyl-CoA 3-Ketoacyl-CoA->17-Methyl-docosanoyl-CoA Thiolase (Thiolysis) Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA

Caption: Peroxisomal β-Oxidation of this compound.

Experimental_Workflow cluster_workflow General Experimental Workflow Substrate_Prep Prepare this compound and other reagents Assay_Setup Set up enzymatic reaction (Protocols 1, 2, or 3) Substrate_Prep->Assay_Setup Enzyme_Source Isolate enzyme source (e.g., microsomes, peroxisomes) Enzyme_Source->Assay_Setup Incubation Incubate at optimal conditions Assay_Setup->Incubation Reaction_Stop Stop reaction Incubation->Reaction_Stop Analysis Analyze products (Scintillation, TLC, Spectrophotometry) Reaction_Stop->Analysis Data_Interpretation Interpret data and determine kinetic parameters Analysis->Data_Interpretation

Caption: General workflow for enzymatic assays.

References

Application Notes: Structural Elucidation of 19-Methyltetracosanoyl-CoA by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

19-Methyltetracosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A thioester. The structural characterization of such molecules is crucial in various fields, including biochemistry, drug discovery, and metabolic research. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the complete structural elucidation of complex biomolecules like this compound. This document provides a detailed guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural verification and characterization of this compound.

Molecular Structure and Numbering

The structure of this compound consists of a C25 fatty acyl chain with a methyl branch at the C19 position, linked to Coenzyme A (CoA) via a thioester bond. For clarity in NMR spectral assignments, the carbon atoms of the fatty acyl chain are numbered starting from the carbonyl carbon (C1) to the terminal methyl group (C25). The methyl branch at C19 is designated as C19-Me. The protons are named according to the carbon atom to which they are attached.

Expected NMR Spectral Features

The NMR spectrum of this compound is a composite of the signals from the long-chain fatty acyl group and the Coenzyme A moiety.

  • ¹H NMR Spectrum: The proton spectrum will show characteristic signals for the terminal methyl group of the fatty acyl chain, the methyl branch, a large unresolved multiplet for the long methylene (B1212753) chain, and distinct signals for the methylene groups alpha and beta to the thioester carbonyl. The Coenzyme A portion will exhibit signals for its adenosine, pantothenate, and cysteamine (B1669678) residues.

  • ¹³C NMR Spectrum: The carbon spectrum will display a downfield signal for the thioester carbonyl carbon. The carbons of the fatty acyl chain will have distinct chemical shifts for the terminal carbons, the methyl branch, and the carbons near the thioester linkage, with the majority of the internal methylene carbons resonating in a narrow region. The numerous carbons of the Coenzyme A moiety will also be observable.

  • 2D NMR Spectra (COSY, HSQC, HMBC): These experiments are essential for unambiguous assignment of all proton and carbon signals.

    • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the fatty acyl chain and the spin systems within the Coenzyme A molecule.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which protons are attached to which carbons.[1][2]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C couplings). This is particularly useful for identifying the thioester linkage by observing correlations from the protons on C2 and C3 of the fatty acyl chain to the carbonyl carbon (C1), and for connecting the different spin systems within the molecule.[3][4][5]

Predicted Quantitative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on data for similar long-chain fatty acids, methyl-branched alkanes, and Coenzyme A.[6][7][8][9][10][11]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

AssignmentPredicted Chemical Shift (ppm)Multiplicity
Fatty Acyl Chain
H2 (α-CH₂)2.8 - 3.1t
H3 (β-CH₂)1.6 - 1.7m
H4 - H18, H20-H23 (-(CH₂)n-)1.2 - 1.4m
H19 (-CH-)1.4 - 1.6m
H24 (-CH₂)1.1 - 1.3m
H25 (-CH₃)0.8 - 0.9t
H19-Me (-CH₃)0.8 - 0.9d
Coenzyme A Moiety
Adenine H88.5 - 8.6s
Adenine H28.2 - 8.3s
Ribose H1'6.1 - 6.2d
Ribose H2'4.7 - 4.8m
Ribose H3'4.5 - 4.6m
Ribose H4'4.2 - 4.3m
Ribose H5', H5''4.0 - 4.1m
Pantothenate H5'3.8 - 3.9t
Pantothenate H7'3.5 - 3.6t
Pantothenate H10' (gem-diMe)0.7 - 0.9s
Cysteamine H12'3.3 - 3.4t
Cysteamine H13'2.5 - 2.6t

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted Chemical Shift (ppm)
Fatty Acyl Chain
C1 (C=O)198 - 202
C2 (α-CH₂)40 - 45
C3 (β-CH₂)28 - 32
C4 - C18, C20-C23 (-(CH₂)n-)29 - 30
C19 (-CH-)35 - 38
C24 (-CH₂)22 - 24
C25 (-CH₃)14 - 15
C19-Me (-CH₃)19 - 21
Coenzyme A Moiety
Adenine C8142 - 143
Adenine C5148 - 149
Adenine C4151 - 152
Adenine C2155 - 156
Adenine C6150 - 151
Ribose C1'88 - 89
Ribose C4'86 - 87
Ribose C2'76 - 77
Ribose C3'74 - 75
Ribose C5'68 - 69
Pantothenate C9' (C=O)170 - 172
Pantothenate C6'76 - 77
Pantothenate C8'44 - 45
Pantothenate C10' (C(CH₃)₂)74 - 75
Pantothenate C10' (gem-diMe)20 - 23
Pantothenate C5'38 - 39
Cysteamine C12'25 - 26
Cysteamine C13'38 - 39

Experimental Protocols

1. Sample Preparation

  • Dissolution: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent. For long-chain acyl-CoAs, a mixture of deuterated chloroform (B151607) (CDCl₃) and deuterated methanol (B129727) (CD₃OD) (e.g., 2:1 v/v) is recommended to ensure solubility of both the lipid chain and the polar Coenzyme A headgroup. Alternatively, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can be used.[12]

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, for referencing the chemical shifts (0 ppm).

  • Filtration: Filter the sample into a 5 mm NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.

2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥ 500 MHz for ¹H) at a constant temperature, typically 298 K.

  • ¹H NMR:

    • Pulse sequence: Standard 90° pulse (zg30).

    • Spectral width: 12-16 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 5 seconds (to ensure full relaxation of all protons).

    • Number of scans: 16-64 (depending on sample concentration).

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral width: 220-240 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

  • COSY:

    • Pulse sequence: Standard COSY sequence (e.g., cosygpqf).

    • Spectral width: 12-16 ppm in both dimensions.

    • Number of increments: 256-512 in the indirect dimension.

    • Number of scans per increment: 8-16.

  • HSQC:

    • Pulse sequence: Edited HSQC with gradient selection (e.g., hsqcedetgpsisp2.3).

    • ¹H spectral width: 12-16 ppm.

    • ¹³C spectral width: 180-200 ppm.

    • Number of increments: 256-512 in the indirect dimension.

    • Number of scans per increment: 8-32.

  • HMBC:

    • Pulse sequence: Gradient-selected HMBC (e.g., hmbcgpndqf).

    • ¹H spectral width: 12-16 ppm.

    • ¹³C spectral width: 220-240 ppm.

    • Number of increments: 256-512 in the indirect dimension.

    • Number of scans per increment: 16-64.

    • Long-range coupling delay: Optimized for a J-coupling of 8-10 Hz.

3. Data Processing and Analysis

  • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • Perform Fourier transformation and phase correction for all spectra.

  • Reference the spectra to the internal standard (TMS or TSP at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the 2D spectra to establish correlations and assign all signals.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent add_std Add Internal Standard dissolve->add_std filter Filter into NMR Tube add_std->filter one_d 1D NMR (¹H, ¹³C) filter->one_d two_d 2D NMR (COSY, HSQC, HMBC) filter->two_d processing Processing (FT, Phasing) one_d->processing two_d->processing assignment Spectral Assignment processing->assignment elucidation Structure Elucidation assignment->elucidation

Caption: Experimental workflow for NMR-based structural elucidation.

spectral_interpretation cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Information h1_nmr ¹H NMR (Proton Environment, Integration) fragments Identify Spin Systems/Fragments h1_nmr->fragments c13_nmr ¹³C NMR (Carbon Skeleton) c13_nmr->fragments cosy COSY (¹H-¹H Connectivity) cosy->fragments hsqc HSQC (Direct ¹H-¹³C Bonds) hsqc->fragments hmbc HMBC (Long-Range ¹H-¹³C Bonds) connectivity Connect Fragments hmbc->connectivity fragments->connectivity full_structure Complete Structure of 19-Methyl- tetracosanoyl-CoA connectivity->full_structure

Caption: Logical relationships in NMR spectral interpretation.

References

Application Note: Gas Chromatographic Analysis of 19-Methyltetracosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Methyltetracosanoic acid is a long-chain branched fatty acid that is of increasing interest in various fields of biomedical research, including metabolism and as a potential biomarker. Accurate and reliable quantification of this analyte in biological matrices is crucial for advancing our understanding of its physiological and pathological roles. Gas chromatography (GC) coupled with mass spectrometry (MS) is a robust and widely used technique for the analysis of fatty acids. However, due to their low volatility and polar nature, direct analysis of long-chain fatty acids by GC is challenging, often resulting in poor chromatographic peak shape and inaccurate quantification.[1][2]

To overcome these challenges, a derivatization step is essential to convert the fatty acids into more volatile and less polar derivatives.[1][2] The most common approach is esterification to form fatty acid methyl esters (FAMEs), which are amenable to GC analysis.[1][3] This application note provides a detailed protocol for the analysis of 19-methyltetracosanoic acid using GC-MS, including sample preparation, derivatization, and instrumental analysis.

Experimental Protocols

A critical step in the GC analysis of fatty acids is the conversion of the polar carboxylic acid group into a nonpolar ester.[2] This process, known as derivatization, increases the volatility of the analyte, leading to improved separation and detection.[4] For long-chain fatty acids such as 19-methyltetracosanoic acid, acid-catalyzed esterification is a commonly employed and effective method.[5][6]

Protocol 1: Acid-Catalyzed Esterification to Fatty Acid Methyl Ester (FAME)

This protocol details the conversion of 19-methyltetracosanoic acid to its methyl ester (19-methyltetracosanoate) using Boron Trifluoride (BF₃)-Methanol, a widely used reagent for preparing FAMEs for GC analysis.[1][4]

Materials:

  • Sample containing 19-methyltetracosanoic acid

  • Boron trifluoride-methanol (BF₃-Methanol) solution (14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663)

  • Screw-cap glass test tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the sample containing 19-methyltetracosanoic acid into a screw-cap glass test tube. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.

  • Derivatization:

    • Add 1-2 mL of BF₃-Methanol solution to the dried sample.

    • Tightly cap the tube and heat at 80-100°C for 10-20 minutes in a heating block or water bath, with occasional vortexing.[7] This step facilitates the esterification reaction.

    • Cool the reaction tube to room temperature.

  • Extraction of FAME:

    • Add 1 mL of saturated NaCl solution and 2 mL of hexane to the cooled reaction mixture.[7]

    • Vortex the tube vigorously for 1 minute to extract the FAME into the hexane layer.

    • Centrifuge at a low speed (e.g., 1500 x g) for 5-10 minutes to achieve a clear separation of the aqueous and organic layers.[1]

  • Sample Collection and Drying:

    • Carefully transfer the upper hexane layer, which contains the 19-methyltetracosanoate, to a clean glass tube.

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

    • Transfer the dried hexane extract to a 2 mL GC vial for analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following instrumental parameters are provided as a general guideline and may require optimization for specific instruments and applications.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer detector (GC-MS)

  • Capillary GC column suitable for FAME analysis (e.g., a mid-polar to polar column)

GC-MS Conditions:

ParameterRecommended Setting
GC Column DB-225ms or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 150°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 10 min
MS Transfer Line Temp 240 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-550
Solvent Delay 5 minutes

Data Presentation

Quantitative analysis of 19-methyltetracosanoic acid is performed by constructing a calibration curve using standards of known concentrations. The peak area of the resulting 19-methyltetracosanoate is plotted against the concentration. The concentration of the analyte in unknown samples is then determined from this calibration curve.

Table 1: Representative Quantitative Data for 19-Methyltetracosanoate Analysis

Concentration (µg/mL)Peak Area (Arbitrary Units)Retention Time (minutes)
1.050,00025.8
5.0255,00025.8
10.0510,00025.8
25.01,275,00025.8
50.02,550,00025.8
100.05,100,00025.8

Note: The data presented in this table are for illustrative purposes and may vary depending on the specific instrumentation and experimental conditions.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis sample Sample Containing 19-Methyltetracosanoic Acid drying Evaporation to Dryness (if aqueous) sample->drying add_bf3 Add BF3-Methanol drying->add_bf3 heat Heat at 80-100°C add_bf3->heat add_nacl_hexane Add Saturated NaCl and Hexane heat->add_nacl_hexane vortex_centrifuge Vortex and Centrifuge add_nacl_hexane->vortex_centrifuge collect_hexane Collect Hexane Layer vortex_centrifuge->collect_hexane dry_extract Dry with Na2SO4 collect_hexane->dry_extract gc_vial Transfer to GC Vial dry_extract->gc_vial gcms_analysis GC-MS Analysis gc_vial->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing

GC Analysis Workflow for 19-Methyltetracosanoic Acid

derivatization_logic cluster_before Before Derivatization cluster_after After Derivatization fatty_acid 19-Methyltetracosanoic Acid properties_before Properties: - High Polarity - Low Volatility - Poor GC Performance fatty_acid->properties_before process Acid-Catalyzed Esterification (BF3-Methanol) fatty_acid->process fame 19-Methyltetracosanoate (FAME) properties_after Properties: - Low Polarity - High Volatility - Excellent GC Performance fame->properties_after process->fame

References

Application Notes and Protocols: Development of Specific Antibodies for 19-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acyl-CoAs are crucial intermediates in lipid metabolism and cellular signaling.[1] The study of these molecules is essential for understanding various physiological and pathological processes, including metabolic disorders and cancer.[2][3] 19-Methyltetracosanoyl-CoA is a unique very-long-chain saturated fatty acyl-CoA with a methyl branch at the C-19 position. Its specific biological roles are an active area of investigation, but it is hypothesized to be involved in the synthesis of complex lipids that contribute to the integrity and function of cellular membranes, potentially playing a role in neural tissues or as a biomarker in certain metabolic conditions.

The development of specific antibodies against this compound is a critical step in enabling its detection and functional characterization. These antibodies can serve as powerful tools for a variety of applications, including enzyme-linked immunosorbent assays (ELISA), Western blotting, immunohistochemistry, and immunofluorescence, thereby facilitating research into its metabolic pathways and its potential as a therapeutic target.[2] This document provides a comprehensive guide to the development, characterization, and application of antibodies specific for this compound.

Antigen Design and Preparation

Due to the small size and non-immunogenic nature of this compound, it must be conjugated to a larger carrier protein to elicit a robust immune response. This complex is known as a hapten-carrier conjugate.

1.1. Hapten Synthesis:

The synthesis of a this compound hapten involves modifying the molecule to introduce a reactive group for conjugation, while preserving the unique structural features that will be recognized by the antibody. A common strategy is to attach a linker arm to the CoA moiety.

1.2. Carrier Protein Conjugation:

The synthesized hapten is then covalently linked to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays.

Protocol 1: Hapten-Carrier Conjugation

  • Activation of Hapten: Dissolve the this compound hapten derivative in a suitable organic solvent (e.g., DMSO). Add an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS-ester.

  • Carrier Protein Preparation: Dissolve the carrier protein (KLH or BSA) in a conjugation buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4).

  • Conjugation Reaction: Slowly add the activated hapten solution to the carrier protein solution while stirring. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove unconjugated hapten and byproducts by dialysis against phosphate-buffered saline (PBS).

  • Characterization: Determine the conjugation efficiency by measuring the protein concentration (e.g., via a BCA assay) and quantifying the amount of conjugated hapten (e.g., through spectrophotometry if the hapten has a unique absorbance).

Antibody Development Workflow

The generation of specific antibodies can be achieved through either polyclonal or monoclonal approaches. The choice depends on the desired application, with monoclonal antibodies offering higher specificity and batch-to-batch consistency.

Antibody_Development_Workflow cluster_antigen Antigen Preparation cluster_immunization Immunization cluster_screening Screening & Selection cluster_characterization Antibody Characterization A Synthesis of This compound Hapten B Conjugation to Carrier Protein (KLH) A->B C Immunization of Host Animal B->C D Booster Injections C->D E Serum Titer Check (ELISA) D->E F Hybridoma Fusion (for Monoclonal) E->F G Screening of Hybridoma Supernatants F->G H Isotyping & Purification G->H I Specificity Testing (ELISA, Western Blot) H->I J Application Validation I->J

Caption: Workflow for the development of antibodies against this compound.

Experimental Protocols

Protocol 2: Immunization of Mice (for Monoclonal Antibody Production)

  • Animal Model: Use 6-8 week old BALB/c mice.

  • Primary Immunization: Emulsify the this compound-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA). Inject 50-100 µg of the conjugate subcutaneously at multiple sites.

  • Booster Injections: Administer booster injections of 25-50 µg of the conjugate emulsified with Incomplete Freund's Adjuvant (IFA) every 2-3 weeks.

  • Titer Monitoring: Collect blood samples from the tail vein 7-10 days after each booster to monitor the antibody titer by ELISA.

  • Final Boost: Once a high titer is achieved, administer a final intravenous or intraperitoneal injection of the conjugate in saline 3-4 days before spleen removal for hybridoma fusion.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Titer and Specificity

  • Coating: Coat a 96-well microtiter plate with 1-5 µg/mL of this compound-BSA conjugate in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C. For specificity testing, coat wells with other structurally related lipid-BSA conjugates.

  • Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add serial dilutions of the mouse serum or hybridoma supernatant to the wells and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate with PBST. Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Detection: Wash the plate with PBST. Add a substrate solution (e.g., TMB) and incubate until a color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The titer is defined as the reciprocal of the highest dilution that gives a positive signal above the background.

Data Presentation

Table 1: Antibody Titer from Immunized Mice

Mouse IDPre-immune SerumPost-Boost 1Post-Boost 2Post-Boost 3
M1 < 1:1001:5,0001:25,0001:100,000
M2 < 1:1001:4,0001:20,0001:80,000
M3 < 1:1001:6,0001:30,0001:120,000

Table 2: Specificity of Monoclonal Antibody Clone 3B7

Coating AntigenAbsorbance at 450 nm (OD)Cross-Reactivity (%)
This compound-BSA 1.852100
Tetracosanoyl-CoA-BSA 0.21511.6
Stearoyl-CoA-BSA 0.0985.3
Palmitoyl-CoA-BSA 0.0553.0
BSA 0.0412.2

Hypothetical Signaling Pathway

The biological function of this compound is yet to be fully elucidated. It may be a substrate for enzymes involved in the synthesis of complex lipids that regulate cellular processes such as membrane fluidity or signal transduction.

Signaling_Pathway A This compound B Lipid Synthesis Enzyme (e.g., Elongase) A->B C Complex Branched-Chain Lipid B->C D Membrane Integration C->D E Signal Transduction Cascade C->E F Cellular Response (e.g., Proliferation, Differentiation) D->F E->F

Caption: Hypothetical pathway involving this compound.

Application Protocols

Protocol 4: Western Blotting

  • Sample Preparation: Extract total protein from cells or tissues and determine the protein concentration.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-19-Methyltetracosanoyl-CoA antibody (at a pre-determined optimal dilution) overnight at 4°C. Note: As the antibody targets a lipid modification, this protocol assumes the antibody recognizes the lipid when it is adducted to a protein.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 5: Immunofluorescence

  • Cell Preparation: Grow cells on glass coverslips. Fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100 in PBS, and block with 1% BSA in PBS.

  • Primary Antibody Incubation: Incubate the cells with the anti-19-Methyltetracosanoyl-CoA antibody for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Mounting and Visualization: Wash with PBS, mount the coverslips on microscope slides with a mounting medium containing DAPI (for nuclear staining), and visualize using a fluorescence microscope.

Troubleshooting

ProblemPossible CauseSolution
Low Antibody Titer Poor immunogenicity of the conjugate.Increase the hapten-to-carrier ratio; try a different carrier protein or adjuvant.
High Background in ELISA Insufficient blocking; antibody concentration too high.Increase blocking time or change blocking agent; optimize antibody dilution.
No Signal in Western Blot Low abundance of the target; antibody does not recognize the protein-adducted form.Enrich the sample for the target protein; confirm antibody specificity with dot blot.
Non-specific Staining in IF Antibody cross-reactivity; insufficient blocking.Include isotype controls; optimize antibody concentration and blocking conditions.

For further information or technical support, please contact our scientific support team.

References

Application Notes and Protocols for 19-Methyltetracosanoyl-CoA in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Methyltetracosanoyl-CoA is a branched-chain very-long-chain acyl-coenzyme A (VLCFA-CoA). While specific research on this particular molecule is limited, its structural characteristics suggest a significant role in lipid metabolism and cellular signaling, analogous to other studied VLCFAs. Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral components of cellular lipids like sphingolipids and glycerophospholipids and are precursors for various lipid mediators.[1][2][3][4] The presence of a methyl branch in this compound suggests it may be involved in specific metabolic pathways and could serve as a biomarker for certain physiological or pathological states.

These application notes provide a comprehensive guide for the study of this compound in a lipidomics context, from sample preparation to advanced analytical techniques. The protocols provided are based on established methods for the analysis of VLCFAs and long-chain acyl-CoAs and can be adapted for this specific molecule.

Potential Applications in Lipidomics Research
  • Biomarker Discovery: Altered levels of specific VLCFAs are associated with various metabolic and genetic disorders.[5] Investigating the abundance of this compound in different biological samples could lead to the discovery of novel biomarkers for diseases such as metabolic syndrome, neurodegenerative disorders, and certain cancers.

  • Understanding Metabolic Pathways: As an activated form of a branched-chain VLCFA, this compound is an intermediate in fatty acid metabolism.[6][7] Studying its synthesis, degradation, and incorporation into complex lipids can provide insights into the regulation of these pathways.

  • Drug Development: Targeting the enzymes involved in the metabolism of VLCFAs is a potential therapeutic strategy for various diseases.[5] this compound can be used as a substrate or standard in assays designed to screen for inhibitors or activators of these enzymes.

  • Nutritional Science: The levels of branched-chain fatty acids can be influenced by diet. Research into this compound could help elucidate the impact of dietary components on lipid metabolism and overall health.

Experimental Protocols

Sample Preparation for this compound Analysis

The accurate quantification of acyl-CoAs from biological matrices is challenging due to their low abundance and instability. The following protocols are adapted from established methods for long-chain acyl-CoA extraction.[8][9]

Protocol 1.1: Extraction from Cultured Cells

  • Cell Harvesting:

    • Rinse confluent cell monolayers (e.g., in a 100 mm plate) once with 10 mL of ice-cold phosphate-buffered saline (PBS).

    • Add 3 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene (B1209903) centrifuge tube.

    • Rinse the plate with an additional 3 mL of ice-cold PBS and add to the centrifuge tube.

    • Centrifuge at 1,000 rpm for 5 minutes at 4°C.

  • Lysis and Extraction:

    • Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.

    • Reserve a small aliquot for protein quantification.

    • Add 270 µL of acetonitrile (B52724), vortex, and sonicate to ensure homogeneity.

  • Storage:

    • Store the extract upright at -80°C until analysis.

Protocol 1.2: Extraction from Tissue Samples

  • Tissue Homogenization:

    • Place ~40 mg of frozen tissue in a tube with 0.5 mL of freshly prepared 100 mM potassium phosphate (B84403) monobasic (KH₂PO₄, pH 4.9).[8]

    • Add 0.5 mL of a solvent mixture of acetonitrile:2-propanol:methanol (3:1:1) containing an appropriate internal standard (e.g., Heptadecanoyl-CoA).[8][9]

    • Homogenize the sample twice on ice using a suitable homogenizer.[8]

  • Extraction:

    • Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[8]

    • The supernatant contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):

    • Condition an Oasis HLB 1 cm³ (30 mg) cartridge with 3 mL of acetonitrile and then 2 mL of 25 mM KH₂PO₄.

    • Load 4 mL of the tissue extract onto the cartridge.

    • Wash the cartridge with 4 mL of water.

    • Elute the acyl-CoAs with 0.5 mL of a 40:60 acetonitrile/water solution containing 15 mM ammonium (B1175870) hydroxide (B78521).

    • Dilute the eluate with 2.5 mL of water before analysis.

Quantification by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for the sensitive and specific quantification of long-chain acyl-CoAs.[8][10][11][12]

Protocol 2.1: UPLC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: ACQUITY UPLC BEH C8, 1.7 µm, 2.1 x 150 mm (or equivalent).[8]

    • Mobile Phase A: 15 mM Ammonium hydroxide in water.[8]

    • Mobile Phase B: 15 mM Ammonium hydroxide in acetonitrile.[8]

    • Flow Rate: 0.4 mL/min.[8]

    • Gradient:

      • Start at 20% B.

      • Increase to 45% B over 2.8 minutes.

      • Decrease to 25% B over 0.2 minutes.

      • Increase to 65% B over 1 minute.

      • Decrease to 20% B over 0.5 minutes.[8]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[8][10]

    • Analysis Mode: Selected Reaction Monitoring (SRM).[8]

    • SRM Transitions: To be determined by infusing a standard of this compound. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the phosphopantetheine group. The precursor ion would be [M+H]⁺, and the product ion would correspond to the acyl-pantetheine fragment.

Data Presentation

The following tables provide representative data for the analysis of long-chain acyl-CoAs, which can be used as a reference for setting up quantitative experiments for this compound.

Table 1: UPLC-MS/MS Parameters for Representative Long-Chain Acyl-CoAs

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
Palmitoyl-CoA (C16:0)1004.5497.2403.5
Stearoyl-CoA (C18:0)1032.6525.3424.1
Oleoyl-CoA (C18:1)1030.6523.3423.9
Lignoceroyl-CoA (C24:0)1116.8609.5505.8
This compound (C25:0, branched) 1130.8 (Predicted)To be determinedTo be determinedTo be determined

Note: The values for this compound are predicted and need to be experimentally determined.

Table 2: Representative Quantification of VLCFAs in Human Plasma

Very-Long-Chain Fatty AcidConcentration Range (µM)
Docosanoic Acid (C22:0)10 - 50
Tetracosanoic Acid (C24:0)15 - 60
Hexacosanoic Acid (C26:0)0.5 - 2.0
19-Methyltetracosanoic AcidTo be determined

Source: Adapted from typical values found in human plasma. Specific concentrations of the free fatty acid form of this compound would need to be established through targeted analysis.[5]

Visualizations

Signaling Pathways and Workflows

lipidomics_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Tissue/Cell Sample Homogenization Homogenization in Extraction Buffer Tissue->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup UPLC UPLC Separation Cleanup->UPLC MS Tandem Mass Spectrometry (MS/MS) UPLC->MS Peak_Integration Peak Integration MS->Peak_Integration Quantification Quantification Peak_Integration->Quantification Stats Statistical Analysis Quantification->Stats vlcfa_metabolism cluster_synthesis Synthesis (Endoplasmic Reticulum) cluster_fates Metabolic Fates LCFA_CoA Long-Chain Acyl-CoA (e.g., C16:0-CoA) Elongation Fatty Acid Elongation (ELOVL Enzymes) LCFA_CoA->Elongation VLCFA_CoA This compound Elongation->VLCFA_CoA Sphingolipids Incorporation into Sphingolipids VLCFA_CoA->Sphingolipids Glycerophospholipids Incorporation into Glycerophospholipids VLCFA_CoA->Glycerophospholipids Beta_Oxidation Peroxisomal β-Oxidation VLCFA_CoA->Beta_Oxidation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 19-Methyltetracosanoyl-CoA Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the biosynthesis of 19-Methyltetracosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield of this very-long-chain branched-chain fatty acyl-CoA.

Disclaimer: The biosynthesis of this compound is a specialized area of research. The information provided herein is based on established principles of very-long-chain fatty acid (VLCFA) and branched-chain fatty acid (BCFA) biosynthesis. The proposed pathway and troubleshooting suggestions are based on analogous, well-characterized systems due to the limited specific literature on this compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments to produce this compound.

Q1: Low or no yield of this compound is detected. What are the potential causes and solutions?

Potential Causes:

  • Insufficient Precursors: The biosynthesis of this compound requires a C24 fatty acyl-CoA and a methyl donor, likely S-adenosylmethionine (SAM).

  • Low Enzyme Activity: The key enzymes, a fatty acid elongase and a methyltransferase, may have low expression levels or specific activity.

  • Sub-optimal Reaction Conditions: The pH, temperature, or cofactor concentrations in your system may not be optimal for the enzymes involved.

  • Degradation of Product: The synthesized this compound may be degraded by cellular thioesterases.

Troubleshooting Steps:

  • Verify Precursor Availability:

    • Quantify the intracellular pools of tetracosanoyl-CoA (C24:0-CoA) and SAM. Consider supplementing the culture medium with precursors like tetracosanoic acid or methionine.

  • Enhance Enzyme Expression and Activity:

    • Overexpress the genes encoding the putative fatty acid elongase and methyltransferase. Use strong, inducible promoters to control expression.

    • Perform codon optimization of the genes for your expression host.

    • Purify the enzymes and perform in vitro assays to determine their specific activity and kinetic parameters.

  • Optimize Reaction Conditions:

    • Systematically vary the pH, temperature, and concentrations of cofactors (e.g., NADPH, ATP) to find the optimal conditions for your biosynthetic system.

  • Inhibit Degradative Pathways:

    • Identify and knock out or inhibit endogenous thioesterases that may cleave the CoA from the final product.

Q2: The majority of the product is the unbranched tetracosanoyl-CoA, with very little methylation. How can I increase the methylation efficiency?

Potential Causes:

  • Low Methyltransferase Activity or Specificity: The methyltransferase may have a low affinity for tetracosanoyl-CoA or a low catalytic rate.

  • Insufficient SAM: The concentration of the methyl donor, S-adenosylmethionine (SAM), may be limiting.

  • Competition for Substrate: Tetracosanoyl-CoA may be preferentially utilized by other cellular pathways.

Troubleshooting Steps:

  • Enzyme Engineering:

    • If the specific methyltransferase is known, consider site-directed mutagenesis to improve its substrate binding or catalytic efficiency.

    • Screen for alternative methyltransferases from different organisms that may have higher activity on very-long-chain fatty acyl-CoAs.

  • Increase SAM Availability:

    • Overexpress genes involved in the methionine and SAM biosynthesis pathways.

    • Supplement the culture medium with methionine.

  • Metabolic Channeling:

    • Consider creating a fusion protein of the fatty acid elongase and the methyltransferase to facilitate the direct transfer of the substrate.

    • Down-regulate competing pathways that consume tetracosanoyl-CoA.

Q3: The fatty acid chains are shorter than C24, and no this compound is observed. What is causing the premature chain termination?

Potential Causes:

  • Substrate Specificity of the Elongase: The fatty acid elongase being used may not be efficient at elongating fatty acyl-CoAs to C24.

  • Limited Precursor Elongation: The upstream fatty acid synthesis (FAS) system may not be efficiently producing the necessary long-chain precursors for the elongase.

  • Thioesterase Activity: Thioesterases may be cleaving the acyl chain from the acyl carrier protein (ACP) or Coenzyme A before it reaches the C24 length.

Troubleshooting Steps:

  • Select an Appropriate Elongase:

    • The ELOVL (Elongation of Very Long Chain Fatty Acids) family of enzymes is responsible for elongating fatty acids. Different ELOVLs have different substrate specificities. Ensure you are using an ELOVL known to produce VLCFAs of C24 or longer.[1][2]

  • Enhance Upstream Fatty Acid Synthesis:

    • Overexpress key genes in the fatty acid synthase (FAS) pathway to increase the pool of long-chain fatty acyl-CoAs available for elongation.

  • Minimize Thioesterase Activity:

    • As mentioned previously, identify and knock out or inhibit thioesterases that may act on shorter-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is the proposed biosynthetic pathway for this compound?

While not definitively established in the literature, a putative pathway can be inferred from known BCFAs and VLCFAs biosynthesis. It likely involves two key steps:

  • Chain Elongation: A fatty acid elongase system extends a shorter-chain fatty acyl-CoA to tetracosanoyl-CoA (C24:0-CoA). This process involves a cycle of four reactions: condensation, reduction, dehydration, and a second reduction.[2]

  • Methylation: A methyltransferase enzyme transfers a methyl group from a donor, most likely S-adenosylmethionine (SAM), to the 19th carbon of the tetracosanoyl-CoA backbone.

Q2: Which enzymes are critical for the biosynthesis of this compound?

The key enzymes are a fatty acid elongase and a methyltransferase . The specific isoforms of these enzymes that produce this compound are not yet characterized. The elongase would need to be capable of producing C24 fatty acids, and the methyltransferase would need to have specificity for this long-chain acyl-CoA and the C19 position.

Q3: How can I analyze and quantify the production of this compound?

The standard method is Gas Chromatography-Mass Spectrometry (GC-MS) . This involves the following steps:

  • Hydrolysis: The acyl-CoA is hydrolyzed to release the free fatty acid.

  • Esterification: The fatty acid is converted to a volatile ester, typically a fatty acid methyl ester (FAME).

  • GC-MS Analysis: The FAME is separated by gas chromatography and detected by mass spectrometry. The retention time and mass spectrum are used for identification and quantification.[3][4][5]

Q4: What are the primary precursors for the biosynthesis of this compound?

The primary precursors are:

  • A long-chain fatty acyl-CoA: This is elongated to C24.

  • Malonyl-CoA: Provides the two-carbon units for elongation.

  • NADPH: The reducing equivalent for the two reduction steps in the elongation cycle.

  • S-adenosylmethionine (SAM): The likely methyl group donor for the methylation step.

  • ATP: Required for the activation of fatty acids to their CoA esters.

Quantitative Data on Yield Improvement Strategies

The following table summarizes quantitative data from studies on improving the yield of related branched-chain and very-long-chain fatty acids. These strategies can be adapted for the production of this compound.

StrategyOrganismTarget Molecule(s)Fold Increase in Yield/TiterReference
Overexpression of a plant-derived 3-ketoacyl CoA synthase (KCS)Yarrowia lipolyticaC22 and C24 VLCFAs4.37-fold increase in C22 and C24 VLCFAs[6]
Co-expression of multiple elongase genesYarrowia lipolyticaC22 and C24 VLCFAs436.8% increase in C22 and C24 VLCFA yield[6]
Engineering precursor supply (overexpressing acetyl-CoA carboxylase) and downstream pathwaysSaccharomyces cerevisiaeFatty Acid Ethyl Esters~20-fold increase[7]
Deletion of competing pathways (β-oxidation) and overexpression of acyl-CoA binding proteinSaccharomyces cerevisiaeMedium-chain fatty acidsUp to 3.4 mg/L secreted MCFAs[8]

Experimental Protocols

Protocol 1: Quantification of 19-Methyltetracosanoic Acid by GC-MS

This protocol describes the conversion of this compound to its methyl ester for GC-MS analysis.

1. Materials:

2. Procedure:

  • Hydrolysis and Transesterification:

    • To your sample, add a known amount of internal standard.

    • Add 2 mL of methanol and 200 µL of acetyl chloride.

    • Incubate at 100°C for 1 hour.

  • Extraction:

    • After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer to a new tube.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

    • Evaporate the hexane under a stream of nitrogen to concentrate the FAMEs.

  • GC-MS Analysis:

    • Reconstitute the dried FAMEs in a suitable volume of hexane.

    • Inject an aliquot into the GC-MS system.

    • Use a suitable GC column (e.g., DB-5ms) and temperature program to separate the FAMEs.

    • Identify the peak corresponding to 19-methyltetracosanoate methyl ester based on its retention time and mass spectrum.

    • Quantify the amount of 19-methyltetracosanoate relative to the internal standard.

Visualizations

Putative Biosynthesis of this compound cluster_elongation Fatty Acid Elongation Cycle cluster_final_steps Final Synthesis Steps Long_Chain_Acyl_CoA Long-Chain Acyl-CoA (Cn) Condensation Condensation (Elongase) Long_Chain_Acyl_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Condensation->Ketoacyl_CoA Reduction1 Reduction (NADPH) Ketoacyl_CoA->Reduction1 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Reduction1->Hydroxyacyl_CoA Dehydration Dehydration Hydroxyacyl_CoA->Dehydration Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) Dehydration->Enoyl_CoA Reduction2 Reduction (NADPH) Enoyl_CoA->Reduction2 Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) Reduction2->Elongated_Acyl_CoA Tetracosanoyl_CoA Tetracosanoyl-CoA (C24:0-CoA) Elongated_Acyl_CoA->Tetracosanoyl_CoA Multiple Cycles Methylation Methylation (Methyltransferase) Tetracosanoyl_CoA->Methylation SAM S-adenosylmethionine (SAM) SAM->Methylation Final_Product This compound Methylation->Final_Product

Caption: Putative biosynthetic pathway for this compound.

Experimental Workflow for Yield Improvement Start Start: Low Yield of This compound Step1 1. Construct Expression System (Elongase + Methyltransferase) Start->Step1 Step2 2. Analyze Precursor Levels (C24:0-CoA, SAM) Step1->Step2 Decision1 Are Precursors Limiting? Step2->Decision1 Action1 Overexpress Precursor Biosynthesis Genes Decision1->Action1 Yes Step3 3. Optimize Expression & Culture Conditions Decision1->Step3 No Action1->Step3 Decision2 Is Yield Improved? Step3->Decision2 Action2 Engineer Enzymes (Elongase/Methyltransferase) Decision2->Action2 No Step4 4. Analyze Product Degradation Decision2->Step4 Yes Action2->Step3 Decision3 Is Degradation Occurring? Step4->Decision3 Action3 Knockout/Inhibit Thioesterases Decision3->Action3 Yes End End: Optimized Yield Decision3->End No Action3->End

Caption: Experimental workflow for improving the yield of this compound.

Troubleshooting Logic Tree Problem Low/No Product Check1 Is the expression construct correct? Problem->Check1 Solution1 Sequence verify the plasmid Check1->Solution1 No Check2 Are the enzymes expressed? Check1->Check2 Yes Solution1->Problem Solution2 Perform SDS-PAGE/ Western Blot Check2->Solution2 No Check3 Are precursors present? Check2->Check3 Yes Solution2->Problem Solution3 Metabolite analysis (LC-MS) Check3->Solution3 No Check4 Is the product being degraded? Check3->Check4 Yes Solution3->Problem Solution4 In vitro assay with cell lysate Check4->Solution4 Yes Final Identify bottleneck Check4->Final No Solution4->Final

Caption: A logical decision tree for troubleshooting low product yield.

References

Technical Support Center: Overcoming Instability of 19-Methyltetracosanoyl-CoA During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of 19-Methyltetracosanoyl-CoA during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: The instability of this compound, a very long-chain branched acyl-CoA, is primarily due to two factors:

  • Enzymatic Degradation: Endogenous enzymes such as thioesterases, present in the biological sample, can rapidly hydrolyze the thioester bond of the acyl-CoA molecule.

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly under neutral or alkaline pH conditions. Elevated temperatures can also accelerate this degradation.

Q2: What is the optimal pH for extracting this compound?

A2: An acidic pH is crucial for minimizing the chemical hydrolysis of the thioester bond and inhibiting the activity of many degradative enzymes. Most established protocols for long-chain acyl-CoA extraction recommend using a homogenization buffer with a pH between 4.9 and 5.3.[1]

Q3: How does temperature affect the stability of this compound during extraction?

A3: Elevated temperatures significantly increase the rate of both enzymatic and chemical degradation of acyl-CoAs. Therefore, it is critical to maintain low temperatures throughout the entire extraction process. All steps, including homogenization, centrifugation, and solvent evaporation, should be performed on ice or at 4°C whenever possible.

Q4: What are the recommended storage conditions for samples containing this compound?

A4: To ensure the stability of this compound in biological samples, they should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. Repeated freeze-thaw cycles should be avoided as they can lead to significant degradation of the analyte.

Q5: Are there any specific considerations for a very long-chain branched acyl-CoA like this compound?

A5: While the general principles for long-chain acyl-CoA extraction apply, the very long and branched nature of this compound may affect its solubility and interaction with extraction phases. The use of appropriate organic solvents and thorough homogenization are key to ensure its efficient extraction. Some studies have noted that the recovery of very long-chain fatty acyl-CoAs can differ based on their chain length, highlighting the importance of optimized protocols.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no recovery of this compound Incomplete cell lysis and homogenization.Ensure thorough homogenization of the tissue sample. Glass homogenizers are often recommended. Optimize the solvent-to-tissue ratio to ensure complete extraction.
Degradation during extraction.Maintain all samples, solutions, and equipment on ice. Use pre-chilled solvents. Minimize the time between sample collection and extraction.
Inefficient phase separation.Ensure complete separation of aqueous and organic layers during liquid-liquid extraction. Centrifuge at an appropriate speed and temperature.
High variability in results Inconsistent sample handling.Standardize all steps of the protocol, from sample collection to final analysis. Avoid freeze-thaw cycles.
Instability in the final extract.Store the final extract at -80°C. For analysis, use a mobile phase that maintains the stability of the acyl-CoA, such as one containing an acidic buffer.
Presence of interfering peaks in chromatogram Co-extraction of other lipids and cellular components.Incorporate a solid-phase extraction (SPE) step for sample cleanup. This can significantly improve the purity of the extract.

Data Presentation

Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs with Different Extraction Methods

Disclaimer: The following data are for general long-chain acyl-CoAs and should be used as a guideline for optimizing the extraction of this compound, a very long-chain branched acyl-CoA.

Extraction Method Key Parameters Reported Recovery Rate (%) Reference
Solvent Extraction with Acidic BufferHomogenization in KH2PO4 buffer (pH 4.9), followed by extraction with acetonitrile (B52724) and isopropanol (B130326).70-80[3]
Solid-Phase Extraction (SPE)Weak anion exchange SPE following solvent extraction.83-90
Solvent Extraction with High Salt ConcentrationExtraction with methanol (B129727) and 2 M ammonium (B1175870) acetate.~55 (increased from 20% with the addition of acyl-CoA-binding protein)

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Tissue

This protocol is adapted from methods developed for the extraction of long-chain acyl-CoAs and is suitable for tissues such as liver, heart, and muscle.

Materials:

  • Frozen tissue sample (~100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Acetonitrile (ACN), pre-chilled

  • Isopropanol, pre-chilled

  • Glass homogenizer

  • Centrifuge capable of maintaining 4°C

Procedure:

  • Weigh the frozen tissue and place it in a pre-chilled glass homogenizer on ice.

  • Add 1 mL of ice-cold Homogenization Buffer.

  • Homogenize the tissue thoroughly until no visible particles remain.

  • Add 2 mL of pre-chilled isopropanol and homogenize again.

  • Add 4 mL of pre-chilled acetonitrile and vortex vigorously for 2 minutes.

  • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

  • For immediate analysis, proceed to the analytical step. For storage, dry the supernatant under a stream of nitrogen and store the residue at -80°C. Reconstitute in an appropriate solvent before analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Purification of this compound

This protocol is intended for the cleanup of the supernatant obtained from Protocol 1.

Materials:

  • Supernatant from Protocol 1

  • Weak Anion Exchange (WAX) SPE cartridge

  • Conditioning Solution: Methanol

  • Equilibration Solution: 100 mM Potassium Phosphate, pH 4.9

  • Wash Solution 1: 100 mM Potassium Phosphate, pH 4.9

  • Wash Solution 2: Water

  • Wash Solution 3: Methanol

  • Elution Solution: 2% Formic Acid in Methanol

Procedure:

  • Condition the SPE cartridge: Pass 2 mL of Methanol through the cartridge.

  • Equilibrate the SPE cartridge: Pass 2 mL of Equilibration Solution through the cartridge.

  • Load the sample: Load the supernatant from Protocol 1 onto the conditioned and equilibrated SPE cartridge.

  • Wash the cartridge:

    • Wash with 2 mL of Wash Solution 1.

    • Wash with 2 mL of Wash Solution 2.

    • Wash with 2 mL of Wash Solution 3.

  • Elute the acyl-CoAs: Elute the this compound with 2 mL of Elution Solution.

  • Collect the eluate and proceed with analysis or storage as described in Protocol 1.

Mandatory Visualization

cluster_degradation Degradation Pathways MTC_CoA This compound Thioesterase Thioesterase MTC_CoA->Thioesterase Enzymatic Hydrolysis Chemical Hydrolysis (Neutral/Alkaline pH, High Temp) MTC_CoA->Hydrolysis Non-Enzymatic Degraded_Products Degraded Products (19-Methyltetracosanoic Acid + CoA) Thioesterase->Degraded_Products Hydrolysis->Degraded_Products

Caption: Potential degradation pathways of this compound during extraction.

cluster_workflow Recommended Extraction Workflow Sample 1. Sample Collection (Flash-freeze in Liquid N2) Homogenization 2. Homogenization (Acidic Buffer, pH 4.9, on ice) Sample->Homogenization Extraction 3. Solvent Extraction (Acetonitrile/Isopropanol, on ice) Homogenization->Extraction Centrifugation 4. Centrifugation (4°C) Extraction->Centrifugation Supernatant 5. Supernatant Collection Centrifugation->Supernatant SPE 6. Optional: Solid-Phase Extraction (for purification) Supernatant->SPE Analysis 7. Analysis (LC-MS/MS) or Storage (-80°C) Supernatant->Analysis Direct Analysis SPE->Analysis

References

Technical Support Center: Analysis of 19-Methyltetracosanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of 19-Methyltetracosanoyl-CoA.

Troubleshooting Guide

Issue: Low or No Signal for this compound

Possible Cause Recommendation
Inefficient Extraction Very-long-chain fatty acyl-CoAs (VLCFA-CoAs) are challenging to extract. Ensure your protocol is optimized for these lipids. Consider using a robust extraction solvent mixture such as acetonitrile/isopropanol/water or performing a solid-phase extraction (SPE) for sample cleanup and concentration.[1]
Analyte Degradation Acyl-CoAs are susceptible to hydrolysis. Keep samples on ice or at 4°C throughout the preparation process and analyze them promptly. Reconstitute dried extracts in a non-aqueous or low-pH solvent to improve stability.
Suboptimal Ionization Positive electrospray ionization (ESI) is generally more sensitive for the detection of long-chain acyl-CoAs.[2] Ensure the ESI source parameters (e.g., spray voltage, gas flows, temperature) are optimized.
Incorrect MS/MS Transition Verify the precursor and product ion m/z values for this compound. A characteristic neutral loss of 507 Da is expected.[2][3]

Issue: Poor Peak Shape (Tailing, Broadening)

Possible Cause Recommendation
Secondary Interactions on Column The phosphate (B84403) groups on the CoA moiety can interact with the stationary phase, leading to peak tailing. The use of a mobile phase with a slightly basic pH (e.g., using ammonium (B1175870) hydroxide) can help to mitigate these interactions.[4][5]
Inappropriate Column Chemistry For VLCFA-CoAs, a C8 or C18 reversed-phase column is typically used.[4][5] Ensure the column is in good condition and properly equilibrated.
Sample Overload Injecting too much sample can lead to peak distortion. Try diluting the sample and reinjecting.

Frequently Asked Questions (FAQs)

Q1: What are the optimal LC-MS/MS parameters for the analysis of this compound?

A1: While specific parameters should be empirically optimized on your instrument, the following provides a strong starting point based on methods for similar long-chain acyl-CoAs.

Liquid Chromatography Parameters

Parameter Recommendation
Column Reversed-phase C8 or C18, 2.1 mm x 100-150 mm, < 3 µm particle size
Mobile Phase A Water with 10-15 mM Ammonium Hydroxide or Ammonium Acetate
Mobile Phase B Acetonitrile with 10-15 mM Ammonium Hydroxide or Ammonium Acetate
Gradient Start with a lower percentage of Mobile Phase B and gradually increase to elute the highly hydrophobic this compound. A typical gradient might run from 20% to 95% B over 10-15 minutes.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 50 °C

Mass Spectrometry Parameters

Parameter Recommendation
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ Calculated m/z: 1138.8 (for C₂₅H₄₉N₇O₁₇P₃S)
Product Ion Predicted m/z: 631.8 (resulting from the neutral loss of 507 Da)[2][3][6]
Collision Energy (CE) Optimize by infusing a standard, but a starting point of 30-40 eV is reasonable.
Internal Standard Use an odd-chain fatty acyl-CoA, such as C17:0-CoA or C23:0-CoA, for accurate quantification.[2]

Q2: How should I prepare my samples for this compound analysis?

A2: A detailed sample preparation protocol is crucial for accurate and reproducible results.

Experimental Protocol: Extraction of Long-Chain Acyl-CoAs from Cells

  • Cell Lysis: After aspirating the culture medium, wash the cells with ice-cold PBS. Add a specific volume of ice-cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v) to the cell pellet.

  • Homogenization: Thoroughly vortex or sonicate the sample to ensure complete cell lysis and protein precipitation.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., C17:0-CoA) to the lysate.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with your LC mobile phase, preferably one with a lower organic content than your initial gradient conditions to ensure good peak shape.

Q3: What is the expected fragmentation pattern for this compound in positive ion mode MS/MS?

A3: Acyl-CoAs exhibit a very characteristic fragmentation pattern in positive ion mode tandem mass spectrometry. The primary fragmentation event is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety, which has a mass of 507 Da.[2][3][6] Another common fragment ion corresponds to the adenosine-3',5'-diphosphate portion at m/z 428.[6]

This compound [M+H]⁺ This compound [M+H]⁺ Product Ion [M-507+H]⁺ Product Ion [M-507+H]⁺ This compound [M+H]⁺->Product Ion [M-507+H]⁺ Collision-Induced Dissociation Neutral Loss (507 Da) Neutral Loss (507 Da) This compound [M+H]⁺->Neutral Loss (507 Da)

Caption: Fragmentation of this compound in MS/MS.

Q4: In what biological context is this compound relevant?

A4: Branched-chain fatty acids (BCFAs) are important components of cellular membranes and can be synthesized from branched-chain amino acids (BCAAs).[7] The metabolism of very-long-chain fatty acids, including branched-chain variants, is closely linked to peroxisomal function.[8] Dysregulation of BCFA metabolism has been implicated in certain metabolic disorders.

cluster_BCAA Branched-Chain Amino Acid (BCAA) Catabolism cluster_BCFA Branched-Chain Fatty Acid (BCFA) Synthesis BCAA BCAA Branched-Chain Keto Acid Branched-Chain Keto Acid BCAA->Branched-Chain Keto Acid Transamination Branched-Chain Acyl-CoA (short-chain) Branched-Chain Acyl-CoA (short-chain) Branched-Chain Keto Acid->Branched-Chain Acyl-CoA (short-chain) Decarboxylation Elongation Elongation Branched-Chain Acyl-CoA (short-chain)->Elongation Primer for FAS This compound This compound Elongation->this compound

References

How to resolve co-elution issues in 19-Methyltetracosanoyl-CoA analysis?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analysis of 19-Methyltetracosanoyl-CoA, with a focus on resolving co-elution issues.

Troubleshooting Guide: Resolving Co-elution in this compound Analysis

Co-elution, the simultaneous elution of two or more compounds from a chromatographic column, is a significant challenge in the accurate quantification of this compound. This very-long-chain branched-chain fatty acyl-CoA can co-elute with structurally similar isomers, leading to inaccurate measurements. This guide provides a systematic approach to diagnosing and resolving these issues.

Question: My this compound peak shows signs of co-elution (e.g., fronting, tailing, or a shoulder). How can I confirm if other isomers are present?

Answer:

Peak distortion is a common indicator of co-elution. To confirm the presence of co-eluting isomers, consider the following steps:

  • High-Resolution Mass Spectrometry (HRMS): Employ HRMS to analyze the ion composition across the entire chromatographic peak. If multiple isomers with the same elemental composition but different structures are co-eluting, you will observe a consistent accurate mass throughout the peak. However, subtle differences in fragmentation patterns upon collision-induced dissociation (CID) might be observable.

  • Tandem Mass Spectrometry (MS/MS): Analyze the fragmentation patterns at different points across the peak (peak apex, leading edge, and tailing edge). Isomers can sometimes yield slightly different fragment ion ratios, which can indicate the presence of more than one compound.

  • Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge in the gas phase. Isomers of this compound, which have the same mass-to-charge ratio, can often be separated based on their different collision cross-sections (CCS). A drift tube ion mobility spectrometer can provide an additional dimension of separation, revealing the presence of multiple species within a single chromatographic peak.

Question: What are the likely co-eluting isomers of this compound?

Answer:

The primary co-eluting species with this compound are its positional isomers. The methyl group can be located at various positions along the tetracosanoyl chain. For instance, you might encounter:

  • Other methyl-branched isomers: Such as 18-methyltetracosanoyl-CoA, 20-methyltetracosanoyl-CoA, etc.

  • Anteiso- and iso-isomers: Branched-chain fatty acids often exist as iso (methyl group on the penultimate carbon) and anteiso (methyl group on the antepenultimate carbon) forms.

  • Double bond positional isomers: If your sample contains unsaturated analogs.

Understanding the potential isomers is critical for selecting the appropriate analytical strategy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial approach to resolve co-elution of this compound and its isomers?

A1: The first step is to optimize your liquid chromatography method. A multi-pronged approach is often the most effective:

  • Column Chemistry: Move beyond standard C18 columns. Consider columns with different selectivities, such as those with phenyl-hexyl or biphenyl (B1667301) stationary phases, which can offer different interactions with the branched structure of your analyte.

  • Mobile Phase Modifiers: The use of ion-pairing agents can improve peak shape and resolution for acyl-CoAs. However, these can cause ion suppression in mass spectrometry. A more modern and effective approach is to use high pH (e.g., pH 10.5 with ammonium (B1175870) hydroxide) reverse-phase chromatography, which has been shown to provide excellent separation for long-chain acyl-CoAs.[1]

  • Gradient Optimization: A shallower gradient at the elution time of this compound can significantly improve the separation of closely eluting isomers.

Q2: My chromatographic optimizations are insufficient. What advanced techniques can I employ?

A2: If standard LC approaches fail, more advanced separation techniques are necessary:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating polar compounds. Since the CoA moiety is highly polar, HILIC can provide a different separation mechanism compared to reversed-phase chromatography, potentially resolving isomers that co-elute in RP-LC. A zwitterionic HILIC column can be particularly effective for covering a wide range of acyl-CoA species in a single run.

  • Two-Dimensional Liquid Chromatography (2D-LC): Coupling two different column chemistries (e.g., HILIC and RP-LC) in a 2D-LC setup can dramatically increase peak capacity and resolve complex mixtures of isomers.

  • Ion Mobility-Mass Spectrometry (IM-MS): As mentioned in the troubleshooting guide, IM-MS provides an orthogonal separation based on the ion's shape. This is a very powerful tool for resolving isomers that are inseparable by chromatography alone. Different isomers will have distinct collision cross-section (CCS) values, allowing for their differentiation and individual quantification.

Q3: Can you provide a starting point for an experimental protocol for this compound analysis using UPLC-MS/MS?

A3: The following protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

Experimental Protocol: UPLC-HILIC-MS/MS for Very-Long-Chain Acyl-CoA Analysis

1. Sample Preparation:

  • Extraction: Homogenize tissue or cell samples in a cold solvent mixture (e.g., isopropanol/acetonitrile/water).

  • Protein Precipitation: Precipitate proteins using a suitable agent like 5-sulfosalicylic acid (SSA). This method avoids the need for solid-phase extraction (SPE) which can lead to the loss of some acyl-CoA species.[2]

  • Internal Standard: Spike the sample with a suitable internal standard (e.g., a stable isotope-labeled C25 acyl-CoA or an odd-chain C23 acyl-CoA) prior to extraction to correct for matrix effects and extraction efficiency.

2. UPLC-HILIC Conditions:

  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 100 mM Ammonium Acetate in Water.

  • Gradient:

    • 0-2 min: 95% A

    • 2-15 min: Linear gradient to 50% A

    • 15-18 min: Hold at 50% A

    • 18.1-25 min: Return to 95% A and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): The [M+H]+ ion for 19-Methyltetracsanoyl-CoA.

  • Product Ion (Q3): A common fragment for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507.1 m/z). The specific product ion corresponding to the acyl chain should be determined by infusing a standard.

  • Collision Energy (CE) and other MS parameters: Optimize these for the specific analyte and instrument.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the potential performance of different analytical techniques for resolving co-eluting isomers of this compound. The values are illustrative and will vary depending on the specific experimental conditions.

TechniqueTypical Resolution (Rs) of IsomersKey AdvantagesKey Disadvantages
UPLC-C18 0.8 - 1.2Robust, widely available.Often insufficient for positional isomers.
UPLC-HILIC 1.2 - 1.8Orthogonal selectivity to RP, good for polar head group.Can have lower loading capacity, sensitive to water content.
2D-LC (HILIC x RP) > 2.0High peak capacity, excellent for complex mixtures.Longer analysis time, more complex setup.
UPLC-IM-MS N/A (separation in gas phase)Resolves isobars, provides CCS values for identification.Requires specialized instrumentation.

Visualizations

Logical Workflow for Troubleshooting Co-elution

Coelution_Troubleshooting cluster_confirm Confirmation Steps cluster_lc LC Optimization cluster_adv Advanced Techniques start Peak Shape Anomaly Observed (Fronting, Tailing, Shoulder) confirm Confirm Co-elution start->confirm hrms High-Resolution MS confirm->hrms Analyze Ion Composition msms MS/MS across Peak confirm->msms Check Fragment Ratios imms_confirm Ion Mobility-MS confirm->imms_confirm Separate by Shape lc_opt Optimize LC Method column Change Column Chemistry (e.g., Phenyl-Hexyl) lc_opt->column mobile_phase Modify Mobile Phase (e.g., High pH) lc_opt->mobile_phase gradient Optimize Gradient Profile lc_opt->gradient adv_tech Employ Advanced Techniques hilic HILIC adv_tech->hilic lc2d 2D-LC adv_tech->lc2d imms_resolve Ion Mobility-MS adv_tech->imms_resolve resolved Co-elution Resolved hrms->lc_opt msms->lc_opt imms_confirm->lc_opt column->adv_tech If unresolved mobile_phase->adv_tech If unresolved gradient->adv_tech If unresolved hilic->resolved lc2d->resolved imms_resolve->resolved

Caption: A flowchart outlining the logical steps to diagnose and resolve co-elution issues in this compound analysis.

Metabolic Pathway: Peroxisomal Beta-Oxidation of Branched-Chain Fatty Acids

Very-long-chain branched-chain fatty acids like 19-methyltetracosanoic acid are primarily metabolized through peroxisomal beta-oxidation.[3][4][5][6] This pathway shortens the carbon chain, producing acetyl-CoA or propionyl-CoA, which can then enter other metabolic routes.

Peroxisomal_Beta_Oxidation fatty_acid 19-Methyltetracosanoic Acid acyl_coa_synthetase Acyl-CoA Synthetase (Peroxisome) fatty_acid->acyl_coa_synthetase acyl_coa This compound acyl_coa_synthetase->acyl_coa beta_oxidation Peroxisomal Beta-Oxidation Cycles acyl_coa->beta_oxidation shortened_acyl_coa Shortened Acyl-CoA beta_oxidation->shortened_acyl_coa Chain Shortening acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa shortened_acyl_coa->beta_oxidation tca_cycle TCA Cycle acetyl_coa->tca_cycle propionyl_coa->tca_cycle via Succinyl-CoA gluconeogenesis Gluconeogenesis propionyl_coa->gluconeogenesis

Caption: A simplified diagram of the peroxisomal beta-oxidation pathway for a branched-chain fatty acid.

References

Troubleshooting low signal intensity for 19-Methyltetracosanoyl-CoA in mass spec

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity for 19-Methyltetracosanoyl-CoA and other long-chain acyl-CoAs in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low signal intensity of long-chain acyl-CoAs like this compound?

A1: Low signal intensity for long-chain acyl-CoAs is frequently due to sample degradation, suboptimal ionization efficiency, or matrix effects. Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[1] To maintain sample integrity, it is crucial to process them quickly at low temperatures and store them at -80°C as a dry pellet.[1]

Q2: Which ionization mode, positive or negative, is better for analyzing this compound?

A2: For many long-chain acyl-CoAs, positive ion mode ESI-MS/MS has been shown to be more sensitive than negative ion mode.[2][3] In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety, which is a highly specific transition for identification and quantification.[1][3][4][5][6]

Q3: How can I confirm that my mass spectrometer is fragmenting this compound as expected?

A3: In positive ion mode, you should look for a neutral loss of 507 Da from your precursor ion.[3][4][5][6] For this compound (assuming the most common CoA structure), you can calculate the expected precursor ion mass and look for the corresponding product ion. This specific fragmentation pattern is a strong indicator of the presence of an acyl-CoA.[5][7][8]

Q4: Can the choice of extraction solvent affect the signal intensity of my analyte?

A4: Absolutely. The extraction solvent can significantly impact the stability and recovery of acyl-CoAs. Using 80% methanol (B129727) for extraction has been shown to yield high MS intensities for free CoA and acyl-CoA compounds.[9] Conversely, the presence of formic acid or acetonitrile (B52724) in the extraction solvent can lead to very poor or no signal for most acyl-CoAs.[9]

Troubleshooting Guide for Low Signal Intensity

If you are experiencing low signal intensity for this compound, follow this step-by-step troubleshooting guide.

Step 1: Assess Sample Preparation and Stability

Low signal is often traced back to issues during sample handling and extraction.

  • Problem: Sample Degradation.

  • Solution:

    • Work Quickly and on Ice: Minimize the time samples spend at room temperature.

    • Use Appropriate Buffers: Reconstitute samples in a buffered solution, such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH, to improve stability.[1][9]

    • Proper Storage: Store extracted samples as a dry pellet at -80°C.[1]

    • Avoid Harsh Conditions: Steer clear of strongly acidic or alkaline solutions during extraction, as these can promote hydrolysis.[1][9]

  • Problem: Inefficient Extraction.

  • Solution:

    • Solvent Choice: For long-chain acyl-CoAs, a liquid-liquid extraction with an organic solvent is often ideal.[10] Consider using 80% methanol as the extraction solvent.[9]

    • Protein Precipitation: For cellular or tissue samples, ensure complete protein precipitation. 5-sulfosalicylic acid (SSA) is an effective deproteinizing agent that may not require subsequent removal by solid-phase extraction (SPE).[1][7]

    • SPE Optimization: If using SPE for sample cleanup, be aware that it can lead to the loss of some acyl-CoA species.[1] Ensure your SPE cartridge and elution method are optimized for very-long-chain acyl-CoAs.

Experimental Protocol: Optimized Sample Extraction

This protocol is designed to maximize the recovery and stability of long-chain acyl-CoAs.

  • Sample Quenching and Deproteinization:

    • For cultured cells, wash twice with ice-cold phosphate-buffered saline (PBS).

    • Immediately add ice-cold 80% methanol containing an appropriate internal standard.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate on ice for 10 minutes.[1]

  • Lysate Clarification:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[1]

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.[1]

  • Solvent Evaporation and Reconstitution:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a solvent suitable for your LC-MS/MS analysis, such as 50% methanol/water with 10 mM ammonium acetate.[9]

Step 2: Optimize Mass Spectrometry and Liquid Chromatography Parameters

Fine-tuning your instrument settings is critical for maximizing signal.

  • Problem: Suboptimal Ionization.

  • Solution:

    • Positive Ion Mode: Ensure you are operating in positive electrospray ionization (ESI) mode, as it is often more sensitive for acyl-CoAs.[2][3]

    • Source Parameters: Optimize source parameters such as spray voltage, sheath gas, and capillary temperature by infusing a standard of a similar long-chain acyl-CoA.

    • Mobile Phase Additives: The use of a volatile buffer like ammonium acetate in the mobile phase can aid in the formation of protonated molecules.[4] Some methods have also found success with ammonium hydroxide (B78521) at a higher pH.[11][12]

  • Problem: Poor Chromatographic Resolution or Peak Shape.

  • Solution:

    • Column Choice: A C8 or C18 reversed-phase column is a good starting point for separating long-chain acyl-CoAs.[11][12]

    • Gradient Optimization: Develop a gradient that effectively separates your analyte from other matrix components to reduce ion suppression. A typical gradient will start with a lower percentage of organic phase and ramp up to elute the more hydrophobic long-chain species.

    • Flow Rate: Ensure the flow rate is appropriate for your column dimensions and ESI source.

LC-MS/MS Analysis Parameters for Long-Chain Acyl-CoAs
ParameterRecommended SettingRationale
Ionization Mode Positive ESIGenerally provides higher sensitivity for acyl-CoAs.[2][3]
MS/MS Scan Type Multiple Reaction Monitoring (MRM) or Neutral Loss ScanMRM is highly specific and sensitive for quantification. A neutral loss scan for 507 Da is excellent for identifying a wide range of acyl-CoAs.[3][4]
Collision Energy Optimize empiricallyThe optimal collision energy will vary between instruments and analytes but should be set to maximize the signal of the product ion.
LC Column C8 or C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation for hydrophobic molecules like long-chain acyl-CoAs.[11][12]
Mobile Phase A Water with 10 mM ammonium acetateA volatile buffer that aids in ionization.[4]
Mobile Phase B Acetonitrile or Methanol with 10 mM ammonium acetateCommon organic solvents for reversed-phase chromatography.
Gradient Start at a low %B and ramp to a high %BEnsures that the highly hydrophobic this compound is eluted from the column.
Step 3: Address Potential Matrix Effects

Co-eluting compounds from your sample matrix can suppress the ionization of your analyte.

  • Problem: Ion Suppression.

  • Solution:

    • Improve Chromatographic Separation: As mentioned above, a well-optimized LC gradient can separate your analyte from interfering species.

    • Dilute the Sample: If the concentration of your analyte is sufficient, diluting the sample can reduce the concentration of matrix components and alleviate suppression.

    • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with your analyte is the best way to compensate for matrix effects and variations in instrument response.

Visual Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Signal for this compound start Low Signal Intensity Detected sample_prep Step 1: Review Sample Preparation start->sample_prep degradation Check for Degradation: - Worked on ice? - Used appropriate buffers? - Stored correctly? sample_prep->degradation Potential Issue extraction Evaluate Extraction Efficiency: - Correct solvent? - Complete protein precipitation? sample_prep->extraction Potential Issue ms_params Step 2: Optimize MS & LC Parameters degradation->ms_params If issues addressed extraction->ms_params If issues addressed ionization Check Ionization: - Positive ESI mode? - Optimized source parameters? ms_params->ionization Potential Issue chromatography Assess Chromatography: - Appropriate column? - Optimized gradient? ms_params->chromatography Potential Issue matrix_effects Step 3: Investigate Matrix Effects ionization->matrix_effects If issues addressed chromatography->matrix_effects If issues addressed ion_suppression Test for Ion Suppression: - Improve separation? - Dilute sample? - Use internal standard? matrix_effects->ion_suppression Potential Issue solution Signal Intensity Improved ion_suppression->solution If issues addressed

Caption: A logical workflow for troubleshooting low signal intensity.

Signaling Pathway Fragmentation Diagram

This diagram illustrates the characteristic fragmentation of an acyl-CoA molecule in positive ion mode mass spectrometry.

Acyl_CoA_Fragmentation cluster_precursor Precursor Ion [M+H]+ cluster_products Product Ions precursor R-CO-S-CoA Protonated Molecule product2 m/z 428 Adenosine Diphosphate Fragment precursor:f1->product2:f0 Alternative Fragmentation neutral_loss Neutral Loss of 507 Da (3'-phospho-ADP) precursor:f1->neutral_loss product1 [M-507+H]+ Acylium Ion neutral_loss->product1:f0

Caption: Characteristic fragmentation of acyl-CoAs in positive ESI-MS/MS.

References

Preventing degradation of 19-Methyltetracosanoyl-CoA in cell lysates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 19-Methyltetracosanoyl-CoA. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preventing the degradation of this very-long-chain branched-chain fatty acyl-CoA in cell lysates.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in cell lysates?

A1: this compound is primarily degraded through a combination of peroxisomal and mitochondrial pathways. Due to the methyl group at the 19th position (a β-methyl branch relative to a potential oxidation site), it first undergoes alpha-oxidation in the peroxisomes. This process removes a single carbon from the carboxyl end, resolving the methyl branch hindrance. Following alpha-oxidation, the resulting shorter acyl-CoA can then be further broken down via beta-oxidation in both the peroxisomes and mitochondria.[1] Additionally, acyl-CoA thioesterases present in various cellular compartments can hydrolyze the thioester bond, releasing the free fatty acid and Coenzyme A.[2][3]

Q2: Which enzymes are the main culprits for the degradation of this compound during cell lysis?

A2: The key enzymes responsible for the degradation of this compound in cell lysates are:

  • Phytanoyl-CoA Hydroxylase (PHYH): This peroxisomal enzyme initiates alpha-oxidation.[4]

  • 2-Hydroxyacyl-CoA Lyase (HACL1): This thiamine (B1217682) pyrophosphate (TPP)-dependent peroxisomal enzyme is involved in the cleavage of the carbon-carbon bond during alpha-oxidation.[5]

  • Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD): This mitochondrial enzyme is crucial for the first step of beta-oxidation of long-chain and very-long-chain acyl-CoAs.[6][7]

  • Acyl-CoA Thioesterases (ACOTs): Various isoforms of these enzymes are present in different cellular compartments and can hydrolyze the acyl-CoA.[2][3]

Q3: What are the general best practices for preventing the degradation of this compound in cell lysates?

A3: To minimize degradation, it is crucial to work quickly and maintain low temperatures (on ice or at 4°C) throughout the entire sample preparation process.[8] Samples should be stored at -80°C, preferably as a dry pellet. For reconstitution, use of a buffered solution, such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH, can enhance stability compared to unbuffered aqueous solutions.[8] The inclusion of a cocktail of enzyme inhibitors targeting the key degradation pathways is also highly recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detection of this compound in cell lysate. Rapid degradation by endogenous enzymes during cell lysis and extraction.Work quickly and keep samples on ice at all times. Use a lysis buffer containing a cocktail of relevant enzyme inhibitors (see inhibitor table below). Consider flash-freezing cell pellets in liquid nitrogen immediately after harvesting.
High variability in replicate measurements. Inconsistent sample handling leading to variable degradation. Incomplete cell lysis.Standardize the timing of each step in your protocol. Ensure complete cell lysis by using an appropriate method (e.g., sonication, homogenization) in the presence of inhibitors.
Loss of this compound during sample storage. Hydrolysis of the thioester bond due to inappropriate storage conditions.Store purified extracts as a dry pellet at -80°C. For short-term storage of solutions, use a buffered solvent at neutral pH and keep at -80°C. Avoid repeated freeze-thaw cycles.
Observed degradation despite the use of a general protease inhibitor cocktail. Protease inhibitors do not inhibit the key metabolic enzymes (hydroxylases, lyases, dehydrogenases, thioesterases) that degrade acyl-CoAs.Use a targeted inhibitor cocktail that includes inhibitors for the specific enzymes involved in very-long-chain branched-chain fatty acyl-CoA degradation. Standard protease and phosphatase inhibitor cocktails are still recommended to prevent general protein degradation.[9][10][11]

Quantitative Data on Inhibitor Efficacy

The following table summarizes the known inhibitors for the key enzymes involved in this compound degradation. While specific quantitative data for this compound is limited, the efficacy of these inhibitors on related substrates provides a strong rationale for their use.

Target Enzyme Inhibitor Class Specific Inhibitor Example Reported Effect
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Natural ProductAvocadyneDirectly inhibits VLCAD activity and reduces ETF-supported respiration.[1]
Phytanoyl-CoA Hydroxylase (PHYH) 2-Oxoglutarate AnaloguesPyridine-2,3-dicarboxylic acid, N-oxaloglycineAbolished PAHX activity at 2 mM.
Acyl-CoA Thioesterases (ACOTs) Small MoleculesIdentified through high-throughput screening (e.g., "U" and "W" series compounds for Them1)Selectively inhibit specific ACOT isoforms.[12]

Experimental Protocols

Protocol 1: Preparation of Stabilized Cell Lysate for this compound Analysis

This protocol is designed to maximize the stability of this compound during cell lysis and extraction.

Materials:

  • Cell pellet

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Ammonium Acetate (pH 6.8), 1 mM EDTA, with freshly added inhibitors (see inhibitor cocktail recipe below)

  • Inhibitor Cocktail (prepare fresh):

    • Avocadyne (to a final concentration of 10 µM)

    • Pyridine-2,3-dicarboxylic acid (to a final concentration of 2 mM)

    • Commercially available broad-spectrum acyl-CoA thioesterase inhibitor (follow manufacturer's recommendation)

    • Commercially available protease and phosphatase inhibitor cocktail (follow manufacturer's recommendation)

  • Dounce homogenizer or sonicator

  • Refrigerated centrifuge

Procedure:

  • Wash the cell pellet with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer with the freshly added inhibitor cocktail.

  • Lyse the cells by either 20-30 strokes in a pre-chilled Dounce homogenizer on ice or by sonication (e.g., 3 cycles of 15 seconds on, 45 seconds off) while keeping the sample tube immersed in an ice-water bath.

  • Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant to a new pre-chilled tube for immediate analysis or flash-freeze in liquid nitrogen and store at -80°C.

Protocol 2: LC-MS/MS Quantification of this compound

This protocol provides a general framework for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry.

Materials:

  • Stabilized cell lysate (from Protocol 1)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Ammonium acetate

  • Internal Standard (e.g., ¹³C-labeled long-chain acyl-CoA)

  • C18 reversed-phase UHPLC column

Procedure:

  • Protein Precipitation: To 100 µL of cell lysate, add 400 µL of ice-cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Drying: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 50 µL of 50% methanol in 50 mM ammonium acetate (pH 6.8).[8]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., acetonitrile/methanol).

    • Detect this compound using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion will be the [M+H]⁺ of this compound, and a characteristic product ion will result from the neutral loss of the 3'-phospho-ADP moiety (507 Da).

Visualizations

Degradation_Pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 19-MT-CoA 19-Methyltetracsanoyl-CoA PHYH Phytanoyl-CoA Hydroxylase (PHYH) 19-MT-CoA->PHYH Acyl-CoA_Thioesterase Acyl-CoA Thioesterase (ACOT) 19-MT-CoA->Acyl-CoA_Thioesterase 2-OH-MT-CoA 2-Hydroxy-19-methyl tetracosanoyl-CoA PHYH->2-OH-MT-CoA HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) 2-OH-MT-CoA->HACL1 Pristanal_analog Pristanal Analog HACL1->Pristanal_analog Peroxisomal_Beta_Ox Beta-Oxidation Pristanal_analog->Peroxisomal_Beta_Ox VLCAD Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Peroxisomal_Beta_Ox->VLCAD Transport to Mitochondrion Mitochondrial_Beta_Ox Beta-Oxidation VLCAD->Mitochondrial_Beta_Ox FFA Free Fatty Acid Acyl-CoA_Thioesterase->FFA

Degradation pathway of this compound.

Experimental_Workflow Harvest 1. Harvest Cells Wash 2. Wash with ice-cold PBS Harvest->Wash Lysis 3. Lyse in buffer with inhibitor cocktail Wash->Lysis Centrifuge1 4. Centrifuge to pellet debris Lysis->Centrifuge1 Supernatant 5. Collect Supernatant Centrifuge1->Supernatant Deproteinate 6. Protein Precipitation (Acetonitrile + IS) Supernatant->Deproteinate Centrifuge2 7. Centrifuge Deproteinate->Centrifuge2 Dry 8. Dry Supernatant Centrifuge2->Dry Reconstitute 9. Reconstitute Dry->Reconstitute LCMS 10. LC-MS/MS Analysis Reconstitute->LCMS

Workflow for stabilized extraction and analysis.

Troubleshooting_Logic Start Low/No Signal of 19-MT-CoA Check_Temp Are samples kept on ice/4°C? Start->Check_Temp Keep_Cold Maintain low temperature throughout. Check_Temp->Keep_Cold No Check_Inhibitors Are targeted inhibitors (VLCAD, PHYH, ACOT) being used? Check_Temp->Check_Inhibitors Yes Keep_Cold->Check_Inhibitors Add_Inhibitors Add specific inhibitors to lysis buffer. Check_Inhibitors->Add_Inhibitors No Check_Lysis Is cell lysis complete? Check_Inhibitors->Check_Lysis Yes Add_Inhibitors->Check_Lysis Optimize_Lysis Optimize lysis method (e.g., sonication time). Check_Lysis->Optimize_Lysis No Check_Storage How are samples stored? Check_Lysis->Check_Storage Yes Optimize_Lysis->Check_Storage Store_Dry Store as dry pellet at -80°C. Check_Storage->Store_Dry Improperly Success Improved Signal Check_Storage->Success Properly Store_Dry->Success

Troubleshooting logic for low signal.

References

Technical Support Center: Enhancing the Solubility of 19-Methyltetracosanoyl-CoA for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of 19-Methyltetracosanoyl-CoA in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound is a long-chain fatty acyl-CoA. Its long hydrocarbon tail (a 25-carbon chain with a methyl branch) is highly hydrophobic, leading to very low solubility in water and aqueous buffers. At concentrations above its critical micelle concentration (CMC), it will self-associate to form micelles, which can reduce its availability for enzymatic reactions and lead to inaccurate assay results.

Q2: What are the common consequences of poor this compound solubility in in vitro assays?

A2: Poor solubility can manifest in several ways, including:

  • Precipitation: The compound may fall out of solution, appearing as a film or particulate matter.

  • Inaccurate Concentration: The actual concentration of monomeric, active substrate available to the enzyme may be much lower than the nominal concentration.

  • Non-reproducible Results: Variability in the degree of aggregation can lead to inconsistent results between experiments.

  • Enzyme Inhibition: Aggregates of the substrate can sometimes inhibit enzyme activity.

Q3: What are the primary methods to enhance the solubility of this compound?

A3: The most common approaches to improve the solubility of long-chain fatty acyl-CoAs include the use of:

  • Detergents: Non-ionic or zwitterionic detergents can be used to form mixed micelles with the fatty acyl-CoA.

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic acyl chain, forming a soluble inclusion complex.[1][2][3]

  • Co-solvents: A small percentage of an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), can help to dissolve the compound.[4]

  • Carrier Proteins: Bovine Serum Albumin (BSA) can bind to long-chain fatty acyl-CoAs and increase their apparent solubility.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitate forms upon adding this compound to the assay buffer. The concentration of this compound is above its aqueous solubility limit.1. Decrease the final concentration of the substrate in the assay. 2. Incorporate a solubilizing agent. Refer to the experimental protocols below for using detergents, cyclodextrins, or BSA. 3. Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and add a small volume to the assay buffer, ensuring the final solvent concentration is compatible with your enzyme.
High variability in enzyme kinetics data. Inconsistent formation of this compound micelles or aggregates.1. Strictly control the preparation of the substrate solution. Ensure consistent mixing time, temperature, and order of addition of reagents. 2. Utilize a solubilizing agent to ensure a homogenous solution of monomeric substrate. Methyl-β-cyclodextrin is often effective.[2] 3. Filter the substrate stock solution through a low-protein-binding filter (e.g., 0.22 µm) before use, although this may not remove micelles.
Low or no enzyme activity observed. 1. The substrate is not accessible to the enzyme due to aggregation. 2. The chosen solubilizing agent is inhibiting the enzyme.1. Confirm the solubility of your substrate under the assay conditions. 2. Test the effect of the solubilizing agent on enzyme activity in the absence of the substrate. 3. Optimize the concentration of the solubilizing agent. Use the lowest concentration that effectively solubilizes the substrate.
Assay background is high. The detergent or other solubilizing agent interferes with the detection method (e.g., fluorescence or absorbance).1. Run a control with the assay buffer and the solubilizing agent to measure its contribution to the background signal. 2. Choose a solubilizing agent that is compatible with your detection method. For example, some detergents have high absorbance in the UV range.

Experimental Protocols

Protocol 1: Solubilization using Cyclodextrins

Methyl-β-cyclodextrin (MβCD) is commonly used to enhance the solubility of hydrophobic molecules by forming inclusion complexes.[1][2]

  • Prepare a stock solution of MβCD: Dissolve MβCD in the assay buffer to a concentration of 10-50 mM.

  • Prepare a stock solution of this compound: Dissolve the lyophilized powder in a small amount of organic solvent (e.g., DMSO) to create a concentrated stock (e.g., 10-20 mM).

  • Form the inclusion complex: While vortexing the MβCD solution, slowly add the this compound stock solution to achieve the desired final concentration. The molar ratio of MβCD to the fatty acyl-CoA is typically between 10:1 and 100:1.

  • Incubate: Allow the mixture to incubate at room temperature for 15-30 minutes to ensure complex formation.

  • Use in assay: Add the prepared substrate-cyclodextrin complex to your assay mixture.

Protocol 2: Solubilization using Detergents

Non-ionic detergents like Triton X-100 or CHAPS are often used. It is crucial to use a concentration above the detergent's critical micelle concentration (CMC) but to be mindful of potential enzyme inhibition.

  • Prepare a detergent stock solution: Dissolve the detergent in the assay buffer at a concentration well above its CMC.

  • Prepare a this compound stock solution: As described in Protocol 1.

  • Prepare the working substrate solution: Add the this compound stock solution to the detergent-containing buffer to the desired final concentration.

  • Mix thoroughly: Vortex the solution to ensure the formation of mixed micelles.

  • Pre-incubate (optional but recommended): Incubate the solution for 10-15 minutes at the assay temperature.

Quantitative Data Summary
Solubilizing AgentTypical Working ConcentrationMolar Ratio (Agent:Substrate)Key Considerations
Methyl-β-cyclodextrin (MβCD) 5 - 20 mM10:1 to 100:1Can extract lipids from cellular membranes in cell-based assays.[2]
Triton X-100 0.05% - 0.5% (v/v)N/AEnsure concentration is above CMC (~0.015%). May interfere with some detection methods.
CHAPS 1 - 10 mMN/AZwitterionic detergent, often gentler on enzymes than other detergents.
Bovine Serum Albumin (BSA) 0.1 - 1 mg/mLVariesCan act as a carrier protein. Ensure the BSA is fatty-acid-free.
Dimethyl Sulfoxide (DMSO) < 5% (v/v)N/AHigh concentrations can inhibit enzyme activity. Always run a solvent control.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_assay In Vitro Assay start Lyophilized This compound stock Concentrated Stock (e.g., in DMSO) start->stock Dissolve working_stock Working Substrate Solution stock->working_stock Add dropwise while vortexing solubilizer Solubilizing Agent (Cyclodextrin, Detergent, or BSA) in Assay Buffer solubilizer->working_stock assay_mix Assay Mixture (Enzyme, Buffer, Cofactors) working_stock->assay_mix Add to start reaction reaction Initiate Reaction assay_mix->reaction detection Data Acquisition reaction->detection solubilization_mechanisms cluster_micelle Detergent Solubilization cluster_cyclodextrin Cyclodextrin (B1172386) Encapsulation lcfa Fatty Acyl-CoA micelle Mixed Micelle lcfa->micelle detergent Detergent detergent->micelle lcfa2 Fatty Acyl-CoA complex Inclusion Complex lcfa2->complex cd Cyclodextrin cd->complex

References

Technical Support Center: Purification of Synthetic 19-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic 19-Methyltetracosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying synthetic this compound?

A1: The two primary methods for purifying synthetic long-chain acyl-CoAs like this compound are Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC). SPE is often used for initial sample cleanup and enrichment, while reverse-phase HPLC provides higher resolution for final purification.

Q2: What are the key properties of this compound to consider during purification?

A2: this compound is a C25 branched-chain fatty acyl-CoA. Its long aliphatic chain makes it highly hydrophobic, while the Coenzyme A moiety provides a hydrophilic and negatively charged region. This amphipathic nature is central to designing a successful purification strategy. The methyl branch at position 19 may slightly alter its retention characteristics compared to a straight-chain C25 acyl-CoA.

Q3: Which analytical techniques are suitable for detecting and quantifying this compound?

A3: Due to the presence of the adenine (B156593) ring in Coenzyme A, this compound can be readily detected by UV spectroscopy, typically at a wavelength of 260 nm.[1][2] For more specific and sensitive detection, especially in complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Q4: Are there any known biological activities of this compound?

A4: While specific studies on this compound are limited, very-long-chain and branched-chain fatty acyl-CoAs are known to be high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Activation of PPARα leads to the regulation of genes involved in lipid metabolism and inflammation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Solid-Phase Extraction (SPE) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Recovery - Inappropriate sorbent selection.- Sample overload.- Analyte breakthrough during loading.- Incomplete elution.- Use a C18 or similar reverse-phase sorbent suitable for hydrophobic compounds.- Ensure the sample load does not exceed 5% of the sorbent mass.[3]- Slow down the sample loading flow rate.- Increase the volume or strength of the elution solvent. Consider using a stronger organic solvent like isopropanol (B130326) in addition to methanol (B129727) or acetonitrile (B52724).
Poor Reproducibility - Inconsistent sample pretreatment.- Variable flow rates.- Sorbent variability between cartridges.- Ensure consistent sample pH and solvent composition before loading.- Use a vacuum manifold or automated system for consistent flow rates.- Use cartridges from the same manufacturing lot.
Contaminated Eluate - Co-elution of impurities.- Contaminants leaching from the SPE cartridge.- Optimize the wash step with a solvent strong enough to remove impurities but not elute the analyte.- Pre-wash the SPE cartridge with the elution solvent to remove potential contaminants.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing - Secondary interactions with the stationary phase.- Column overload.- Dead volume in the system.- Use a high-purity, end-capped C18 column.- Add a small amount of acid (e.g., acetic acid or trifluoroacetic acid) to the mobile phase to suppress silanol (B1196071) interactions.- Reduce the injection volume or sample concentration.- Check and minimize the length and diameter of tubing between the injector, column, and detector.
Broad Peaks - Low mobile phase flow rate.- Column contamination or degradation.- Large injection volume in a strong solvent.- Optimize the flow rate. A typical starting point for analytical columns is 1 mL/min.- Flush the column with a strong solvent series (e.g., water, methanol, isopropanol, hexane, then reverse). If performance does not improve, replace the column.- Dissolve the sample in the initial mobile phase or a weaker solvent.
Variable Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Air bubbles in the pump.- Prepare fresh mobile phase daily and ensure thorough mixing.- Use a column oven to maintain a stable temperature.- Degas the mobile phase and prime the pump.
Ghost Peaks - Contaminants in the mobile phase or sample.- Carryover from previous injections.- Late eluting compounds from a previous run.- Use HPLC-grade solvents and fresh mobile phase.- Implement a needle wash step in the autosampler method.- Run a blank gradient after each sample injection to wash out strongly retained compounds.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound

This protocol is adapted from methods for long-chain acyl-CoAs and is intended for the enrichment of this compound from a synthetic reaction mixture.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • Deionized water

  • 0.1 M Potassium Phosphate (B84403) Buffer, pH 5.0

  • Vacuum manifold

Procedure:

  • Conditioning: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of deionized water. Do not allow the sorbent to dry.

  • Equilibration: Equilibrate the cartridge with 5 mL of 0.1 M potassium phosphate buffer (pH 5.0).

  • Sample Loading: Dissolve the synthetic reaction mixture in the equilibration buffer (if necessary, add a minimal amount of organic solvent like acetonitrile to aid solubility). Load the sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 5 mL of 30% methanol in deionized water to remove hydrophilic impurities.

  • Elution: Elute the this compound with 5 mL of 80:20 (v/v) acetonitrile:isopropanol. Collect the eluate.

  • Drying: Evaporate the solvent from the eluate under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitution: Reconstitute the dried sample in a suitable solvent for HPLC analysis (e.g., the initial mobile phase).

Protocol 2: HPLC Purification of this compound

This protocol is a general guideline for the reverse-phase HPLC purification of this compound. Optimization of the gradient may be required.

Instrumentation and Columns:

  • HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

  • Mobile Phase A: 75 mM Potassium Phosphate in water, pH 4.9.[1]

  • Mobile Phase B: Acetonitrile with 600 mM Acetic Acid.[1][2]

HPLC Conditions:

Parameter Value
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 260 nm
Injection Volume 20 µL
Gradient 0-10 min: 50% B10-40 min: 50-90% B (linear gradient)40-45 min: 90% B45-50 min: 90-50% B (linear gradient)50-60 min: 50% B (equilibration)

Visualizations

Experimental Workflow for Purification

experimental_workflow start Synthetic Reaction Mixture spe Solid-Phase Extraction (SPE) (C18 Cartridge) start->spe Enrichment hplc_injection Reconstitution & HPLC Injection spe->hplc_injection Elution & Drying hplc Reverse-Phase HPLC (C18 Column) hplc_injection->hplc High-Resolution Separation fraction_collection Fraction Collection (UV Detection at 260 nm) hplc->fraction_collection analysis Purity Analysis (LC-MS) fraction_collection->analysis Verification final_product Purified this compound analysis->final_product

Caption: Workflow for the purification of this compound.

PPARα Signaling Pathway Activation

ppar_pathway ligand This compound (Ligand) ppara PPARα ligand->ppara Activation complex PPARα-RXR Heterodimer ppara->complex rxr RXR rxr->complex ppre PPRE (Peroxisome Proliferator Response Element) complex->ppre Binding to DNA transcription Transcription of Target Genes ppre->transcription fatty_acid_oxidation ↑ Fatty Acid Oxidation transcription->fatty_acid_oxidation lipid_transport ↑ Lipid Transport transcription->lipid_transport inflammation ↓ Inflammation transcription->inflammation

Caption: Activation of the PPARα signaling pathway by this compound.

References

Technical Support Center: Optimizing Enzymatic Reactions with 19-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 19-Methyltetracosanoyl-CoA. The information provided is based on general principles for very-long-chain fatty acyl-CoAs and aims to help improve the efficiency of enzymatic reactions.

Troubleshooting Guide

Issue 1: Low or No Enzyme Activity

Possible Causes:

  • Substrate Insolubility: this compound, as a very-long-chain fatty acyl-CoA, is likely to have poor aqueous solubility, leading to low availability for the enzyme.

  • Improper Enzyme Storage or Handling: The enzyme may have lost activity due to incorrect storage temperatures or multiple freeze-thaw cycles.

  • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the specific enzyme being used.

  • Presence of Inhibitors: Contaminants in the substrate, enzyme preparation, or buffer could be inhibiting the reaction. Coenzyme A (CoA) itself can be inhibitory at high concentrations.[1]

  • Incorrect Cofactor Concentration: Essential cofactors for the enzymatic reaction may be absent or at a suboptimal concentration.

Solutions:

  • Improve Substrate Solubility:

    • Use a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) to enhance solubility.

    • Incorporate a mild, non-denaturing detergent (e.g., Triton X-100, CHAPS) into the reaction buffer. The optimal concentration should be determined empirically.

    • Prepare the substrate by dissolving it in a small amount of an organic solvent (e.g., ethanol, DMSO) before diluting it into the reaction buffer. Ensure the final solvent concentration is low enough not to inhibit the enzyme.

  • Ensure Enzyme Integrity:

    • Aliquot the enzyme upon receipt and store it at the recommended temperature (typically -80°C) to avoid repeated freeze-thaw cycles.

    • Include a positive control with a known, more soluble substrate to confirm the enzyme is active.

  • Optimize Reaction Conditions:

    • Perform a pH profile to determine the optimal pH for the reaction.

    • Test a range of temperatures to find the optimal condition for enzyme activity.

    • Vary the salt concentration of the buffer, as high ionic strength can sometimes inhibit enzyme activity.

  • Identify and Remove Inhibitors:

    • Use high-purity reagents and water.

    • If CoA is a product of the reaction, consider including a system to regenerate the acyl-CoA or remove the free CoA.

  • Ensure Proper Cofactor Levels:

    • Consult the literature for the specific enzyme to determine the required cofactors (e.g., ATP, Mg²⁺ for acyl-CoA synthetases) and their optimal concentrations.[2]

Issue 2: High Variability and Poor Reproducibility of Results

Possible Causes:

  • Inconsistent Substrate Preparation: Variability in the solubilization of this compound can lead to inconsistent concentrations in the reaction.

  • Pipetting Errors: The viscosity of solutions containing detergents or BSA can lead to inaccuracies in pipetting.

  • Enzyme Instability: The enzyme may be losing activity over the course of the experiments.

  • Assay Method Sensitivity: The method used to measure the reaction product may not be sensitive enough or may be prone to interference.

Solutions:

  • Standardize Substrate Preparation:

    • Develop a consistent, documented protocol for preparing the this compound solution.

    • Vortex or sonicate the substrate solution (if appropriate for the compound's stability) to ensure homogeneity before each use.

  • Improve Pipetting Technique:

    • Use positive displacement pipettes or reverse pipetting techniques for viscous solutions.

    • Equilibrate all solutions to the reaction temperature before starting the experiment.

  • Assess Enzyme Stability:

    • Prepare fresh enzyme dilutions for each experiment.

    • Include a standard reaction in each experimental run to monitor for any systematic changes in enzyme activity over time.

  • Validate the Assay Method:

    • Run a standard curve for the product being measured in every experiment.

    • Test for potential interference from components of the reaction mixture (e.g., detergent, BSA).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the concentration of this compound in my assay?

A1: For very-long-chain acyl-CoAs, it is advisable to start with a concentration range of 1-10 µM.[3] Due to potential solubility issues, it is crucial to determine the critical micelle concentration (CMC) if using detergents and work below that concentration to ensure the substrate is in a monomeric state.

Q2: How can I determine the optimal concentration of BSA or detergent to use?

A2: This needs to be determined empirically. Set up a matrix of experiments with varying concentrations of BSA (e.g., 0.01-0.1% w/v) or detergent and a fixed concentration of your substrate and enzyme. The optimal concentration will be the one that gives the highest enzyme activity without denaturing the enzyme.

Q3: My enzyme is a membrane-bound protein. Are there special considerations?

A3: Yes. For membrane-bound enzymes, it is often necessary to reconstitute the purified enzyme into liposomes or use a detergent that mimics the lipid bilayer. The choice of detergent and lipids for reconstitution is critical and should be based on literature for similar enzymes.

Q4: What are the typical cofactors for enzymes that metabolize acyl-CoAs?

A4: This is highly dependent on the enzyme class.

  • Acyl-CoA Synthetases: Typically require ATP and Mg²⁺.[2]

  • Acyl-CoA Dehydrogenases: Often use FAD as a cofactor.

  • Acyl-CoA Thioesterases: Generally do not require cofactors for hydrolysis.[1]

  • Reductases: Often utilize NAD(P)H.[2] Always consult the specific literature for your enzyme of interest.

Quantitative Data Summary

ParameterGeneral RangeNotes
pH 6.5 - 8.5Highly enzyme-dependent. Perform a pH profile for your specific enzyme.
Temperature 25 - 40 °CHigher temperatures may increase activity but can also lead to enzyme instability over time.
Substrate Concentration (Kₘ) 0.5 - 20 µMApparent Kₘ can be influenced by the presence of detergents or carrier proteins.
Enzyme Concentration 1 - 100 nMShould be in the linear range of the assay where the reaction rate is proportional to the enzyme concentration.
BSA Concentration 0.01 - 0.1% (w/v)To improve substrate solubility and stability.
Detergent Concentration Below CMCVaries by detergent. Essential for solubilizing both substrate and membrane-bound enzymes.

Experimental Protocols

General Protocol for an Enzymatic Assay with this compound

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each experimental system.

  • Preparation of Substrate Stock Solution:

    • Dissolve this compound in a minimal amount of an appropriate organic solvent (e.g., 100% ethanol).

    • Prepare a working stock solution by diluting the initial stock into an aqueous buffer containing a known concentration of fatty acid-free BSA or a suitable detergent.

    • Vortex thoroughly to ensure a homogenous solution.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube or a microplate well, prepare the reaction mixture containing:

      • Buffer (e.g., Tris-HCl, HEPES) at the desired pH and ionic strength.

      • Cofactors (if required).

      • Any other additives.

    • Add the this compound working stock solution to the reaction mixture to achieve the final desired concentration.

  • Enzyme Reaction Initiation and Incubation:

    • Equilibrate the reaction mixture and the enzyme solution separately at the desired reaction temperature.

    • Initiate the reaction by adding the enzyme to the reaction mixture.

    • Incubate for a predetermined time, ensuring the reaction is in the linear range. Time points should be taken to determine the initial velocity.

  • Reaction Termination:

    • Stop the reaction using an appropriate method, such as:

      • Adding a strong acid (e.g., perchloric acid).

      • Adding an organic solvent to extract the product.

      • Rapidly heating the sample (if the product is heat-stable).

  • Product Quantification:

    • Quantify the product using a suitable analytical method, such as:

      • High-Performance Liquid Chromatography (HPLC).

      • Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

      • A coupled spectrophotometric or fluorometric assay.

  • Controls:

    • No-Enzyme Control: To account for any non-enzymatic degradation of the substrate.

    • No-Substrate Control: To measure any background signal from the enzyme preparation.

    • Positive Control: Use a known, soluble substrate to confirm enzyme activity.

Visualizations

Signaling Pathway: General Fatty Acid Activation and Metabolism

FattyAcidMetabolism FA 19-Methyltetracosanoic Acid (Extracellular) FAT Fatty Acid Transporter FA->FAT FA_in 19-Methyltetracosanoic Acid (Intracellular) FAT->FA_in AcylCoA_Syn Acyl-CoA Synthetase FA_in->AcylCoA_Syn ATP, CoA Substrate_CoA This compound AcylCoA_Syn->Substrate_CoA AMP, PPi BetaOx Beta-Oxidation Substrate_CoA->BetaOx ComplexLipid Complex Lipid Synthesis Substrate_CoA->ComplexLipid AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA TroubleshootingWorkflow Start Start: Low/No Activity CheckEnzyme Is Positive Control Active? Start->CheckEnzyme EnzymeIssue Troubleshoot Enzyme (Storage, Handling) CheckEnzyme->EnzymeIssue No CheckSubstrate Optimize Substrate Solubilization (BSA, Detergent) CheckEnzyme->CheckSubstrate Yes EnzymeIssue->Start OptimizeConditions Optimize Reaction Conditions (pH, Temp, Cofactors) CheckSubstrate->OptimizeConditions CheckInhibitors Check for Inhibitors OptimizeConditions->CheckInhibitors Success Activity Improved CheckInhibitors->Success OptimizationDecisionTree Initial Initial Assay Setup Solubility Is Substrate Soluble? Initial->Solubility AddSolubilizer Add Carrier (BSA) or Detergent Solubility->AddSolubilizer No Linearity Is Reaction Linear with Time & Enzyme? Solubility->Linearity Yes AddSolubilizer->Solubility AdjustConc Adjust Enzyme/Substrate Concentration Linearity->AdjustConc No Kinetics Determine Kinetic Parameters (Km, Vmax) Linearity->Kinetics Yes AdjustConc->Linearity Final Optimized Assay Kinetics->Final

References

Validation & Comparative

Validating the Identity of 19-Methyltetracosanoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of lipid metabolites is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) for the validation of 19-Methyltetracosanoyl-CoA and contrasts it with alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in methodological selection and implementation.

The structural elucidation of very-long-chain fatty acyl-CoAs (VLCFA-CoAs), particularly those with methyl branching, presents a significant analytical challenge. This compound, a C25 branched fatty acyl-CoA, requires robust analytical techniques for its confident identification and differentiation from isomeric compounds. High-resolution mass spectrometry, coupled with liquid chromatography, stands as a primary tool for this purpose. This guide will delve into the validation of this compound using HRMS and compare its performance with other methods.

High-Resolution Mass Spectrometry: The Gold Standard for Identification

High-resolution mass spectrometry offers unparalleled mass accuracy, enabling the determination of elemental composition and confident identification of analytes. When coupled with tandem mass spectrometry (MS/MS), it provides structural information through fragmentation analysis.

Key Performance Characteristics of HRMS for this compound Validation
ParameterHigh-Resolution Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD)
Specificity Very High (Isomer differentiation possible with MS/MS)High (Good for fatty acid methyl esters, but derivatization required)Low to Moderate (Prone to interferences)
Sensitivity High (pmol to fmol range)High (pmol range)Moderate (nmol range)
Structural Information High (Fragmentation patterns provide structural insights)Moderate (Fragmentation of FAMEs can indicate branching)Very Low (No direct structural information)
Sample Preparation Moderate (Lipid extraction and optional solid-phase extraction)Complex (Hydrolysis, derivatization to FAMEs required)Moderate to Complex (Derivatization often needed for fluorescence)
Throughput HighModerateHigh
Experimental Protocol: Validation of this compound by LC-HRMS/MS

This protocol outlines a typical workflow for the confident identification of this compound in a biological matrix.

1. Sample Preparation (Lipid Extraction):

  • Biological samples (e.g., cell pellets, tissue homogenates) are subjected to a modified Bligh-Dyer or similar lipid extraction procedure using a chloroform/methanol (B129727)/water solvent system.

  • An internal standard, such as a stable isotope-labeled (e.g., ¹³C-labeled) or odd-chain fatty acyl-CoA, should be added at the beginning of the extraction to control for variability.

2. Liquid Chromatography Separation:

  • Column: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.

  • Mobile Phase: A gradient elution is typically employed, using solvents such as water with a small percentage of formic acid (for protonation in positive ion mode) and acetonitrile (B52724) or methanol with formic acid. The gradient is optimized to resolve this compound from other lipid species.[1][2]

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is standard for analytical LC columns.

3. High-Resolution Mass Spectrometry and Tandem MS (HRMS/MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for the analysis of acyl-CoAs.

  • Full Scan HRMS: The instrument is operated in full scan mode to determine the accurate mass of the protonated molecule, [M+H]⁺. For this compound (C₄₆H₈₄N₇O₁₇P₃S), the theoretical exact mass of the protonated molecule is calculated.

  • Tandem MS (MS/MS): The precursor ion corresponding to the [M+H]⁺ of this compound is isolated and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are analyzed at high resolution.

Expected Fragmentation Pattern: Acyl-CoAs characteristically undergo a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.1037 Da).[1][2] Therefore, a prominent fragment ion corresponding to the acyl-pantetheine portion of the molecule is expected. Additionally, fragmentation along the fatty acyl chain can provide information about the location of the methyl branch. Cleavage at the site of the methyl group can produce characteristic fragment ions.

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms High-Resolution Mass Spectrometry cluster_data_analysis Data Analysis & Validation Sample Biological Sample InternalStd Spike Internal Standard Sample->InternalStd Extraction Lipid Extraction (e.g., Bligh-Dyer) LC_Separation Reversed-Phase C18 Separation Extraction->LC_Separation InternalStd->Extraction ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI FullScan Full Scan HRMS (Accurate Mass of [M+H]⁺) ESI->FullScan Isolation Precursor Ion Isolation FullScan->Isolation TandemMS Tandem MS (MS/MS) (Fragmentation) Isolation->TandemMS AccurateMass Accurate Mass Confirmation TandemMS->AccurateMass Fragmentation Fragmentation Pattern Analysis (Neutral Loss of 507 Da, Branch-Specific Ions) TandemMS->Fragmentation Validation Confident Identification AccurateMass->Validation LibraryMatch Spectral Library Matching (if available) Fragmentation->LibraryMatch Fragmentation->Validation

Alternative Methodologies for Comparison

While LC-HRMS/MS is the preferred method for definitive identification, other techniques can be employed, particularly for routine analysis or when HRMS is unavailable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of fatty acids, but it requires the hydrolysis of the CoA ester and derivatization of the resulting fatty acid, typically to its fatty acid methyl ester (FAME).

Experimental Protocol: GC-MS of 19-Methyltetracosanoic Acid Methyl Ester

  • Hydrolysis: The acyl-CoA sample is subjected to alkaline hydrolysis (e.g., with methanolic KOH) to release the free fatty acid.

  • Derivatization: The free fatty acid is then esterified, commonly using BF₃-methanol or by forming the trimethylsilyl (B98337) (TMS) ester.

  • GC Separation: The resulting FAME is separated on a capillary GC column (e.g., a polar stationary phase).

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is typically used. The fragmentation pattern of the FAME can indicate the position of the methyl branch.

Expected Fragmentation: The mass spectrum of the methyl ester of a long-chain fatty acid will show a molecular ion (M⁺) and characteristic fragment ions. Cleavage on either side of the carbon bearing the methyl group will produce diagnostic ions that can help to pinpoint the branch position.

High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD)

This method is less specific than mass spectrometry-based techniques but can be useful for quantification if the analyte has been previously well-characterized.

Experimental Protocol: HPLC-UV/FLD

  • Derivatization (for Fluorescence): For enhanced sensitivity with fluorescence detection, the thiol group of the CoA moiety can be derivatized with a fluorogenic reagent.

  • HPLC Separation: A reversed-phase C18 column is used for separation.

  • Detection:

    • UV Detection: The adenine (B156593) chromophore of the CoA molecule allows for UV detection, typically around 260 nm.

    • Fluorescence Detection: If a fluorescent derivative is prepared, an appropriate excitation and emission wavelength pair is used.

Conclusion

For the definitive validation of this compound, liquid chromatography coupled with high-resolution tandem mass spectrometry is the superior method. Its high specificity, sensitivity, and ability to provide structural information through fragmentation analysis are essential for distinguishing this branched-chain very-long-chain fatty acyl-CoA from potential isomers. While alternative methods like GC-MS and HPLC-UV/FLD have their applications, they lack the comprehensive analytical power of HRMS for de novo identification and structural confirmation. The choice of methodology will ultimately depend on the specific research question, available instrumentation, and the need for either discovery-based identification or routine quantitative analysis.

G cluster_core Analytical Goal: Identification & Validation cluster_hrms Primary Method cluster_alternatives Alternative Methods Analyte This compound HRMS LC-HRMS/MS Analyte->HRMS GCMS GC-MS Analyte->GCMS HPLC HPLC-UV/FLD Analyte->HPLC HRMS_Adv Advantages: - High Specificity - High Sensitivity - Structural Information HRMS->HRMS_Adv Validation Definitive Validation HRMS->Validation GCMS_Dis Disadvantages: - Requires Derivatization - Indirect Analysis of CoA Ester GCMS->GCMS_Dis HPLC_Dis Disadvantages: - Low Specificity - Limited Structural Information HPLC->HPLC_Dis

References

A Comparative Guide to the Functional Differences Between Methyl-Branched and Unsaturated Very-Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional roles of two distinct classes of very-long-chain acyl-CoAs (VLCFA-CoAs): methyl-branched (mbVLCFA-CoA) and unsaturated (uVLCFA-CoA). Understanding these differences is critical for research in metabolic disorders, membrane biology, and cellular signaling. This document synthesizes experimental data to highlight their divergent metabolic fates, signaling functions, and impacts on cellular structures.

Core Functional and Metabolic Distinctions

Methyl-branched and unsaturated VLCFA-CoAs, despite both being very-long-chain fatty acid derivatives, exhibit significant functional disparities rooted in their unique molecular structures. These differences dictate their metabolic processing, incorporation into complex lipids, and influence on membrane biophysics.

Methyl-branched VLCFA-CoAs , such as phytanoyl-CoA, are characterized by methyl groups along their acyl chain. The presence of a methyl group at the β-carbon sterically hinders the enzymes of the standard β-oxidation pathway. Consequently, these molecules are primarily metabolized in peroxisomes through an initial α-oxidation step to remove the branch point, followed by β-oxidation.[1][2]

Unsaturated VLCFA-CoAs , like oleoyl-CoA, possess one or more double bonds in their acyl chain. These are typically metabolized through peroxisomal β-oxidation, which efficiently shortens the long acyl chain.[3]

The distinct metabolic pathways underscore their different cellular roles. While both can act as signaling molecules, their structural differences lead to varied effects on membrane fluidity and their incorporation into complex lipids like sphingolipids.

Comparative Quantitative Data

The following tables summarize key quantitative differences between representative methyl-branched and unsaturated VLCFA-CoAs.

ParameterMethyl-Branched VLCFA-CoA (Phytanoyl-CoA)Unsaturated VLCFA-CoA (e.g., C20-C24)Reference(s)
Primary Catabolic Pathway Peroxisomal α-oxidation followed by β-oxidationPeroxisomal β-oxidation[1][3]
PPARα Binding Affinity (Kd) ~11 nM3-29 nM[4]

Table 1: Metabolic and Signaling Parameters

PropertyEffect of Methyl-Branched Fatty AcidsEffect of Unsaturated Fatty AcidsReference(s)
Membrane Fluidity IncreasedIncreased[5][6][7]
Mechanism of Fluidity Increase Creates kinks at the branch point, reducing lipid condensation and lowering chain ordering.Double bonds introduce kinks, preventing tight packing of acyl chains.[7][8]
Bilayer Thickness DecreasedGenerally decreased[5]

Table 2: Biophysical Effects on Cell Membranes

Signaling Pathways and Metabolic Fates

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Signaling

Both methyl-branched and unsaturated VLCFA-CoAs are high-affinity ligands for PPARα, a nuclear receptor that is a master regulator of lipid metabolism.[4] Upon binding, these acyl-CoAs induce a conformational change in PPARα, leading to the recruitment of coactivator proteins and the transcriptional activation of genes involved in fatty acid oxidation. This creates a feedback loop where the accumulation of these fatty acids stimulates their own degradation.

PPAR_Signaling PPARα Activation by VLCFA-CoAs mbVLCFA Methyl-Branched VLCFA-CoA PPARa PPARα/RXR Heterodimer mbVLCFA->PPARa Binds uVLCFA Unsaturated VLCFA-CoA uVLCFA->PPARa Binds PPRE Peroxisome Proliferator Response Element (PPRE) PPARa->PPRE Activates Gene_Expression Increased Transcription of Fatty Acid Oxidation Genes PPRE->Gene_Expression Drives

Caption: PPARα signaling pathway activated by VLCFA-CoAs.

Divergent Metabolic Pathways

The structural differences between methyl-branched and unsaturated VLCFA-CoAs necessitate distinct catabolic pathways, both primarily occurring within the peroxisome.

Metabolic_Pathways Metabolism of Methyl-Branched vs. Unsaturated VLCFA-CoAs cluster_mb Methyl-Branched VLCFA-CoA Metabolism cluster_u Unsaturated VLCFA-CoA Metabolism mbVLCFA_CoA Phytanoyl-CoA alpha_ox α-Oxidation mbVLCFA_CoA->alpha_ox pristanoyl_CoA Pristanoyl-CoA alpha_ox->pristanoyl_CoA beta_ox_mb β-Oxidation pristanoyl_CoA->beta_ox_mb end_products_mb Propionyl-CoA + Acetyl-CoA beta_ox_mb->end_products_mb uVLCFA_CoA Unsaturated VLCFA-CoA beta_ox_u β-Oxidation uVLCFA_CoA->beta_ox_u end_products_u Acetyl-CoA + Shorter Acyl-CoA beta_ox_u->end_products_u GCMS_Workflow GC-MS Workflow for VLCFA Quantification Sample Plasma Sample Hydrolysis Acid/Base Hydrolysis (to release fatty acids) Sample->Hydrolysis Extraction Organic Solvent Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., methyl esters) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification (using internal standards) GCMS->Quantification

References

Acyl-CoA Binding Protein Cross-Reactivity with 19-Methyltetracosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of various Acyl-CoA Binding Proteins (ACBPs) for different acyl-CoA esters, with a special focus on predicting the cross-reactivity with the branched-chain, very-long-chain fatty acyl-CoA, 19-Methyltetracosanoyl-CoA. This document summarizes key quantitative data, details experimental protocols for assessing binding affinity, and presents a logical workflow for such investigations.

Introduction to Acyl-CoA Binding Proteins

Acyl-CoA binding proteins (ACBPs) are small, highly conserved intracellular proteins that play a crucial role in the transport and buffering of acyl-CoA esters.[1][2] These proteins bind to medium and long-chain acyl-CoA esters with high affinity, typically in the nanomolar to low micromolar range.[3][4] The binding is facilitated by a highly conserved acyl-CoA-binding domain, which forms a hydrophobic pocket that accommodates the acyl chain.[1][3] The specificity of ACBPs is primarily determined by the length and saturation of the acyl chain.[3][5]

Predicted Cross-Reactivity with this compound

Direct experimental data on the binding of any ACBP isoform with this compound is not currently available in the published literature. However, based on the known substrate preferences and structural features of ACBPs, a reasoned prediction of potential cross-reactivity can be made.

This compound is a very-long-chain fatty acyl-CoA (VLCFA) with a methyl branch at the ω-5 position. The total chain length is 25 carbons (including the CoA ester).

Factors Favoring Binding:

  • Chain Length: ACBPs are known to bind very-long-chain acyl-CoAs (up to C22) with high affinity.[4][6] Some plant ACBPs, such as Arabidopsis thaliana ACBP1 and ACBP3, have been shown to have a high affinity for VLC species.[6] The long carbon chain of this compound would likely fit within the hydrophobic binding pocket of certain ACBP isoforms.

  • Hydrophobic Interactions: The primary driving force for acyl-CoA binding to ACBPs is the hydrophobic interaction between the acyl chain and the protein's binding pocket.[5] The long hydrocarbon chain of this compound would provide substantial hydrophobic surface area for this interaction.

Factors Potentially Hindering Binding:

  • Steric Hindrance: The methyl group at the 19th position introduces steric bulk near the end of the acyl chain. The binding pocket of many ACBPs is a relatively narrow, straight channel. This methyl branch could clash with the amino acid residues lining the pocket, potentially reducing the binding affinity compared to a straight-chain acyl-CoA of similar length.

  • Optimal Chain Length: While ACBPs bind long-chain acyl-CoAs, most studied isoforms show a preference for chain lengths between C12 and C22.[4] A 25-carbon chain might be longer than the optimal length for the binding pocket of some ACBPs, leading to a decrease in affinity.

Prediction:

It is predicted that some ACBP isoforms, particularly those known to bind very-long-chain fatty acyl-CoAs, will exhibit cross-reactivity with this compound, albeit likely with a lower affinity than their preferred straight-chain substrates of optimal length. The extent of this cross-reactivity will depend on the specific architecture and flexibility of the binding pocket of each ACBP isoform. Experimental validation is necessary to confirm this prediction and quantify the binding affinity.

Comparative Binding Affinities of Acyl-CoA Binding Proteins

The following table summarizes the dissociation constants (Kd) of various ACBP isoforms for a range of acyl-CoA esters, as determined by isothermal titration calorimetry (ITC). Lower Kd values indicate higher binding affinity.

ACBP IsoformLigand (Acyl-CoA Ester)Dissociation Constant (Kd)Reference
Bovine ACBP Octanoyl-CoA (C8:0)0.24 µM[7]
Dodecanoyl-CoA (C12:0)6.5 nM[7]
Hexadecanoyl-CoA (C16:0)0.045 pM[7]
Yeast (S. carlsbergensis) ACBP Various Acyl-CoA Esters0.055 nM[8][9]

Experimental Protocols for Determining Binding Affinity

Accurate determination of the binding affinity between an ACBP and an acyl-CoA ester is crucial for understanding their interaction. The following are detailed protocols for three commonly used biophysical techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

  • Purified recombinant ACBP

  • Acyl-CoA ester of interest (e.g., this compound)

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Hamilton syringe

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze the purified ACBP against the chosen ITC buffer to minimize buffer mismatch effects.

    • Prepare a stock solution of the acyl-CoA ester in the same dialysis buffer. Determine the accurate concentration of both the protein and the ligand using a reliable method (e.g., spectrophotometry for the protein, and a specific assay for the acyl-CoA).

    • Degas both the protein and ligand solutions immediately before the ITC experiment to prevent the formation of air bubbles.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25°C or 30°C).[10]

    • Load the ACBP solution (typically 20-50 µM) into the sample cell of the ITC instrument.

    • Load the acyl-CoA solution (typically 10-20 times the concentration of the protein) into the injection syringe.

  • Titration:

    • Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 19 injections of 2 µL each) of the acyl-CoA solution into the protein solution, with sufficient time between injections to allow the signal to return to baseline.[10]

  • Data Analysis:

    • Integrate the raw data (heat pulses) to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine the Kd, n, and ΔH.

Fluorescence-Based Assay

This method utilizes a fluorescently labeled ACBP, where the fluorescence properties change upon ligand binding. This allows for the sensitive determination of binding affinities.

Materials:

  • Fluorescently labeled ACBP (e.g., FACI-24, a bovine ACBP mutant with a fluorescent probe)

  • Acyl-CoA ester of interest

  • Fluorometer

  • Assay buffer (e.g., 10 mM TES, pH 7.4, 150 mM NaCl)

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the fluorescently labeled ACBP in the assay buffer.

    • Prepare a series of dilutions of the acyl-CoA ester in the same buffer.

  • Fluorescence Measurement:

    • In a cuvette, add a known concentration of the fluorescently labeled ACBP.

    • Measure the baseline fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Sequentially add small aliquots of the acyl-CoA ester solution to the cuvette, mixing thoroughly after each addition.

    • Record the fluorescence intensity after each addition until saturation is reached (i.e., no further change in fluorescence is observed).

  • Data Analysis:

    • Correct the fluorescence intensity for dilution effects.

    • Plot the change in fluorescence intensity against the concentration of the acyl-CoA ester.

    • Fit the data to a binding equation (e.g., the Hill equation or a one-site binding model) to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (association and dissociation rates) and affinity data.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Purified ACBP

  • Acyl-CoA ester of interest

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified ACBP over the activated surface to allow for covalent immobilization. The amount of immobilized protein should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters using ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the acyl-CoA ester in the running buffer.

    • Inject the different concentrations of the acyl-CoA ester over the immobilized ACBP surface, followed by a dissociation phase where only running buffer flows over the surface.

    • A reference flow cell without immobilized ACBP should be used to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

    • Alternatively, the equilibrium binding response can be plotted against the analyte concentration and fitted to a steady-state affinity model to determine the Kd.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the cross-reactivity of an ACBP with a novel acyl-CoA ester.

experimental_workflow cluster_prep Preparation cluster_binding_assays Binding Affinity Determination cluster_analysis Data Analysis and Interpretation prep_protein Purify Recombinant ACBP prep_ligand Synthesize/Obtain This compound itc Isothermal Titration Calorimetry (ITC) prep_protein->itc fluorescence Fluorescence-Based Assay prep_protein->fluorescence spr Surface Plasmon Resonance (SPR) prep_protein->spr prep_ligand->itc prep_ligand->fluorescence prep_ligand->spr quantify Quantify Binding Affinity (Kd) itc->quantify fluorescence->quantify spr->quantify compare Compare with Known Ligands quantify->compare predict Predict In Vivo Significance compare->predict

Figure 1. Experimental workflow for assessing ACBP cross-reactivity.

References

Comparative Lipidomics: A Hypothetical Analysis of Bacterial Strains With and Without 19-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on a theoretical framework for investigating the role of a unique very-long-chain branched fatty acid in bacterial lipidomes.

Currently, direct comparative lipidomic studies on bacterial strains with and without 19-methyltetracosanoyl-CoA are not available in the published literature. This guide, therefore, presents a hypothetical experimental framework to investigate the lipidomic impact of this specific very-long-chain branched fatty acid. We will outline the experimental design, detailed protocols, and potential outcomes of a comparative study between a wild-type bacterial strain capable of synthesizing this compound and a genetically engineered mutant strain deficient in its production.

Introduction to this compound and Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are crucial components of the cell membranes of many bacterial species, playing a significant role in maintaining membrane fluidity, especially in response to environmental stresses like low temperatures.[1][2][3] Unlike the straight-chain fatty acids common in eukaryotes, BCFAs, with their methyl branches, disrupt the tight packing of the lipid acyl chains, thereby increasing the fluidity of the membrane.[2][4] The presence and abundance of specific BCFAs can, therefore, have a profound impact on a bacterium's physiology, stress tolerance, and even virulence.[1]

This compound is a precursor to a very-long-chain branched fatty acid. Its specific roles are not well-defined, but its size and structure suggest a potential function in forming specialized, perhaps highly stable or impermeable, membrane domains or as a component of complex outer-layer lipids in certain bacteria. A comparative lipidomics approach provides a powerful tool to elucidate the function of this unique lipid by identifying the global lipid profile alterations that result from its absence.

Hypothetical Experimental Design

The proposed study would involve two strains of a bacterium known to produce lipids derived from this compound:

  • Wild-Type (WT) Strain: The naturally occurring bacterium capable of synthesizing this compound.

  • Mutant (ΔgeneX) Strain: A genetically modified version of the WT strain in which a key gene (geneX) in the biosynthetic pathway of this compound has been knocked out.

By comparing the total lipid profiles of these two strains grown under identical conditions, we can infer the direct and indirect roles of this compound in the bacterium's lipid metabolism.

Experimental Protocols

The following protocols outline a standard workflow for a comparative bacterial lipidomics study.

Bacterial Culture and Harvest
  • Culture Conditions: Both WT and ΔgeneX strains will be grown in parallel in an appropriate liquid medium (e.g., Middlebrook 7H9 for Mycobacteria, or Luria Broth for other species) to the mid-logarithmic phase of growth at a constant temperature (e.g., 37°C).

  • Harvesting: Bacterial cells will be harvested by centrifugation at 4,000 x g for 10 minutes at 4°C. The cell pellets will be washed twice with a sterile phosphate-buffered saline (PBS) solution to remove any residual media components.

  • Quenching Metabolism: To halt metabolic activity, the washed cell pellets will be flash-frozen in liquid nitrogen and stored at -80°C until lipid extraction.

Lipid Extraction

A modified Bligh-Dyer method is commonly used for total lipid extraction from bacteria:

  • Resuspend the frozen cell pellet in a single-phase mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v).

  • Subject the suspension to mechanical disruption (e.g., bead beating or sonication) to ensure complete cell lysis and lipid release.

  • Induce phase separation by adding chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

  • Centrifuge the mixture to separate the phases. The lower organic phase, containing the total lipids, is carefully collected.

  • Dry the collected lipid extract under a stream of nitrogen gas and store it at -80°C.

Mass Spectrometry-Based Lipid Analysis

The dried lipid extracts will be analyzed by high-resolution mass spectrometry to identify and quantify the different lipid species.

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Q-TOF instrument, coupled with an ultra-high-performance liquid chromatography (UPLC) system will be used.

  • Chromatography: The lipid extract will be reconstituted and injected into the UPLC system. A reverse-phase C18 column is typically used to separate the different lipid classes based on their polarity.

  • Mass Spectrometry: The mass spectrometer will be operated in both positive and negative ion modes to detect a wide range of lipid classes. Data will be acquired using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect both precursor ion masses (MS1) and fragmentation spectra (MS2) for lipid identification.

  • Data Analysis: The raw mass spectrometry data will be processed using specialized lipidomics software (e.g., LipidSearch, MS-DIAL). This involves peak picking, lipid identification against a database, and quantification based on peak intensities. Statistical analysis (e.g., t-tests, principal component analysis) will be performed to identify lipids that are significantly different between the WT and ΔgeneX strains.

Hypothetical Data Presentation

The following table summarizes the potential quantitative differences in the lipid profiles of the wild-type and the mutant strains, as might be revealed by the comparative lipidomics analysis. The data is hypothetical and for illustrative purposes only.

Lipid ClassSpecific Lipid SpeciesWild-Type (WT) Strain (Relative Abundance)Mutant (ΔgeneX) Strain (Relative Abundance)Fold Change (Mutant/WT)Putative Function
Very-Long-Chain Branched Lipids 19-Methyltetracosanoic acid-containing Phosphatidylinositol100 ± 12Not Detected-Structural component of the cell envelope
19-Methyltetracosanoic acid-containing Diacylglycerol85 ± 9Not Detected-Precursor for complex lipids
Other Branched-Chain Lipids Anteiso-C15:0 Phosphatidylethanolamine50 ± 675 ± 81.5Compensatory increase to maintain membrane fluidity
Iso-C16:0 Phosphatidylglycerol62 ± 788 ± 101.4Compensatory increase to maintain membrane fluidity
Unsaturated Lipids C18:1 Phosphatidylethanolamine30 ± 445 ± 51.5Compensatory increase to maintain membrane fluidity
Straight-Chain Saturated Lipids C16:0 Phosphatidylglycerol120 ± 15115 ± 14~0.96General membrane component
C18:0 Phosphatidylinositol95 ± 1198 ± 12~1.03General membrane component

Visualizations

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the comparative lipidomics study.

experimental_workflow cluster_culture Bacterial Culture cluster_processing Sample Processing cluster_analysis Lipid Analysis cluster_output Results WT_culture Wild-Type (WT) Strain Culture Harvest Cell Harvesting (Centrifugation) WT_culture->Harvest Mutant_culture Mutant (ΔgeneX) Strain Culture Mutant_culture->Harvest Wash Wash with PBS Harvest->Wash Quench Metabolic Quenching (Liquid Nitrogen) Wash->Quench Lipid_Extraction Total Lipid Extraction (Bligh-Dyer) Quench->Lipid_Extraction LCMS UPLC-MS/MS Analysis Lipid_Extraction->LCMS Data_Processing Data Processing (Peak Picking, Lipid ID) LCMS->Data_Processing Stats Statistical Analysis Data_Processing->Stats Comparison Comparative Lipid Profile Stats->Comparison

Caption: Experimental workflow for comparative lipidomics.

Hypothetical Metabolic Pathway

This diagram illustrates a hypothetical biosynthetic pathway for a complex lipid derived from this compound.

metabolic_pathway cluster_precursors Precursor Synthesis cluster_synthesis Biosynthesis of this compound cluster_incorporation Incorporation into Complex Lipids Malonyl_CoA Malonyl-CoA FAS_II Fatty Acid Synthase II (Elongation) Malonyl_CoA->FAS_II Methylmalonyl_CoA Methylmalonyl-CoA Methyl_Transferase Methyl Transferase (GeneX) Methylmalonyl_CoA->Methyl_Transferase Long_Chain_Acyl_CoA Long-Chain Acyl-CoA Long_Chain_Acyl_CoA->FAS_II FAS_II->Methyl_Transferase Precursor Nineteen_Methyl_CoA This compound Methyl_Transferase->Nineteen_Methyl_CoA Acyltransferase Acyltransferase Nineteen_Methyl_CoA->Acyltransferase Glycerol_3_P Glycerol-3-Phosphate Glycerol_3_P->Acyltransferase Complex_Lipid Complex Branched-Chain Lipid (e.g., Phosphatidylinositol) Acyltransferase->Complex_Lipid Membrane Incorporation into Cell Membrane Complex_Lipid->Membrane

References

19-Methyltetracosanoyl-CoA: A Superior Substrate for Peroxisomal Enzymes? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of very-long-chain fatty acids (VLCFAs) is a critical cellular process, and its dysregulation is implicated in several severe metabolic disorders. Within this class of lipids, branched-chain fatty acids, such as 19-methyltetracosanoyl-CoA, represent a unique metabolic challenge. This guide provides a comparative analysis of this compound as a substrate for key enzymes in peroxisomal β-oxidation, contrasting its activity with that of straight-chain fatty acyl-CoAs. This objective comparison is supported by available experimental data to inform future research and therapeutic development.

Executive Summary

Available evidence strongly suggests that this compound and other branched-chain fatty acyl-CoAs are preferentially metabolized through the peroxisomal β-oxidation pathway. This preference is dictated by the substrate specificity of key enzymes and transporters. Notably, the peroxisomal transporter ABCD3 and a specific isoform of acyl-CoA oxidase (ACOX) show a clear preference for branched-chain substrates. Furthermore, branched-chain fatty acyl-CoAs are potent activators of the nuclear receptor PPARα, a master regulator of lipid metabolism, indicating their significant role in cellular signaling. While direct kinetic data for this compound is limited, data from structurally similar branched-chain fatty acyl-CoAs provide valuable insights into its metabolic fate and enzymatic interactions.

Peroxisomal β-Oxidation of Branched-Chain Fatty Acyl-CoAs

The degradation of fatty acids with methyl branches, such as this compound, primarily occurs in the peroxisomes. The methyl group at an odd-numbered carbon atom does not hinder the standard β-oxidation process. The pathway involves a series of enzymatic reactions initiated by the transport of the fatty acyl-CoA into the peroxisome, followed by oxidation, hydration, dehydrogenation, and thiolytic cleavage.

Peroxisomal_Beta_Oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome 19-MT-CoA This compound 19-MT-CoA_p This compound 19-MT-CoA->19-MT-CoA_p ABCD3 Transporter Enoyl-CoA trans-2-Enoyl-CoA 19-MT-CoA_p->Enoyl-CoA ACOX 3-OH-Acyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-OH-Acyl-CoA D-Bifunctional Protein (Hydratase activity) 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-OH-Acyl-CoA->3-Ketoacyl-CoA D-Bifunctional Protein (Dehydrogenase activity) Shortened_Acyl-CoA Shortened Acyl-CoA 3-Ketoacyl-CoA->Shortened_Acyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA

Figure 1: Peroxisomal β-oxidation pathway for this compound.

Comparative Analysis of Enzyme and Transporter Specificity

The efficiency of this compound as a substrate is determined by the kinetic parameters of the enzymes and transporters involved in its metabolism. Below is a summary of available quantitative data for key components of this pathway, comparing branched-chain and straight-chain substrates.

Peroxisomal ABC Transporter: ABCD3

The transport of branched-chain fatty acyl-CoAs into the peroxisome is mediated by the ABCD3 transporter.[1] In vitro studies have suggested that the CoA esters of long-chain unsaturated, long branched-chain, and long-chain dicarboxylic fatty acids are preferred substrates for ABCD3.[2]

SubstrateTransporterParameterValue
Phytanoyl-CoAHuman ABCD3Binding Affinity (Kd)54.9 ± 9.03 µM[3]
Oleoyl-CoA (C18:1)Human ABCD1-Preferred Substrate[4]
C22:0-CoAHuman ABCD1-Preferred Substrate[4]
C24:0-CoAHuman ABCD1-Higher Specificity[1]
C26:0-CoAHuman ABCD1-Higher Specificity[1]

No direct kinetic data for this compound with ABCD3 is currently available. The data for phytanoyl-CoA, a well-characterized branched-chain fatty acyl-CoA, is presented as a proxy.

Acyl-CoA Oxidase (ACOX)

ACOX catalyzes the first and rate-limiting step of peroxisomal β-oxidation.[5] Multiple isoforms of ACOX exist with distinct substrate specificities. A specific peroxisomal branched-chain fatty acyl-CoA oxidase has been identified, which shows higher activity towards branched-chain substrates compared to straight-chain substrates.[6] ACOX2, for instance, has a high affinity for 2-methyl branched fatty acids like pristanoyl-CoA.[1]

SubstrateEnzymeRelative Activity
2-Methylpalmitoyl-CoABranched-chain ACOX~200%
Palmitoyl-CoA (C16:0)Branched-chain ACOX100%
Pristanoyl-CoABranched-chain ACOX~100%

Data is based on a purified branched fatty acyl-CoA oxidase from rat liver, where the activity with palmitoyl-CoA was set to 100%.[6]

Nuclear Receptor Activation: PPARα

Very-long-chain and branched-chain fatty acyl-CoAs act as signaling molecules by activating the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that upregulates the expression of genes involved in β-oxidation.[4]

LigandReceptorParameterValue (Kd)
Phytanoyl-CoAPPARαDissociation Constant~11 nM[4]
Pristanoyl-CoAPPARαDissociation Constant~11 nM[4]
C20-C24 Saturated Acyl-CoAsPPARαDissociation Constant3-29 nM[4]
Unsaturated Long-Chain Fatty AcidsPPARαDissociation Constant1-14 nM[7]
Saturated Long-Chain Fatty Acyl-CoAsPPARαDissociation Constant1-13 nM[7]

The high affinity of branched-chain fatty acyl-CoAs for PPARα suggests that molecules like this compound are potent endogenous ligands that can significantly influence the expression of metabolic enzymes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme kinetics and substrate specificity. Below are protocols for key experiments relevant to the study of this compound metabolism.

Protocol 1: Fatty Acid β-Oxidation Assay in Isolated Hepatocytes

This protocol is adapted from methods using radiolabeled fatty acids to measure the overall rate of β-oxidation in intact cells.[8]

Objective: To measure the rate of β-oxidation of a specific fatty acyl-CoA (e.g., 14C-labeled this compound) in primary hepatocytes.

Materials:

  • Isolated primary hepatocytes

  • Krebs-Ringer buffer

  • Fatty-acid-free bovine serum albumin (BSA)

  • Radiolabeled fatty acid (e.g., [1-14C]19-methyltetracosanoic acid)

  • Scintillation fluid and counter

Procedure:

  • Hepatocyte Isolation: Isolate primary hepatocytes from a suitable animal model following established protocols.

  • Substrate Preparation: Prepare a solution of the radiolabeled fatty acid complexed with BSA in Krebs-Ringer buffer.

  • Incubation: Incubate the isolated hepatocytes with the radiolabeled substrate at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding perchloric acid to precipitate macromolecules.

  • Separation of Metabolites: Centrifuge the samples and collect the supernatant containing the acid-soluble metabolites (ASMs), which include acetyl-CoA and other short-chain acyl-CoAs produced during β-oxidation.

  • Quantification: Measure the radioactivity of the ASMs using a scintillation counter.

  • Data Analysis: Calculate the rate of β-oxidation based on the amount of radioactivity incorporated into the ASMs per unit of time and protein concentration.

FAO_Assay_Workflow start Start isolate Isolate Primary Hepatocytes start->isolate end End prepare_substrate Prepare Radiolabeled Fatty Acid-BSA Complex isolate->prepare_substrate incubate Incubate Hepatocytes with Substrate prepare_substrate->incubate terminate Terminate Reaction (Perchloric Acid) incubate->terminate separate Separate Acid-Soluble Metabolites terminate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (Calculate Oxidation Rate) quantify->analyze analyze->end

Figure 2: Workflow for the fatty acid β-oxidation assay.
Protocol 2: PPARα Ligand Binding Assay

This protocol describes a fluorescence quenching assay to determine the binding affinity of a ligand to PPARα.[4]

Objective: To determine the dissociation constant (Kd) of this compound for the PPARα ligand-binding domain (LBD).

Materials:

  • Purified recombinant PPARα-LBD

  • This compound

  • Fluorometer

Procedure:

  • Protein Preparation: Express and purify the PPARα-LBD.

  • Fluorescence Measurement: Measure the intrinsic tryptophan fluorescence of the PPARα-LBD in a suitable buffer.

  • Titration: Sequentially add increasing concentrations of this compound to the protein solution.

  • Fluorescence Quenching: Record the decrease in fluorescence intensity after each addition of the ligand.

  • Data Analysis: Plot the change in fluorescence as a function of the ligand concentration and fit the data to a binding isotherm to calculate the Kd.

Conclusion

The available data strongly indicate that this compound is a preferred substrate for the peroxisomal β-oxidation pathway. Its metabolism is facilitated by specialized enzymes and transporters, such as the ABCD3 transporter and branched-chain acyl-CoA oxidase, which exhibit specificity for branched-chain fatty acyl-CoAs. Moreover, as a high-affinity ligand for PPARα, this compound likely plays a significant role in regulating the expression of genes involved in lipid metabolism.

For researchers and professionals in drug development, these findings highlight the importance of considering the unique metabolic pathways of branched-chain fatty acids. Targeting the enzymes and transporters involved in peroxisomal β-oxidation could offer novel therapeutic strategies for metabolic disorders characterized by the accumulation of these lipids. Further research, particularly focused on obtaining direct kinetic data for this compound with purified peroxisomal enzymes, is warranted to fully elucidate its metabolic significance and to identify potential targets for intervention.

References

Verifying the Cellular Localization of 19-Methyltetracosanoyl-CoA: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies to verify the cellular localization of 19-Methyltetracosanoyl-CoA, a branched-chain very-long-chain fatty acyl-CoA (VLCFA-CoA). Understanding the subcellular distribution of this lipid molecule is crucial for elucidating its role in cellular metabolism and its potential involvement in various physiological and pathological processes.

Introduction to this compound and its Significance

This compound belongs to the class of very-long-chain fatty acyl-CoAs, which are critical intermediates in lipid metabolism. The synthesis of branched-chain VLCFAs is primarily localized to the endoplasmic reticulum (ER), involving a series of elongation enzymes. These molecules serve as precursors for the synthesis of complex lipids, such as sphingolipids and glycerophospholipids, and are involved in various cellular functions. The precise subcellular localization of this compound is expected to be predominantly in the ER, where its synthesis occurs. However, its potential transport to and presence in other organelles, such as mitochondria and peroxisomes for processes like β-oxidation, necessitates empirical verification.

Comparative Methodologies for Subcellular Localization

Two primary experimental approaches are widely used to determine the subcellular localization of lipids like this compound:

  • Subcellular Fractionation followed by Mass Spectrometry: This biochemical approach involves the physical separation of cellular organelles, followed by the extraction and quantitative analysis of the target molecule within each fraction.

  • Fluorescence Microscopy: This imaging-based technique utilizes fluorescently labeled analogs of the molecule of interest to visualize its distribution within intact cells.

This guide will compare these two methodologies, providing an objective analysis of their performance and supported by detailed experimental protocols.

Data Presentation: A Comparative Analysis

OrganelleSubcellular Fractionation with Mass Spectrometry (% of Total Cellular Pool)Fluorescence Microscopy (Relative Fluorescence Intensity)
Endoplasmic Reticulum85%High
Mitochondria10%Moderate
Peroxisomes3%Low
Cytosol2%Diffuse/Low
Nucleus<1%Negligible

Experimental Protocols

Subcellular Fractionation and Mass Spectrometry

This method provides quantitative data on the abundance of this compound in different organelles.

Methodology:

  • Cell Culture and Homogenization:

    • Culture cells of interest to approximately 80-90% confluency.

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic buffer and incubate on ice to induce cell swelling.

    • Homogenize the swollen cells using a Dounce homogenizer or a similar mechanical disruption method.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei.

    • Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) to pellet mitochondria.

    • Transfer the resulting supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction (containing the ER).

    • The final supernatant represents the cytosolic fraction.

    • Further purification of peroxisomes can be achieved using a density gradient centrifugation of the mitochondrial pellet.

  • Lipid Extraction from Fractions:

    • To each organelle fraction, add a mixture of chloroform (B151607) and methanol (B129727) to extract lipids.

    • Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

    • Collect the lower organic phase containing the lipids.

  • Mass Spectrometry Analysis:

    • Dry the lipid extracts under a stream of nitrogen.

    • Reconstitute the samples in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS).

    • Perform quantitative analysis using a targeted LC-MS/MS method specific for this compound. Use a stable isotope-labeled internal standard for accurate quantification.

Fluorescence Microscopy

This technique allows for the visualization of the spatial distribution of a fluorescent analog of this compound within living or fixed cells.

Methodology:

  • Synthesis of a Fluorescent Analog:

    • Synthesize a fluorescent analog of a branched-chain very-long-chain fatty acid. A common strategy is to attach a fluorescent dye (e.g., BODIPY or NBD) to the omega-end of the fatty acid to minimize interference with its metabolic processing.

  • Cell Culture and Labeling:

    • Culture cells on glass-bottom dishes suitable for microscopy.

    • Incubate the cells with the fluorescent fatty acid analog in the culture medium for a specific duration to allow for its uptake and incorporation into cellular lipids.

  • Organelle Staining (Optional):

    • To co-localize the fluorescent lipid analog with specific organelles, incubate the cells with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).

  • Cell Fixation and Imaging:

    • Wash the cells with PBS to remove excess fluorescent probe.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Mount the coverslips on microscope slides.

    • Acquire images using a confocal or super-resolution fluorescence microscope.

  • Image Analysis:

    • Analyze the acquired images to determine the co-localization of the fluorescent lipid analog with the organelle markers.

    • Quantify the relative fluorescence intensity in different cellular regions to estimate the enrichment of the analog in specific organelles.

Mandatory Visualizations

To aid in the understanding of the experimental workflows and the underlying biological pathways, the following diagrams are provided.

experimental_workflow_subcellular_fractionation start Cell Culture homogenization Homogenization start->homogenization low_speed Low-Speed Centrifugation (1,000 x g) homogenization->low_speed nucleus Nuclear Pellet low_speed->nucleus supernatant1 Post-Nuclear Supernatant low_speed->supernatant1 extraction Lipid Extraction nucleus->extraction medium_speed Medium-Speed Centrifugation (10,000 x g) supernatant1->medium_speed mitochondria Mitochondrial Pellet medium_speed->mitochondria supernatant2 Post-Mitochondrial Supernatant medium_speed->supernatant2 mitochondria->extraction high_speed High-Speed Centrifugation (100,000 x g) supernatant2->high_speed microsomes Microsomal Pellet (ER) high_speed->microsomes cytosol Cytosolic Supernatant high_speed->cytosol microsomes->extraction cytosol->extraction ms Mass Spectrometry extraction->ms

Caption: Workflow for Subcellular Fractionation and Mass Spectrometry.

experimental_workflow_fluorescence_microscopy start Cell Culture on Glass-Bottom Dish labeling Incubate with Fluorescent Fatty Acid Analog start->labeling organelle_staining Co-stain with Organelle Trackers labeling->organelle_staining fixation Cell Fixation organelle_staining->fixation imaging Fluorescence Microscopy fixation->imaging analysis Image Analysis and Co-localization imaging->analysis

Caption: Workflow for Fluorescence Microscopy Imaging.

signaling_pathway_vlcfa_synthesis cluster_er er Endoplasmic Reticulum acyl_coa Acyl-CoA (e.g., C18-CoA) elovl ELOVL Elongases (e.g., ELOVL1, ELOVL3) acyl_coa->elovl malonyl_coa Malonyl-CoA malonyl_coa->elovl vlcfa_coa This compound elovl->vlcfa_coa complex_lipids Complex Lipids (Sphingolipids, etc.) vlcfa_coa->complex_lipids Incorporation mitochondria Mitochondria vlcfa_coa->mitochondria Transport peroxisome Peroxisome vlcfa_coa->peroxisome Transport beta_oxidation β-oxidation mitochondria->beta_oxidation peroxisome->beta_oxidation

The Architectural Influence of the 19-Methyl Branch on Membrane Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of lipid structure on membrane biophysics is paramount. This guide provides a comprehensive comparison of how the 19-methyl branch, a seemingly minor modification, significantly alters membrane properties compared to other common lipid constituents. We present supporting experimental data, detailed methodologies, and visual representations of associated signaling pathways and experimental workflows.

The inclusion of a methyl group at the 19th position of a lipid, particularly in sterols like cholesterol, introduces distinct stereochemical and biophysical characteristics that ripple through the entire membrane. These changes influence membrane fluidity, thickness, and lipid packing, which in turn modulate the function of embedded proteins and cellular signaling cascades.

Comparative Analysis of Membrane Properties

The presence of a 19-methyl group, as seen in cholesterol, contributes to the molecule's "rough" face, influencing its interactions with neighboring lipids. While direct experimental data isolating the effect of the 19-methyl group by comparing it to a hypothetical 19-demethyl cholesterol is scarce, its role can be inferred from broader studies on sterol structure and function. Methyl branches in fatty acids, conversely, tend to disrupt packing and increase membrane fluidity.

Below, we summarize the known effects of methyl branches on key membrane parameters, drawing comparisons between different lipid classes.

PropertySaturated Fatty Acid (e.g., Palmitic Acid)Unsaturated Fatty Acid (e.g., Oleic Acid)Cholesterol (with 19-Methyl Branch)Methyl-Branched Fatty Acid
Membrane Fluidity LowHighDecreases (in fluid phase) / Increases (in gel phase)Increases
Bilayer Thickness HighLowIncreasesDecreases[1][2][3]
Acyl Chain Order HighLowIncreasesDecreases[1][2][3]
Lipid Packing TightLooseCondensing EffectLooser

Table 1: Comparative Effects of Different Lipid Types on Membrane Properties. This table summarizes the general effects of different lipid classes on key biophysical properties of the cell membrane.

Experimental Protocols

To provide a framework for further research, we detail the methodologies for key experiments used to characterize the membrane properties discussed above.

Deuterium (B1214612) Nuclear Magnetic Resonance (²H-NMR) Spectroscopy for Order Parameter Measurement

Deuterium NMR is a powerful technique to determine the orientational order of lipid acyl chains within a membrane. By replacing specific protons with deuterium atoms, the quadrupolar splitting in the ²H-NMR spectrum can be measured, which is directly related to the order parameter (S_CD).

Methodology:

  • Lipid Preparation: Synthesize or purchase lipids with deuterium labels at specific positions on the acyl chain (e.g., d31-palmitic acid).

  • Vesicle Formation: Prepare multilamellar vesicles (MLVs) by dissolving the deuterated lipid and the lipid of interest (e.g., 19-methyl branched lipid or its analog) in an organic solvent, evaporating the solvent to form a thin film, and hydrating the film with a buffer.

  • NMR Spectroscopy: Acquire ²H-NMR spectra of the MLV suspension at a controlled temperature. The quadrupolar splitting (ΔνQ) is measured from the separation of the two peaks in the Pake doublet spectrum.[2][4][5]

  • Order Parameter Calculation: The order parameter (S_CD) is calculated using the following equation: S_CD = (4/3) * (h / e²qQ) * ΔνQ where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-D bond (approximately 170 kHz).[4]

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the dynamic behavior of lipid bilayers, allowing for the calculation of various membrane properties.

Workflow for Membrane Simulation using GROMACS:

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis start Obtain Lipid & Protein Structures build Build Membrane Bilayer start->build embed Embed Protein (optional) build->embed solvate Solvate with Water & Ions embed->solvate em Energy Minimization solvate->em equil Equilibration (NVT & NPT) em->equil prod Production MD equil->prod analysis Trajectory Analysis (Thickness, Area, Order Parameters) prod->analysis

MD Simulation Workflow for a Lipid Bilayer System.

Protocol using GROMACS: [6][7][8][9][10]

  • System Setup:

    • Obtain or generate the coordinate files for the lipids (e.g., 19-methyl branched lipid and a control lipid) and, if applicable, a membrane protein.

    • Use a tool like gmx insert-molecules or a pre-built membrane structure to create the initial bilayer configuration.

    • Solvate the system with water using gmx solvate and add ions to neutralize the system and achieve the desired ionic strength using gmx genion.

  • Energy Minimization: Perform steepest descent energy minimization to remove steric clashes.

  • Equilibration:

    • Perform a short simulation in the NVT ensemble (constant number of particles, volume, and temperature) to stabilize the temperature.

    • Perform a longer simulation in the NPT ensemble (constant number of particles, pressure, and temperature) to allow the system to reach the correct density. Position restraints on the lipid headgroups are often applied and gradually released.

  • Production Run: Run the production simulation for a sufficient length of time to sample the conformational space of the system.

  • Analysis: Use GROMACS analysis tools to calculate properties such as bilayer thickness (gmx density), area per lipid (gmx energy), and deuterium order parameters (gmx order).

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a surface-sensitive technique that measures changes in frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor. These parameters provide real-time information on the mass and viscoelastic properties of adsorbed layers, making it ideal for studying the formation and properties of supported lipid bilayers (SLBs).

Experimental Workflow:

QCMD_Workflow cluster_setup Setup cluster_slb SLB Formation cluster_analysis Analysis start Clean Sensor Crystal baseline Establish Stable Baseline in Buffer start->baseline vesicles Introduce Lipid Vesicles baseline->vesicles adsorption Vesicle Adsorption vesicles->adsorption rupture Vesicle Rupture & Bilayer Formation adsorption->rupture rinse Rinse with Buffer rupture->rinse data Monitor Δf and ΔD rinse->data model Model Data to Obtain Mass, Thickness, and Viscoelastic Properties data->model

QCM-D Workflow for Supported Lipid Bilayer Analysis.

Protocol: [11][12][13][14]

  • Sensor Preparation: Clean the quartz crystal sensor (e.g., SiO₂) with a suitable cleaning agent and dry it with nitrogen gas.

  • Baseline Measurement: Mount the sensor in the QCM-D chamber and establish a stable baseline signal in a pure buffer solution.

  • Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) of the desired lipid composition by sonication or extrusion.

  • SLB Formation: Introduce the vesicle solution into the QCM-D chamber. Vesicle adsorption, rupture, and fusion to form a supported lipid bilayer will result in characteristic changes in Δf and ΔD.

  • Rinsing: Rinse with pure buffer to remove any non-adsorbed vesicles.

  • Data Analysis: Model the Δf and ΔD data using appropriate software to determine the thickness, mass, and viscoelastic properties of the lipid bilayer.

Small-Angle X-ray Scattering (SAXS) for Bilayer Thickness Measurement

SAXS is a technique that can determine the thickness of lipid bilayers in a vesicular suspension by analyzing the scattering pattern of X-rays at small angles.

Methodology: [10][15][16][17][18]

  • Sample Preparation: Prepare unilamellar vesicles (ULVs) of the desired lipid composition by extrusion.

  • SAXS Measurement: Place the vesicle suspension in a sample holder and expose it to a collimated X-ray beam. The scattered X-rays are detected by a 2D detector.

  • Data Analysis:

    • Radially average the 2D scattering pattern to obtain a 1D intensity profile as a function of the scattering vector, q.

    • Fit the scattering data to a model for unilamellar vesicles, which includes parameters for the vesicle radius and the electron density profile of the bilayer.

    • The bilayer thickness can be determined from the fitted electron density profile.

Impact on Signaling Pathways

Changes in membrane properties induced by the 19-methyl branch can have profound effects on cellular signaling, particularly pathways that are localized to or dependent on the membrane environment, such as those involving lipid rafts and G-protein coupled receptors (GPCRs).

Lipid Raft-Mediated Signaling

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction.[6][19][20][21][22] The condensing effect of cholesterol, influenced by its methyl groups, is crucial for the formation and stability of these ordered domains. Alterations in lipid packing and fluidity due to changes in sterol structure can impact the recruitment and interaction of signaling proteins within rafts.

Generalized Lipid Raft Signaling Pathway.
G-Protein Coupled Receptor (GPCR) Signaling

The function of GPCRs is highly sensitive to the surrounding lipid environment.[7][8][9][23][24] Membrane fluidity and thickness can influence the conformational changes required for receptor activation and subsequent coupling to G-proteins. Therefore, lipids containing a 19-methyl branch, by modulating these membrane properties, can allosterically regulate GPCR signaling.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Gα activates Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Downstream Downstream Signaling Second_Messenger->Downstream 5. Cellular Response Ligand Ligand Ligand->GPCR 1. Binding

Generalized G-Protein Coupled Receptor Signaling Pathway.

Conclusion

The 19-methyl branch, while a small structural feature, has a significant impact on the biophysical properties of lipid membranes. In sterols, it is integral to the ordering and condensing effect, crucial for the formation of specialized membrane domains like lipid rafts. In fatty acids, methyl branching generally increases membrane fluidity. These alterations in the physical state of the membrane have far-reaching consequences for the function of membrane-associated proteins and the fidelity of cellular signaling. Further research focusing on direct comparisons of lipids with and without the 19-methyl branch will be invaluable in dissecting its precise role in membrane biology and its potential as a target for therapeutic intervention.

References

Correlating 19-Methyltetracosanoyl-CoA Levels with Specific Phenotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential roles of 19-Methyltetracosanoyl-CoA in various physiological and pathological states. Due to the limited direct research on this specific very-long-chain fatty acid (VLCFA), this document draws inferences from the established knowledge of other branched-chain fatty acids (BCFAs) to predict its metabolic pathways and associated phenotypes. This guide aims to stimulate further research into the significance of this compound in health and disease.

Introduction to this compound

This compound is a C25 acyl-CoA molecule, characterized by a 24-carbon chain with a methyl group at the 19th position. As a BCFAs, it is anticipated to play roles in membrane fluidity, cellular signaling, and energy metabolism. Alterations in the levels of other BCFAs, such as phytanic acid and pristanic acid, are linked to severe metabolic disorders, suggesting that dysregulation of this compound could also have significant pathological consequences.

Hypothetical Biosynthesis and Metabolism

The precise biosynthetic and metabolic pathways of this compound have not been elucidated. However, based on known mechanisms of BCFAs synthesis and degradation, a putative pathway can be proposed.

Biosynthesis: The synthesis of BCFAs in bacteria often utilizes branched-chain amino acids as primers for fatty acid synthase.[1] In mammals, fatty acid synthase (FASN) can incorporate methylmalonyl-CoA as an extender unit to produce methyl-branched fatty acids.[2][3] The elongation of VLCFAs is carried out by a family of enzymes called elongases (ELOVLs).[4][5] It is plausible that the synthesis of 19-methyltetracosanoic acid involves a standard fatty acid synthesis pathway followed by elongation, with a specific methyltransferase acting on the fatty acid chain, or the utilization of a specific branched primer.

Metabolism: The degradation of BCFAs with methyl groups at odd-numbered carbons, which block standard β-oxidation, typically involves an initial α-oxidation step in peroxisomes.[3] This is followed by β-oxidation of the resulting shorter-chain fatty acid. Therefore, it is hypothesized that this compound undergoes a similar metabolic fate, with initial degradation occurring in the peroxisomes.

cluster_biosynthesis Hypothetical Biosynthesis of this compound Branched-Chain Primer Branched-Chain Primer Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Branched-Chain Primer->Fatty Acid Synthase (FAS) Very-Long-Chain Fatty Acid (VLCFA) Very-Long-Chain Fatty Acid (VLCFA) Fatty Acid Synthase (FAS)->Very-Long-Chain Fatty Acid (VLCFA) Methyltransferase Methyltransferase Very-Long-Chain Fatty Acid (VLCFA)->Methyltransferase 19-Methyltetracosanoic Acid 19-Methyltetracosanoic Acid Methyltransferase->19-Methyltetracosanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 19-Methyltetracosanoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound

Caption: Hypothetical biosynthetic pathway of this compound.

cluster_metabolism Hypothetical Metabolism of this compound This compound This compound Peroxisomal Alpha-Oxidation Peroxisomal Alpha-Oxidation This compound->Peroxisomal Alpha-Oxidation Pristanoyl-CoA analog Pristanoyl-CoA analog Peroxisomal Alpha-Oxidation->Pristanoyl-CoA analog Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Pristanoyl-CoA analog->Peroxisomal Beta-Oxidation Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Peroxisomal Beta-Oxidation->Mitochondrial Beta-Oxidation Acetyl-CoA + Propionyl-CoA Acetyl-CoA + Propionyl-CoA Mitochondrial Beta-Oxidation->Acetyl-CoA + Propionyl-CoA

Caption: Hypothetical metabolic pathway of this compound.

Correlating Levels with Phenotypes: A Comparative Table

The following table outlines the inferred correlations between this compound levels and potential phenotypes, drawing parallels with known disorders of BCFAs metabolism.

This compound LevelInferred PhenotypeRationale based on Analogs (e.g., Phytanic Acid)
Normal Healthy physiological function.Normal levels of BCFAs are essential for maintaining membrane fluidity and cellular signaling.
Elevated Neurological: Peripheral neuropathy, ataxia, hearing loss, vision impairment (retinitis pigmentosa), anosmia. Cutaneous: Ichthyosis (dry, scaly skin). Hepatic: Hepatomegaly, liver dysfunction.Accumulation of phytanic acid due to defects in its α-oxidation pathway leads to Refsum disease, characterized by severe neurological and cutaneous symptoms.[6][7] Zellweger syndrome, another peroxisomal disorder, also involves the accumulation of VLCFAs and BCFAs, leading to profound neurological deficits.
Deficient Membrane dysfunction: Altered membrane fluidity and integrity. Signaling abnormalities: Impaired lipid-mediated signaling pathways.BCFAs are integral components of cellular membranes and their deficiency could compromise membrane-dependent processes.

Comparison with Phytanic Acid

To provide a clearer context, the table below compares the known characteristics of phytanic acid with the hypothesized properties of this compound.

FeaturePhytanic AcidThis compound (Hypothesized)
Structure C20 branched-chain fatty acid (3,7,11,15-tetramethylhexadecanoic acid)C25 branched-chain fatty acid (19-methyltetracosanoic acid)
Metabolism Peroxisomal α-oxidation followed by β-oxidation.[3]Likely involves peroxisomal α- and/or β-oxidation.
Associated Disorder Refsum Disease.[6]A yet-to-be-identified metabolic disorder.
Key Phenotypes of Accumulation Retinitis pigmentosa, peripheral neuropathy, ataxia, anosmia, ichthyosis.[7]Potentially similar neurological and cutaneous manifestations.

Experimental Protocols

1. Quantification of this compound in Biological Samples

This protocol describes a method for the targeted quantification of this compound in plasma or tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and specific analytical technique.[8][9]

  • Sample Preparation:

    • Lipid Extraction: Extract total lipids from 100 µL of plasma or 50 mg of homogenized tissue using a modified Folch method with chloroform:methanol (B129727) (2:1, v/v).

    • Saponification: Hydrolyze the lipid extract with 1 M KOH in 90% methanol at 60°C for 1 hour to release free fatty acids.

    • Acidification and Extraction: Acidify the sample with 6 M HCl and extract the free fatty acids with hexane.

    • Derivatization (Optional but recommended for GC-MS): Derivatize the fatty acids to their methyl esters (FAMEs) using BF3-methanol for gas chromatography-mass spectrometry (GC-MS) analysis. For LC-MS, derivatization is often not necessary.

    • Acyl-CoA Extraction: For direct measurement of the CoA ester, a specific solid-phase extraction (SPE) protocol for acyl-CoAs should be employed.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the fatty acids or acyl-CoAs on a C18 reversed-phase column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

      • Parent Ion (Q1): The m/z corresponding to the [M-H]⁻ ion of 19-methyltetracosanoic acid or the specific m/z of this compound.

      • Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation of the parent ion.

    • Quantification: Use a stable isotope-labeled internal standard (e.g., D3-19-methyltetracosanoic acid) for accurate quantification.

Biological Sample (Plasma/Tissue) Biological Sample (Plasma/Tissue) Lipid Extraction Lipid Extraction Biological Sample (Plasma/Tissue)->Lipid Extraction Saponification Saponification Lipid Extraction->Saponification Fatty Acid Extraction Fatty Acid Extraction Saponification->Fatty Acid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Fatty Acid Extraction->LC-MS/MS Analysis Quantification of this compound Quantification of this compound LC-MS/MS Analysis->Quantification of this compound Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

References

Quantitative Comparison of Branched-Chain Fatty Acyl-CoA Under Different Growth Conditions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fluctuations of specific lipid molecules under varying environmental conditions is crucial for deciphering cellular adaptation mechanisms and identifying potential therapeutic targets. This guide provides a comparative analysis of branched-chain fatty acyl-CoA levels in response to different growth conditions, supported by experimental data and detailed protocols.

Data Presentation: Branched-Chain Fatty Acid Content in Shewanella piezotolerans WP3

The following table summarizes the quantitative changes in the proportion of total branched-chain fatty acids (BCFAs) in the bacterium Shewanella piezotolerans WP3 when subjected to different temperatures and pressures. This data highlights the significant influence of environmental stress on the composition of cellular fatty acids.

Growth ConditionTemperature (°C)Pressure (MPa)Proportion of BCFAs (% of total fatty acids)BCFA/Straight-Chain Fatty Acid Ratio
Control200.122.90.30
Low Temperature40.151.61.07
High Pressure2020IncreasedNot specified
Low Temp/High Pressure420Significantly IncreasedNot specified

Data extracted from a study on Shewanella piezotolerans WP3, where the proportion of BCFAs was observed to increase significantly with a decrease in temperature and an increase in pressure[1][2].

Experimental Protocols

The quantification of 19-Methyltetracosanoyl-CoA and other very-long-chain branched fatty acyl-CoAs requires precise and sensitive analytical techniques. The general workflow involves lipid extraction, hydrolysis of the CoA thioester, derivatization of the resulting fatty acid, and analysis by mass spectrometry.

Sample Preparation and Lipid Extraction
  • Cell Lysis: Bacterial or cell cultures grown under specific conditions are harvested by centrifugation. The cell pellets are washed and then subjected to lysis, typically through sonication or bead beating in a suitable buffer.

  • Lipid Extraction: Total lipids are extracted from the cell lysate using a biphasic solvent system, most commonly the Bligh and Dyer method (chloroform:methanol:water). The organic phase, containing the lipids, is collected and dried under a stream of nitrogen.

Hydrolysis and Derivatization
  • Hydrolysis: To analyze the fatty acid portion of the acyl-CoA, the thioester bond must be cleaved. This is typically achieved through acid or alkaline hydrolysis. For instance, acid hydrolysis can be performed to release the fatty acids from their coenzyme A esters[3].

  • Derivatization for GC-MS Analysis: The free fatty acids are then derivatized to increase their volatility for gas chromatography. A common method is methylation to form fatty acid methyl esters (FAMEs). This can be achieved by heating the lipid extract with a reagent such as boron trifluoride-methanol. For complex branched-chain fatty acids like mycolic acids, a silylation step may also be employed to derivatize hydroxyl groups[4].

Analytical Quantification
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying FAMEs. The sample is injected into the gas chromatograph, where different FAMEs are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, which provides a mass spectrum that can be used for identification and quantification[5]. Electron ionization (EI) is a common ionization method used in this process.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For a more sensitive and specific analysis, LC-MS/MS can be employed. This technique is particularly useful for the direct analysis of acyl-CoAs without prior hydrolysis. Ion-pairing reversed-phase HPLC can be used to separate the acyl-CoA molecules, which are then detected and quantified by a tandem mass spectrometer[3][6].

Mandatory Visualization

Experimental Workflow for BCFA Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis growth Cell Growth under Different Conditions harvest Cell Harvesting growth->harvest lysis Cell Lysis harvest->lysis extraction Lipid Extraction lysis->extraction hydrolysis Hydrolysis of Acyl-CoA extraction->hydrolysis derivatization Derivatization (e.g., FAMEs) hydrolysis->derivatization gcms GC-MS or LC-MS/MS Analysis derivatization->gcms data Data Analysis & Quantification gcms->data

Caption: Experimental workflow for the quantification of branched-chain fatty acids.

Simplified Branched-Chain Fatty Acid Biosynthesis Pathway

bcfa_biosynthesis cluster_precursors Precursors cluster_synthesis Fatty Acid Synthesis (FAS II) cluster_activation Activation bcaa Branched-Chain Amino Acids (e.g., Val, Leu, Ile) primer Branched-Chain Acyl-CoA Primers bcaa->primer acetyl_coa Acetyl-CoA acetyl_coa->primer malonyl_coa Malonyl-CoA elongation Elongation Cycles malonyl_coa->elongation primer->elongation bcfa Branched-Chain Fatty Acid elongation->bcfa acyl_coa_synthetase Acyl-CoA Synthetase bcfa->acyl_coa_synthetase bcfa_coa Branched-Chain Fatty Acyl-CoA (e.g., this compound) acyl_coa_synthetase->bcfa_coa

Caption: Simplified pathway of branched-chain fatty acid biosynthesis and activation.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.